3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAXSEJMMGAXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-82-2 | |
| Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The primary focus of this document is a detailed, field-proven protocol for its synthesis via the cyclocondensation of a β-ketonitrile with hydrazine, a robust and widely applicable method for the formation of 5-aminopyrazoles.[1][2] This guide elucidates the causal factors behind experimental choices, details the reaction mechanism, and offers insights into alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and characterization.
Introduction and Significance
This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The pyrazole core is known for its diverse pharmacological activities, and the presence of the amino group at the 5-position provides a crucial handle for further chemical modification and the construction of more complex molecular architectures. The 2-methoxyphenyl substituent introduces specific steric and electronic properties that can influence the molecule's interaction with biological targets. A reliable and well-understood synthetic route is therefore paramount for enabling further investigation into its potential therapeutic applications.
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines.[1] This pathway is favored for its high efficiency, operational simplicity, and the ready availability of starting materials. This guide will focus on a two-step synthesis commencing with the preparation of the key intermediate, 3-(2-methoxyphenyl)-3-oxopropanenitrile.
Primary Synthesis Pathway: A Two-Step Approach
The most reliable and scalable synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the β-ketonitrile intermediate, followed by its cyclization with hydrazine.
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] First synthesized in 1883, this unassuming ring system has proven to be a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[2][3] Its structural versatility, metabolic stability, and capacity for diverse substitutions have made it a fertile ground for drug discovery.[1][4]
The therapeutic relevance of the pyrazole nucleus is firmly established by its presence in numerous FDA-approved drugs.[1] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), the anti-obesity agent Rimonabant (Acomplia®), and the phosphodiesterase inhibitor Sildenafil (Viagra®) for erectile dysfunction.[1][2][4] These successes underscore the pyrazole core's ability to serve as a critical pharmacophore in treatments for a wide array of human diseases, including inflammatory disorders, cancer, microbial infections, and neurological conditions.[5][6][7][8] This guide provides a technical exploration of the major biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond
Chronic inflammation is a driving force behind numerous pathologies, including rheumatoid arthritis and certain cancers.[9] Pyrazole derivatives have emerged as exceptionally potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9][10]
Mechanism of Action: The COX-2 Hypothesis
The primary mechanism involves the selective inhibition of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] Unlike the constitutively expressed COX-1 enzyme that plays a protective role in the gastrointestinal tract and platelets, COX-2 is inducibly expressed at sites of inflammation.[13][14] The selective inhibition of COX-2 by pyrazole derivatives like Celecoxib allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[9][13] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, which is the basis for its selectivity.[12][13]
Structure-Activity Relationship (SAR) Insights
For diaryl-substituted pyrazoles like Celecoxib, key SAR features for potent and selective COX-2 inhibition have been established:
-
1,5-Diaryl Substitution: A phenyl ring at the 1-position and a substituted phenyl ring at the 5-position are crucial.
-
C-3 Substitution: A trifluoromethyl (-CF3) group at the 3-position enhances activity.[11]
-
Para-Sulfonamide Group: A benzenesulfonamide moiety at the para-position of the N-1 phenyl ring is critical for binding to the selective hydrophilic pocket of the COX-2 enzyme.[13]
Quantitative Data: COX-2 Inhibition
The inhibitory potency (IC50) and selectivity index (SI = IC50 COX-1 / IC50 COX-2) are critical parameters for evaluating new anti-inflammatory pyrazoles.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | 5.40 | 0.01 | 344.56 | [5] |
| Ibuprofen | 5.0 | 15.0 | 0.33 | [9] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [9] |
| Pyrazole-thiazole hybrid | - | 0.03 | Dual COX/LOX | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a gold standard for evaluating acute anti-inflammatory activity.[7] Its causality is rooted in carrageenan's ability to induce a biphasic inflammatory response, allowing for the assessment of drug efficacy over time.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Diclofenac), and Test (various doses of the pyrazole derivative). The test compounds are administered orally 1 hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Self-Validation: The protocol is self-validating through the inclusion of both a negative (vehicle) and a positive (standard drug) control. A significant reduction in edema in the standard group validates the assay's sensitivity, while a robust inflammatory response in the control group confirms the pro-inflammatory agent's effectiveness.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The pyrazole scaffold is a key feature in numerous small-molecule inhibitors designed to target the aberrant signaling pathways that drive cancer cell proliferation and survival.[15][16][17] Pyrazole derivatives exhibit anticancer activity through diverse mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[17][18]
Key Mechanisms of Action
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and PI3K.[17][18] By blocking the kinase's active site, these compounds halt downstream signaling cascades that promote cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics.[19][20] This interference with the cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[19]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many anticancer pyrazoles is the induction of programmed cell death (apoptosis).[19][21] This is often associated with the activation of caspases (e.g., CASP3, CASP9) and changes in the expression of cell cycle regulators like p21 and p53.[19][21]
Quantitative Data: Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are used to quantify the potency of pyrazole derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 / GI50 (μM) | Mechanism | Reference |
| Compound 12d | A2780 (Ovarian) | - | Tubulin Polymerization | [19] |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [18] |
| Compound 42 | WM 266.4 (Melanoma) | 0.12 | - | [15] |
| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization | [20] |
| Compound 5b | A549 (Lung) | 0.69 | Tubulin Polymerization | [20] |
Experimental Protocol: MTT Antiproliferative Assay
This in vitro colorimetric assay is a cornerstone for preliminary anticancer screening, based on the principle that mitochondrial reductases in viable cells can convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrazole test compound. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a period that allows for several cell divisions (typically 48-72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Defense
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[22] Pyrazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][22][23][24]
Mechanism of Action
The mechanisms of antimicrobial action for pyrazoles are varied. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[24] Others may disrupt cell membrane integrity or interfere with key metabolic pathways. For instance, pyrazole-thiazole hybrids have shown potent activity against Staphylococcus aureus and Klebsiella planticola.[24]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard, quantitative technique for its determination.
Quantitative Data: Antimicrobial Potency
MIC values are typically reported in µg/mL or µM. Lower values indicate higher potency.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Hydrazone 21a | 62.5 | 62.5 | 2.9 | [22] |
| Pyrazole-thiazole hybrid 10 | 1.9 (MBC) | - | - | [24] |
| Aminoguanidine-pyrazole 12 | 1-8 | 1 | - | [24] |
| Chloramphenicol (Std.) | >62.5 | - | - | [22] |
| Clotrimazole (Std.) | - | - | >7.8 | [22] |
Anticonvulsant and Neuroactive Properties
The pyrazole scaffold's influence extends to the central nervous system (CNS), where derivatives have been developed as potent anticonvulsant and neuroactive agents.[25][26][27]
Mechanism of Action: Modulating Neuronal Excitability
-
Anticonvulsant Activity: The precise mechanisms are often multifaceted, but they generally involve modulating neuronal excitability. This can occur through interaction with ion channels (e.g., sodium, calcium channels) or by enhancing the activity of the inhibitory neurotransmitter GABA. The efficacy of pyrazoles has been demonstrated in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[25][26][28]
-
Cannabinoid Receptor Antagonism: A prominent example of a neuroactive pyrazole is Rimonabant, a selective CB1 cannabinoid receptor antagonist or inverse agonist.[29][30] The endocannabinoid system is a key regulator of appetite and energy balance.[30][31] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant reduces food intake and modulates metabolic processes.[29][32] Although withdrawn from the market due to psychiatric side effects, its development showcased the pyrazole core's ability to potently and selectively target G-protein coupled receptors.[29][30]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This in vivo model in mice is highly predictive of clinical efficacy against generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Preparation: Male Swiss albino mice are used. The test pyrazole derivative or vehicle is administered intraperitoneally at a specific time before the test (e.g., 30 or 60 minutes).
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic/saline solution.
-
Shock Administration: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mouse is immediately observed for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The primary endpoint is the protection from tonic hind-limb extension. A compound is considered active if it prevents this phase of the seizure.
-
Quantification: The activity can be quantified by determining the ED50—the dose of the drug required to protect 50% of the animals from the seizure.
Conclusion
The pyrazole nucleus is unequivocally a privileged scaffold in drug discovery, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[4][33] Its derivatives have yielded potent anti-inflammatory, anticancer, antimicrobial, and neuroactive agents, including several clinically successful drugs.[2][4] The ongoing exploration of this versatile heterocycle, driven by advanced synthetic methodologies and a deeper understanding of structure-activity relationships, continues to yield novel therapeutic candidates.[8] The self-validating experimental systems described herein—from in vitro enzymatic and cell-based assays to in vivo models of disease—are fundamental to the rigorous evaluation and progression of these promising compounds from the laboratory to the clinic.
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Spectroscopic Profile of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Development Professionals
Introduction
3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a substituted pyrazole ring, is a common motif in a wide array of pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in metabolic or synthetic pathways. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations herein are grounded in fundamental principles and supported by data from analogous structures reported in the scientific literature.
Molecular Structure and Tautomerism
The structure of this compound presents the possibility of prototropic tautomerism, a common feature in aminopyrazoles. The equilibrium between the 3-amino and 5-amino forms can be influenced by the solvent and solid-state packing effects. This guide will focus on the 5-amino tautomer, which is frequently the more stable form.[1]
Sources
An In-depth Technical Guide to the Crystal Structure of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole-based compounds, with a specific focus on the anticipated structural characteristics of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs to offer insights into its likely molecular geometry, intermolecular interactions, and the experimental methodologies required for its structural elucidation. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, providing both theoretical grounding and practical protocols for the study of novel pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. Understanding the crystal structure of these molecules is therefore paramount for rational drug design and the development of new therapeutic agents.
The subject of this guide, this compound, is a molecule of significant interest due to the combined presence of the pyrazole core, a methoxyphenyl group, and an amine substituent. These features provide multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition and crystal packing. This guide will explore the anticipated crystal structure of this compound by examining the crystallographic data of its close analogs.
Synthesis and Crystallization of Pyrazole Derivatives
The synthesis of this compound can be approached through several established synthetic routes for pyrazoles. A common method involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic pathway would involve the reaction of 1-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate.
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or slow cooling techniques.
-
Solvent Selection: A preliminary screening of solvents is crucial. Solvents in which the compound has moderate solubility are ideal. Common choices include ethanol, methanol, ethyl acetate, and dichloromethane.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation.
-
Leave the vial undisturbed in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent").
-
The slow diffusion of the precipitant solvent vapor into the solute solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
X-ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Interpretation and Structural Analysis
The final output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters.
Structural Analysis of Analogs: Insights into this compound
While the crystal structure of the target molecule is not available, we can infer its key structural features by examining its analogs.
Case Study: 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole
The crystal structure of 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole reveals an orthorhombic crystal system with the space group Pna21.[2] The molecule is reported to be essentially planar.[2] This planarity is a key feature to anticipate in the target molecule as well.
| Crystallographic Data | 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole [2] |
| Formula | C16H14N2O2 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 17.5626 (15) |
| b (Å) | 10.2239 (7) |
| c (Å) | 7.4513 (7) |
| V (Å3) | 1337.94 (19) |
A significant feature of this analog is the presence of both intramolecular and intermolecular hydrogen bonds.[2] The intramolecular hydrogen bonds contribute to the planarity of the molecule, while the intermolecular N—H···O hydrogen bond stabilizes the crystal packing.[2]
Case Study: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
This analog provides direct insight into the behavior of the pyrazol-5-amine moiety.[3] The crystal structure is orthorhombic with the space group Pbca.[3] The phenyl and methoxybenzene rings are rotated out of the plane of the central pyrazole ring.[3]
| Crystallographic Data | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine [3] |
| Formula | C16H15N3O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.9638 (6) |
| b (Å) | 6.3639 (2) |
| c (Å) | 28.2466 (12) |
| V (Å3) | 2689.87 (18) |
Crucially, this structure features an intermolecular N—H···N hydrogen bond that links symmetry-related molecules into a chain.[3] This type of interaction is highly probable for this compound, where the amine group can act as a hydrogen bond donor and a pyrazole nitrogen can act as an acceptor.
Anticipated Molecular Structure and Interactions
Based on the analysis of these analogs, we can predict the following for the crystal structure of this compound:
-
Molecular Geometry: The pyrazole ring is expected to be planar. The 2-methoxyphenyl and the amine groups will be attached to this core. The dihedral angle between the pyrazole ring and the phenyl ring will be influenced by steric hindrance and crystal packing forces.
-
Intermolecular Interactions: Hydrogen bonding will be a dominant force in the crystal packing. The amine group (-NH2) provides two hydrogen bond donors, while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. We can anticipate N—H···N hydrogen bonds forming chains or dimers.
Caption: A conceptual diagram illustrating potential N-H···N hydrogen bonding between two pyrazole molecules.
Applications in Drug Development
A detailed understanding of the crystal structure of this compound would be invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.
-
Pharmacophore Modeling: Developing computational models of the essential structural features required for biological activity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have significant implications for its physical properties, such as solubility and bioavailability.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its close analogs provides a robust framework for predicting its key structural characteristics. The molecule is expected to exhibit a largely planar geometry with extensive intermolecular hydrogen bonding, primarily through N—H···N interactions. The experimental protocols and analytical principles outlined in this guide provide a clear path for researchers to elucidate the structure of this and other novel pyrazole derivatives, thereby advancing their potential as therapeutic agents.
References
- Hasan, A., Ikram, S., Badshah, A., Bolte, M., & Zia, M. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1773. [Link]
- El-Brollosy, N. R., Al-Harbi, L. A., & El-Faham, A. (2015). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 20(12), 21957–21971. [Link]
- Butcher, R. J., Jasinski, J. P., & Yathirajan, H. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1170. [Link]
- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.
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solubility of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in different solvents
An In-depth Technical Guide to the Solubility Profiling of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[1] Poor solubility is a primary contributor to high attrition rates in drug development, making early and accurate solubility profiling essential.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to conduct a thorough solubility assessment. We will detail the theoretical underpinnings of solubility, present a robust protocol for thermodynamic solubility determination via the shake-flask method, and discuss the key physicochemical factors that modulate the solubility of this compound. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility profile for novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, its physicochemical properties dictate its behavior and ultimate success. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a cornerstone parameter.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Consequently, low aqueous solubility often leads to incomplete absorption, resulting in low and variable bioavailability and potential therapeutic failure.[1]
More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, presenting a major challenge for formulation scientists.[1][2] Early characterization of solubility allows for:
-
Informed Candidate Selection: Prioritizing compounds with favorable properties, reducing the risk of costly late-stage failures.[3][4]
-
Guidance for Formulation Strategy: Identifying the need for solubility enhancement techniques such as salt formation, co-solvents, or complexation.[5]
-
Accurate In Vitro Assay Results: Preventing compound precipitation in biological assays, which can lead to misleading structure-activity relationship (SAR) data.[2]
This guide focuses on this compound, providing the necessary scientific and methodological foundation to robustly determine its solubility profile.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. While experimental data for this compound is not extensively published, a summary of its known and predicted properties is provided below.
| Property | Value / Predicted Value | Source / Method |
| Molecular Structure | ![]() | N/A |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.22 g/mol | |
| CAS Number | 149246-82-2 | |
| Predicted XLogP3 | ~1.8 - 2.5 | Computational Estimation |
| Predicted pKa | Basic (Amine): ~4-5; Acidic (Pyrazole NH): ~11-12 | Computational Estimation |
Expert Insights:
-
The presence of the primary amine (-NH₂) group suggests that the compound's aqueous solubility will be highly pH-dependent.[6] In acidic conditions (pH < pKa of the amine), the group will be protonated, forming a more soluble cationic salt.
-
The pyrazole ring and the methoxyphenyl group contribute to the molecule's lipophilicity. The predicted LogP value suggests moderate lipophilicity, which can influence solubility in both aqueous and organic media.[7]
-
The ability of the amine and pyrazole NH groups to participate in hydrogen bonding can influence interactions with protic solvents.[4]
Understanding Solubility: A Theoretical Framework
When discussing solubility in a drug development context, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid material.[8][9] This value is independent of time and is the gold standard for pre-formulation studies as it reflects the most stable state of the system.
-
Kinetic Solubility: This measurement is often used in high-throughput screening. It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated, metastable state.[8][9]
Causality in Measurement Choice: For lead optimization and pre-formulation, determining the thermodynamic solubility is paramount. It provides the most accurate and reliable data for predicting in vivo dissolution behavior and for developing stable formulations. Kinetic solubility is useful for rapid, early-stage screening but can be misleading as it does not account for the energy of the crystal lattice.
Strategic Approach to Solubility Profiling
A comprehensive solubility profile involves assessing the compound in a variety of relevant solvents. The choice of solvents should be guided by the intended application and the need to understand the compound's behavior throughout the development process.
Recommended Solvent Selection:
-
Aqueous Buffers:
-
pH 1.2 (Simulated Gastric Fluid): To predict dissolution in the stomach.
-
pH 4.5 (Acetate Buffer): Represents conditions in the upper intestine.
-
pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid): Represents conditions in the lower small intestine.
-
-
Water (Unbuffered): To determine intrinsic aqueous solubility.
-
Organic Solvents:
-
Ethanol, Propylene Glycol, PEG 400: Common co-solvents used in formulations.
-
Acetonitrile, Methanol: Solvents often used during synthesis and purification.
-
Dichloromethane, Ethyl Acetate: To understand solubility in less polar organic media.
-
Experimental Protocol: Determination of Thermodynamic Solubility
The Shake-Flask method is the most widely accepted technique for determining thermodynamic solubility. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (as listed in Section 4.0)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~5 mg of compound per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard, but longer times may be necessary. It is best practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Crucially, do not disturb the solid pellet.
-
Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC method. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Analysis and Presentation
The final solubility (S) is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The results should be summarized in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Solubility of this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) | Classification |
|---|---|---|---|---|
| Water | (As measured) | Experimental Value | Calculated Value | e.g., Poorly Soluble |
| 0.1 M HCl | 1.2 | Experimental Value | Calculated Value | e.g., Soluble |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value | e.g., Poorly Soluble |
| Ethanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Propylene Glycol | N/A | Experimental Value | Calculated Value | e.g., Soluble |
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this molecule. Understanding these is key to both interpreting experimental results and designing effective formulations.
-
pH: As a weak base due to the 5-amino group, the compound's aqueous solubility is expected to increase dramatically at pH values below its basic pKa. The amine group becomes protonated (R-NH₃⁺), forming a more polar, water-soluble salt. Conversely, at pH values above the pKa, the un-ionized, less soluble form will dominate.[6]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[5] This can be leveraged during formulation but also means that temperature must be strictly controlled during experiments to ensure reproducibility.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The compound's moderate polarity suggests it will have appreciable solubility in polar organic solvents like alcohols and limited solubility in non-polar solvents like hydrocarbons.
-
Crystal Polymorphism: The solid-state form of the API can have a profound impact on solubility.[8] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in solubility studies and to check for any solution-mediated phase transformations during the experiment.[8]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By adhering to the detailed shake-flask protocol and considering the key physicochemical factors that influence its behavior, researchers can generate reliable and meaningful data. This information is fundamental for advancing the compound through the drug development pipeline, enabling rational formulation design and providing a clearer picture of its potential in vivo performance. Future work should focus on the experimental determination of the compound's pKa and LogP to build a more complete physicochemical profile and to validate computational predictions.
References
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The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazole Ring
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable prevalence in clinically approved drugs and developmental candidates stems from its unique physicochemical properties. The pyrazole nucleus is metabolically stable and can act as a versatile bioisostere for other aromatic systems like benzene or imidazole, often improving properties such as solubility and lipophilicity.[3] Furthermore, the nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] This inherent versatility has enabled the development of pyrazole-containing compounds across a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]
This guide provides a detailed exploration of the key therapeutic targets of pyrazole compounds, delving into the mechanistic rationale for their activity, presenting quantitative data on their efficacy, and outlining robust experimental protocols for their study and validation.
Part 1: Key Therapeutic Target Classes for Pyrazole Compounds
The pharmacological diversity of pyrazole derivatives is best understood by examining the major classes of proteins they effectively target. These compounds have been particularly successful as inhibitors of enzymes that play critical roles in disease pathogenesis.
Protein Kinase Inhibitors: Precision Targeting in Oncology
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] The pyrazole scaffold has proven to be a key privileged structure in the design of potent and selective protein kinase inhibitors (PKIs).[5] Many pyrazole-based drugs, such as Ibrutinib, Ruxolitinib, and Axitinib, are used to treat various cancers.[1]
Mechanism of Action: Pyrazole derivatives often function as ATP-competitive inhibitors. The pyrazole core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors the adenine moiety of ATP. This interaction provides a stable foundation for the inhibitor, while substitutions on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity for specific kinases.
Key Kinase Targets:
-
Tyrosine Kinases (TKs):
-
EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, proliferation, and angiogenesis.[6] Dual inhibition of both receptors is a powerful anti-cancer strategy.[6] Pyrazole derivatives have been designed to act as dual EGFR/VEGFR-2 inhibitors, demonstrating potent activity against various cancer cell lines.[6][7]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK is a key target in B-cell malignancies.[7]
-
Janus Kinases (JAKs): These are critical for cytokine signaling pathways involved in myeloproliferative neoplasms.[1]
-
-
Serine/Threonine Kinases:
-
CDKs: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[7] Pyrazole-containing compounds have shown potent inhibition of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]
-
Aurora Kinases: These kinases are essential for proper chromosome segregation during mitosis, making them attractive targets. Pyrazole-based inhibitors have been developed as both selective and pan-Aurora kinase inhibitors.[5]
-
PI3K/AKT Pathway: This pathway is central to cell growth, survival, and metabolism. Pyrazole derivatives have been identified as potent inhibitors of PI3K, demonstrating significant cytotoxicity against breast cancer cells.[9]
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in inflammatory diseases. Pyrazole amides have been synthesized as potent JNK-1 inhibitors.[10]
-
The following diagram illustrates the central role of kinases like EGFR and VEGFR in cancer cell signaling and how pyrazole-based inhibitors can block these pathways.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Small Molecule Incubation:
-
Divide the lysate into two aliquots. To one, add the pyrazole compound of interest to the desired final concentration. To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a negative control.
-
Incubate both samples for 1 hour at room temperature to allow for binding.
-
-
Protease Digestion:
-
Add a protease, such as Pronase, to both the treated and control lysates. The optimal protease concentration and digestion time must be empirically determined but a starting point is often a 1:100 (protease:total protein) ratio for 30 minutes.
-
Incubate at room temperature to allow for limited digestion.
-
-
Analysis by SDS-PAGE:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Visually inspect the gel. A protein band that is present or more intense in the drug-treated lane compared to the control lane is a potential target.
-
-
Target Identification by Mass Spectrometry:
-
Carefully excise the protein band(s) of interest from the gel.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the protein(s) by searching the obtained mass spectra against a protein database.
-
-
Validation:
-
Confirm direct binding using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Validate the biological relevance of the interaction using techniques like RNA interference (siRNA) or CRISPR/Cas9 to knock down the target and observe if it phenocopies the effect of the compound.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is essential for validating pyrazole compounds as kinase inhibitors and determining their potency (IC₅₀).
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase reaction (typically contains Tris-HCl, MgCl₂, DTT).
-
Dilute the recombinant kinase enzyme and its specific substrate (peptide or protein) in the reaction buffer.
-
Perform a serial dilution of the pyrazole inhibitor in DMSO, then further dilute in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle for control).
-
Add 10 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Normalize the data with respect to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The pyrazole scaffold is undeniably a privileged structure in drug discovery, with a proven track record of producing effective therapeutics against a wide range of targets. [1][11]Its success lies in its synthetic tractability and its ability to form key interactions within the active sites of diverse enzymes, particularly kinases and cyclooxygenases. The ongoing exploration of pyrazole derivatives continues to yield compounds with high potency and selectivity for established targets while also uncovering novel mechanisms of action against emerging targets in cancer, inflammation, and neurodegeneration. [2][7][12] Future research will likely focus on the development of multi-target pyrazole agents, particularly for complex diseases like cancer and Alzheimer's, where hitting multiple nodes in a disease network can lead to greater efficacy and overcome resistance. [6][13]Furthermore, the application of advanced computational methods and novel target identification technologies will accelerate the discovery and optimization of the next generation of pyrazole-based therapies.
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The Core Mechanism of Pyrazole-Based Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of clinically successful drugs.[3] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other functionalities have cemented its importance in modern drug discovery.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide will provide an in-depth exploration of the core mechanisms of action of pyrazole-based inhibitors, with a focus on their interactions with key biological targets, supported by experimental evidence and structural insights.
The unique chemical properties of the pyrazole ring are central to its function. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen modulates its acidic character and hydrogen bonding capacity, allowing for fine-tuning of target engagement.[1] This adaptability is a key reason for the successful development of numerous pyrazole-containing drugs, including kinase inhibitors like Ruxolitinib and Encorafenib, and the anti-inflammatory agent Celecoxib.[1][6]
I. Mechanism of Action Against Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7] Pyrazole-based inhibitors have emerged as a prominent class of protein kinase inhibitors (PKIs), with several approved drugs and many more in clinical development.[1][2]
A. Targeting the ATP-Binding Site
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1] The pyrazole scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region. This interaction mimics the binding of the adenine ring of ATP.
A notable example is Ruxolitinib , a selective inhibitor of Janus kinases (JAK1 and JAK2).[1] Docking studies have shown that Ruxolitinib is a type I inhibitor that binds to the active "DFG-in" conformation of JAK1.[1] The pyrazole ring, linked to a pyrrolo[2,3-d]pyrimidine scaffold, facilitates this interaction through shape complementarity with the binding pocket.[1]
Another example is Crizotinib , an inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases. The pyrazole ring in Crizotinib is crucial for its potent inhibitory activity.
B. Key Signaling Pathways Targeted
Pyrazole-based inhibitors have been successfully developed to modulate several critical signaling pathways implicated in cancer and inflammatory diseases.
-
JAK/STAT Pathway: This pathway is central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis. Pyrazole inhibitors like Ruxolitinib and Baricitinib effectively block this pathway by inhibiting JAK kinases.[1][8]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. The pyrazole-containing drug Encorafenib is a potent inhibitor of BRAF V600E, a common mutation in melanoma.[1]
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based BRAF inhibitor.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Some pyrazole derivatives have been designed to target kinases within this pathway, such as PI3K and Akt.[4][9]
C. Quantitative Analysis of Kinase Inhibition
The potency of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through various in vitro kinase assays.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | [1] |
| Gandotinib | JAK2 | Potent (specific values vary) | [1] |
| Golidocitinib | JAK1 | Highly potent | [1] |
| AT7867 | AKT | Potent | [7] |
| Compound 6 | Multiple Kinases (AKT1, BRAF V600E, EGFR) | Potent at 100 µM | [7] |
II. Mechanism of Action Against Cyclooxygenase (COX) Enzymes
Pyrazole-based compounds are also well-established inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[10][11] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[10]
A. Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole derivatives stem from their selective inhibition of COX-2.[6] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the stomach lining.[12]
Celecoxib , a widely used anti-inflammatory drug, is a classic example of a selective COX-2 inhibitor featuring a pyrazole core.[6] The structural basis for this selectivity lies in the differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[11][13] The bulky substituents often found on pyrazole-based COX-2 inhibitors can fit into this side pocket, leading to selective binding.[11]
B. Molecular Interactions with COX-2
Molecular docking and X-ray crystallography studies have revealed the key interactions between pyrazole-based inhibitors and the COX-2 active site.[14] These interactions typically involve:
-
Hydrogen bonding: with key residues such as Arg513 in the active site.[14]
-
Hydrophobic interactions: with the hydrophobic channel of the enzyme.
-
Coordination with the heme group: in some cases.
The sulfonamide group present in celecoxib and other related pyrazole derivatives plays a crucial role in binding to the hydrophilic side pocket of COX-2.[15]
Caption: Selective inhibition of the COX-2 enzyme by pyrazole-based inhibitors.
III. Experimental Protocols for Mechanistic Elucidation
A combination of in vitro and cell-based assays, along with structural biology techniques, is employed to unravel the mechanism of action of pyrazole-based inhibitors.
A. Structural Biology: X-ray Crystallography
Single-crystal X-ray crystallography is a powerful technique for determining the three-dimensional structure of a pyrazole inhibitor bound to its target protein.[4][16][17] This provides direct evidence of the binding mode and the specific molecular interactions.
Generalized Protocol for X-ray Crystallography: [4]
-
Protein Expression and Purification: The target protein (e.g., a kinase or COX-2) is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.
-
Co-crystallization: The purified protein is mixed with the pyrazole inhibitor in a stoichiometric ratio and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: A suitable single crystal is selected and mounted. X-ray diffraction data are collected using a diffractometer.[4]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, providing a detailed atomic model of the protein-inhibitor complex.[4]
Caption: General workflow for determining the structure of a pyrazole inhibitor in complex with its target protein using X-ray crystallography.
B. Enzyme Kinetics
Enzyme kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the inhibitor's potency (Ki).[18][19]
Generalized Protocol for Enzyme Kinetics: [18]
-
Enzyme Assay Setup: A standard enzymatic reaction is established with the target enzyme, its substrate, and any necessary cofactors.
-
Inhibitor Titration: The reaction is performed in the presence of varying concentrations of the pyrazole inhibitor.
-
Data Analysis: The initial reaction rates are measured and plotted against the substrate concentration (e.g., using a Lineweaver-Burk plot). The data are then fitted to kinetic models to determine the mechanism of inhibition and the Ki value.
C. Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of pyrazole inhibitors in a more physiologically relevant context.[8]
1. Cell Viability/Cytotoxicity Assay (MTT Assay): [20][21]
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of potential anticancer agents.
Protocol: [20]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Cell Cycle Analysis: [20][22]
This assay determines the effect of an inhibitor on the progression of the cell cycle.
Protocol: [20]
-
Cell Treatment: Treat cells with the pyrazole inhibitor at a specific concentration.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
3. Western Blotting: [8]
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the inhibitor's effect on downstream signaling pathways.
Protocol: [8]
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated forms of signaling proteins) and then with secondary antibodies conjugated to a detection system.
-
Detection and Analysis: Visualize and quantify the protein bands to assess changes in protein expression or phosphorylation status.
IV. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a wide range of therapeutic targets. The mechanisms of action for pyrazole-based kinase and COX inhibitors are well-elucidated, primarily involving competitive inhibition at the active site. The versatility of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[23]
Future research in this field will likely focus on the development of novel pyrazole derivatives with improved selectivity profiles to minimize off-target effects. Additionally, the exploration of pyrazole-based inhibitors for emerging therapeutic targets and the use of advanced computational methods in conjunction with experimental studies will continue to drive the discovery of new and effective medicines.[5] The integration of structural biology, enzyme kinetics, and cell-based assays will remain paramount in validating the mechanisms of action of these promising therapeutic agents.
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The Evolving Landscape of 3-Aryl-1H-Pyrazol-5-Amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-aryl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their anticancer and antimicrobial properties, and elucidate the critical structure-activity relationships that govern their potency. This document is designed not as a rigid protocol, but as a comprehensive resource to empower rational drug design and accelerate the development of novel therapeutics based on this promising heterocyclic core.
Introduction: The Pyrazole Core - A Foundation for Therapeutic Innovation
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazole nucleus stands out for its prevalence in a multitude of clinically approved drugs. This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse functionalization. These attributes allow for the fine-tuning of physicochemical properties and biological activities, making pyrazole derivatives a fertile ground for drug discovery.
The 3-aryl-1H-pyrazol-5-amine subclass, in particular, has garnered significant attention. The presence of the aryl group at the 3-position and the amine at the 5-position provides key points for molecular recognition and interaction with biological targets. This guide will focus on the synthesis, biological evaluation, and mechanistic insights into this specific and highly promising family of pyrazole derivatives.
Synthetic Strategies: Constructing the 3-Aryl-1H-Pyrazol-5-Amine Scaffold
The construction of the 3-aryl-1H-pyrazol-5-amine core is predominantly achieved through a robust and versatile condensation reaction. Understanding the nuances of this synthesis is critical for generating diverse libraries of compounds for biological screening.
The Primary Pathway: Condensation of β-Ketonitriles with Hydrazines
The most widely employed and efficient method for the synthesis of 3-aryl-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This reaction proceeds through a well-established mechanism, offering a straightforward route to the desired pyrazole core.
-
Causality of Experimental Choices: The choice of a β-ketonitrile (specifically, a 3-aryl-3-oxopropanenitrile) as a starting material is strategic. The ketone provides an electrophilic center for the initial nucleophilic attack by the hydrazine, while the adjacent nitrile group is perfectly positioned for the subsequent intramolecular cyclization, which is the key ring-forming step. The choice of hydrazine (hydrazine hydrate or a substituted hydrazine) determines the substituent at the N1 position of the pyrazole ring. The reaction is often catalyzed by a weak acid to facilitate the initial condensation and subsequent dehydration.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthesis of 3-aryl-1H-pyrazol-5-amines.
Alternative Synthetic Routes
While the β-ketonitrile route is dominant, alternative strategies have been developed, offering flexibility in substrate availability and functional group tolerance.
-
From α,β-Unsaturated Nitriles: The reaction of α,β-unsaturated nitriles, such as β-chloro- or β-bromo-α-arylacrylonitriles, with hydrazine hydrate provides another viable pathway to 3-aryl-5-amino-1H-pyrazoles[1]. This method leverages the reactivity of the vinyl halide as a leaving group to facilitate the cyclization.
-
Thorpe-Ziegler Cyclization: Intramolecular Thorpe-Ziegler cyclization of appropriately substituted hydrazino-nitriles can also yield the pyrazol-5-amine core. This approach is less common but can be useful for constructing more complex, fused pyrazole systems.
Biological Activities and Therapeutic Potential
3-Aryl-1H-pyrazol-5-amine derivatives have demonstrated a wide array of biological activities, with anticancer and antimicrobial effects being the most extensively studied.
Anticancer Activity
A significant body of research highlights the potent antiproliferative activity of these compounds against a variety of human cancer cell lines.
-
Mechanism of Action: The anticancer effects of 3-aryl-1H-pyrazol-5-amine derivatives are often multifactorial. A prominent mechanism is the inhibition of protein kinases , which are crucial regulators of cell growth, proliferation, and survival. Several derivatives have been identified as potent inhibitors of kinases such as JNK3 and cyclin-dependent kinases (CDKs)[2][3]. Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis (programmed cell death).
-
Apoptosis Induction: Treatment with these pyrazole derivatives has been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspases (caspase-3/7), DNA fragmentation, and externalization of phosphatidylserine[4][5].
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from completing their division cycle[6][7].
-
Simplified Signaling Pathway of Anticancer Action
Caption: Anticancer mechanism via kinase inhibition.
-
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substituents on the 3-Aryl Ring: The nature and position of substituents on the 3-aryl ring significantly influence anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) at the para- or meta-positions can enhance potency, depending on the specific cancer cell line and the target kinase[8].
-
Substitution at the N1-Position: The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating activity. Bulky aromatic or heteroaromatic groups can improve binding to the target protein.
-
Modifications at the 5-Amino Group: Acylation or substitution of the 5-amino group can lead to derivatives with altered solubility and cell permeability, impacting their overall efficacy.
-
Table 1: Selected 3-Aryl-1H-Pyrazol-5-Amine Derivatives and their Anticancer Activity (IC50 in µM)
| Compound ID | 3-Aryl Substituent | N1-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A | 4-Chlorophenyl | Phenyl | MCF-7 (Breast) | 8.0 | [9] |
| B | 3,4-Dichlorophenyl | Pyrimidinyl | A549 (Lung) | 0.227 | [2] |
| C | 4-Methoxyphenyl | H | HeLa (Cervical) | 4.63 | [9] |
| D | Phenyl | 4-Fluorophenyl | HT-29 (Colon) | 5.3 | [5] |
Antimicrobial Activity
Derivatives of 3-aryl-1H-pyrazol-5-amine have also shown promising activity against a range of bacterial and fungal pathogens.
-
Mechanism of Action: A key antimicrobial mechanism for this class of compounds is the inhibition of bacterial DNA gyrase [10][11][12]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial cell death.
Diagram of Antimicrobial Mechanism of Action
Caption: Antimicrobial action via DNA gyrase inhibition.
-
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substituents on the 3-Aryl Ring: Halogen substitutions (e.g., chloro, bromo) on the aryl ring often lead to enhanced antibacterial activity[13].
-
Heterocyclic Moieties: The introduction of other heterocyclic rings, either at the N1-position or as a substituent on the 5-amino group, can significantly boost antimicrobial potency[14]. For instance, incorporating a pyrimidine or benzothiazole ring has been shown to improve activity[14].
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor for its ability to penetrate the bacterial cell wall and reach its intracellular target.
-
Table 2: Selected 3-Aryl-1H-Pyrazol-5-Amine Derivatives and their Antimicrobial Activity (MIC in µg/mL)
| Compound ID | 3-Aryl Substituent | Other Key Features | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| E | Phenyl | N1-phenyl | S. aureus | 6.25 | [13] |
| F | 4-Chlorophenyl | N1-(4,6-dimethylpyrimidinyl) | E. coli | 3.125 | [14] |
| G | 3-Nitrophenyl | N1-phenyl | C. albicans | 12.5 | [13] |
| H | 4-Bromophenyl | N-benzoyl at 5-amine | B. subtilis | 0.25 | [10] |
Experimental Protocols: A Practical Guide
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.
Synthesis of a Representative 3-Aryl-1H-Pyrazol-5-Amine Derivative
Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine
This protocol is adapted from established literature procedures for the condensation of β-ketonitriles with hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 3-phenyl-1H-pyrazol-5-amine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (3-aryl-1H-pyrazol-5-amine derivative) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusting the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Perspectives and Conclusion
The 3-aryl-1H-pyrazol-5-amine scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large and varied chemical libraries. Future research in this area will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity towards the design of derivatives that are highly selective for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.
-
Combination Therapies: Exploring the synergistic effects of these pyrazole derivatives with existing anticancer or antimicrobial drugs.
-
Advanced Drug Delivery Systems: Formulating promising lead compounds into novel drug delivery systems to improve their bioavailability and pharmacokinetic profiles.
-
Elucidation of Novel Mechanisms: Investigating other potential biological targets and mechanisms of action beyond kinase and DNA gyrase inhibition.
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An In-Depth Technical Guide to 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including the precise calculation of its molecular weight, and explore detailed methodologies for its synthesis and characterization. Furthermore, this guide will discuss the compound's known biological activities and potential therapeutic applications, supported by insights into its mechanism of action. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising pyrazole derivative.
Introduction
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole nucleus is a versatile building block that can be readily functionalized to modulate biological activity, leading to the development of numerous therapeutic agents.[3][4] The subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring, a structural feature known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide aims to serve as a detailed technical resource, consolidating critical information on this compound to facilitate further research and development efforts.
Physicochemical Properties and Molecular Weight Calculation
A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the key identifiers and the precise molecular weight of this compound.
Chemical Structure and Identifiers
The structure of this compound consists of a pyrazole ring substituted with an amine group at the 5-position and a 2-methoxyphenyl group at the 3-position.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-(2-methoxyphenyl)-1H-pyrazol-3-amine | [5] |
| CAS Number | 909861-26-3, 149246-82-2 | [6][7][8] |
| Molecular Formula | C₁₀H₁₁N₃O | [5][6] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₀H₁₁N₃O.[5][6]
The calculation is as follows:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol
-
Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 120.11 + 11.088 + 42.021 + 15.999 = 189.218 g/mol
This calculated value is consistent with the molecular weight of 189.2 g/mol provided in safety data sheets for the compound.[5]
Synthesis and Characterization
The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.
General Synthesis Pathway
A plausible and widely utilized approach for synthesizing 3-aryl-1H-pyrazol-5-amines is the reaction of an appropriately substituted benzoylacetonitrile with hydrazine hydrate. This regiospecific reaction typically yields the desired 5-amino pyrazole isomer.[9]
Experimental Protocol (Exemplary)
The following is a representative protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.
-
Reaction Setup: To a solution of the appropriate chalcone (0.01 mol) in ethanol (30 mL), add the corresponding hydrazide (0.01 mol) and a catalytic amount of glacial acetic acid.[10]
-
Reaction: Reflux the reaction mixture for a specified duration (typically monitored by Thin Layer Chromatography - TLC).[10]
-
Work-up: After completion, remove the excess solvent under reduced pressure. Pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Filter the resulting solid product, wash it with water, and recrystallize from a suitable solvent to obtain the purified compound.[10][11]
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the arrangement of atoms. | Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the amine protons, and the methoxy group protons. |
| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for all ten carbon atoms in their unique chemical environments. |
| FT-IR | To identify the functional groups present. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (pyrazole ring), and C-O stretching (methoxy group). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (189.22 m/z). |
| Elemental Analysis | To determine the percentage composition of C, H, and N. | The experimental percentages should align with the calculated values from the molecular formula (C₁₀H₁₁N₃O). |
These analytical methods are standard for the characterization of novel pyrazole derivatives.[3][10][11][12]
Biological Activity and Potential Applications
Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Known Biological Activities of Pyrazole Derivatives
The pyrazole scaffold is associated with a diverse range of pharmacological effects, including:
-
Anti-inflammatory: Many pyrazole derivatives have shown potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Antimicrobial: Several pyrazole compounds have demonstrated significant activity against various bacterial and fungal strains.[11][12]
-
Anticancer: The pyrazole nucleus is a key feature in some anticancer agents, with activity against various human cancer cell lines.[4][12]
-
Antioxidant: Certain pyrazole derivatives have been identified as potent antioxidants.[13][14]
-
Antidiabetic: Some compounds have shown promising antidiabetic activity.[13]
Potential Applications of this compound
While specific biological data for this compound is not extensively detailed in the public domain, its structural motifs suggest it could be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The presence of the 2-methoxyphenyl group can influence receptor binding and metabolic stability. The amine group provides a reactive handle for further chemical modifications to generate libraries of related compounds for high-throughput screening.
Safety and Handling
Proper safety precautions are essential when handling any chemical compound in a laboratory setting.
Hazard Identification
Based on available safety data sheets for this compound and structurally related compounds, the following hazards may be present:
-
Acute Toxicity (Oral): May be harmful if swallowed.[7]
-
Skin Corrosion/Irritation: May cause skin irritation.[7][15]
-
Eye Irritation: May cause serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation.[5][16]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[7][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][7][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15] Recommended storage temperatures may be between 2-8°C.[7]
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5][7][15]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7][15]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7][15]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
-
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using standard analytical techniques. The broader class of pyrazole derivatives exhibits a remarkable range of biological activities, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents. Adherence to strict safety and handling protocols is imperative for its use in a research environment. This technical guide provides a solid foundation for scientists and researchers to further explore the potential of this compound in drug discovery and development.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested guide to the synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous pharmaceuticals.[1][2] Specifically, 5-aminopyrazole scaffolds are highly valued as versatile starting materials for constructing more complex, fused heterocyclic systems with a wide spectrum of biological activities.[3][4] While the reaction of chalcones (α,β-unsaturated ketones) with hydrazine is a common route to pyrazoline and pyrazole heterocycles, the direct synthesis of a 5-amino substituted pyrazole requires a more tailored precursor.[5][6] This guide details the chemically robust and efficient two-stage synthesis commencing from commercially available reagents, proceeding through a key β-ketonitrile intermediate to yield the target compound. The protocols herein are designed for reproducibility and include detailed mechanistic explanations, characterization data, and safety considerations to ensure successful implementation in a research and development setting.
Background and Significance: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of approved drugs.[2][7] These include anti-inflammatory agents like Celecoxib, anticancer drugs such as Crizotinib, and antivirals.[4][7]
The 5-aminopyrazole moiety is particularly strategic. The amino group at the C5 position serves as a critical functional handle for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.[3] The target molecule, this compound, combines this valuable amino functionality with a methoxy-substituted phenyl ring at the C3 position, a common feature in bioactive molecules that can influence pharmacokinetic properties and receptor binding.
Synthetic Strategy Overview
The synthesis of the target compound is most efficiently achieved via a two-stage process. This strategy deviates from the use of a traditional chalcone (an α,β-unsaturated ketone) because the reaction of such a species with hydrazine does not yield the requisite 5-amino substitution. Instead, the key to installing the C5-amine is the use of a β-ketonitrile intermediate, specifically 3-(2-methoxyphenyl)-3-oxopropanenitrile . This intermediate undergoes a regioselective cyclocondensation reaction with hydrazine to furnish the desired pyrazole ring system.
The overall synthetic workflow is outlined below.
Sources
A Multi-Modal Purification Strategy for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: From Crude Synthesis to High-Purity Active Pharmaceutical Ingredient (API) Precursor
An Application Note from the Office of the Senior Application Scientist
Abstract This application note provides a detailed, field-proven protocol for the purification of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a versatile chemical scaffold of significant interest in medicinal chemistry.[1] The 5-aminopyrazole motif is a critical precursor for a wide range of pharmacologically active fused-ring systems, including pyrazolopyridines and pyrazolopyrimidines.[2] Achieving high purity is paramount for its use in drug discovery and development pipelines. This guide details a robust, multi-step purification strategy employing acid-base extraction, flash column chromatography, and final polishing by recrystallization. The rationale behind each step is thoroughly explained to provide researchers with a deep, mechanistic understanding of the process.
Introduction and Purification Rationale
This compound (Molecular Formula: C₁₀H₁₁N₃O) is a heterocyclic compound featuring a basic amino group (-NH₂) and a weakly acidic proton on the pyrazole ring nitrogen.[1] This amphoteric nature, combined with the moderate polarity imparted by the methoxyphenyl group, dictates the purification strategy. Crude products from synthesis are often contaminated with unreacted starting materials, acidic or basic byproducts, and regioisomers. A single purification technique is often insufficient to achieve the >98% purity typically required for subsequent synthetic steps or biological screening.
This protocol outlines a logical workflow that leverages the distinct physicochemical properties of the target compound to systematically remove impurities:
-
Acid-Base Extraction: Exploits the basicity of the 5-amino group to selectively separate the target compound from neutral and acidic impurities. This is an effective, high-capacity first-pass purification.[3][4]
-
Flash Column Chromatography: Separates the target compound from structurally similar impurities (e.g., regioisomers) based on differential adsorption to a solid phase.[5]
-
Recrystallization: The final step to remove trace impurities and obtain a highly crystalline, solvent-free final product with excellent purity.[6]
Overall Purification Workflow
Caption: Multi-modal purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the primary amine on the pyrazole ring. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[4][7] Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be recovered.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Causality Explained: The HCl protonates the basic amine (R-NH₂) to form a water-soluble salt (R-NH₃⁺Cl⁻), which is drawn into the aqueous (bottom) layer. Neutral impurities remain in the organic (top) layer.[7]
-
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acidic extraction (Step 2 & 3) on the organic layer one or two more times to ensure complete recovery of the amine. Combine all aqueous extracts.
-
Organic Layer Wash (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to potentially recover any non-basic compounds of interest. For this protocol, it is typically discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the solution becomes strongly basic (pH 9-10, check with pH paper). A precipitate of the purified amine should form.
-
Causality Explained: The hydroxide ions (OH⁻) deprotonate the ammonium salt (R-NH₃⁺Cl⁻), regenerating the neutral, water-insoluble amine (R-NH₂), causing it to precipitate out of the aqueous solution.[4]
-
-
Product Recovery: Extract the now-basic aqueous solution with a fresh organic solvent (EtOAc or DCM, 3 x 50 mL). The regenerated neutral amine will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts from the recovery step. Dry the solution over anhydrous Na₂SO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
While acid-base extraction removes many impurities, it will not separate the target compound from other basic, structurally similar molecules. Flash column chromatography is employed for this finer separation. Due to the basic nature of the amine, deactivation of the acidic silica gel is recommended to prevent irreversible adsorption and peak tailing.[8]
Step-by-Step Methodology
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Spot the partially purified product on a TLC plate and elute with various ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or DCM:Methanol). The ideal system should give the target compound an Rf value of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
To deactivate the silica, add 1% triethylamine (Et₃N) to the eluent mixture.[8] For example, for a 70:30 Hexane:EtOAc system, the final mixture would be ~69.3:29.7:1 Hexane:EtOAc:Et₃N.
-
Pour the slurry into a glass column and pack it under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading: Dissolve the product from the extraction step in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully layer this "dry-loaded" sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Final Purification by Recrystallization
Recrystallization is the ultimate step to obtain a product of high crystalline purity, removing any remaining minor impurities from the chromatography step. The key is to select a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[6]
Step-by-Step Methodology
-
Solvent Selection: Test the solubility of a small sample of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good single solvent will dissolve the compound when hot but allow crystals to form upon cooling. Alternatively, a two-solvent system (one "good" solvent like ethanol, and one "poor" solvent like water or hexane) can be used.[6] For this compound, an ethanol/water or ethyl acetate/hexane system is a promising starting point.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Stir and heat gently on a hot plate.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot, dissolved solution, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). Re-heat gently to clarify, then allow to cool as described above.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Summary and Characterization
The success of each purification step should be validated using appropriate analytical techniques.
| Purification Step | Key Parameters | Purity Assessment Method | Expected Outcome |
| Acid-Base Extraction | Solvents: EtOAc, 1M HCl, 2M NaOH | TLC, ¹H NMR | Removal of non-basic impurities. Purity typically >85%. |
| Column Chromatography | Stationary Phase: Silica Gel (+1% Et₃N) Mobile Phase: Hexane:EtOAc gradient | TLC, HPLC | Separation from isomers and polar impurities. Purity >95%. |
| Recrystallization | Solvent System: e.g., Ethanol/Water | HPLC, Melting Point, ¹H NMR | High-purity crystalline solid. Purity >98%. Sharp melting point. |
Final Product Characterization:
-
Appearance: Off-white to light-colored solid.
-
Purity (HPLC): ≥ 98%
-
Identity (¹H NMR & Mass Spec): Spectrum should be consistent with the structure of this compound.
References
- BenchChem Technical Support Team. (2025).
- Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Abdel-Wahab, B. F., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Chemistry Central Journal. [Link]
- Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and the ability of its derivatives to engage with a wide array of biological targets have cemented its status as a "privileged scaffold."[4][5] This unique structure is not merely a synthetic curiosity but a recurring motif in numerous clinically successful pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][2][3][6][7][8]
The success of pyrazole-based drugs is exemplified by blockbuster medications such as Celecoxib (an anti-inflammatory agent), Ruxolitinib (an anticancer drug), and Sildenafil (used for erectile dysfunction), each leveraging the unique physicochemical properties of the pyrazole core.[5][8][9] This guide provides an in-depth exploration of the application of pyrazole derivatives in two major therapeutic areas, complete with detailed experimental protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.
Therapeutic Application I: Pyrazole Derivatives as Selective Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathophysiology of many debilitating diseases, including arthritis and cardiovascular disorders.[6] Pyrazole derivatives, most notably Celecoxib, have revolutionized anti-inflammatory therapy by offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Core Mechanism: Selective COX-2 Inhibition
The primary mechanism of action for this class of pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12][13]
-
The Role of Cyclooxygenase (COX): The body contains two key COX isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in maintaining the protective lining of the stomach and in platelet aggregation.[13] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[12][13][14]
-
The Advantage of Selectivity: Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2.[14] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, such as stomach ulcers.[10][14] Pyrazole derivatives like Celecoxib are designed to be approximately 10-20 times more selective for COX-2 over COX-1.[14] This selectivity allows them to effectively reduce inflammation and pain while minimizing the risk of gastrointestinal complications.[13][14]
-
Structural Basis for Selectivity: The diaryl-substituted pyrazole structure of Celecoxib is key to its function. It features a polar sulfonamide side chain that binds to a distinct hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 active site.[12][14] This structural difference allows for preferential binding and inhibition of COX-2.
Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
Diaryl Substitution: The presence of substituted phenyl rings at the 1 and 5-positions of the pyrazole is critical for high COX-2 inhibitory activity.
-
The Sulfonamide Moiety: As seen in Celecoxib, a para-sulfonamide group on one of the phenyl rings is a key pharmacophore for selective COX-2 binding.[12]
-
Substituents on Phenyl Rings: Electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, on the pyrazole ring can enhance activity. Modifications to the phenyl rings can fine-tune potency and selectivity. For instance, methoxy-substituted derivatives have shown high selectivity for COX-2.[6]
Table 1: Comparative COX Inhibition of Pyrazole Derivatives
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Celecoxib | Standard | 15 | 0.04 | 375 |
| Derivative A | 4-OCH₃ | >100 | 0.73 | >137 |
| Derivative B | 4-Cl | 16.6 | 0.15 | 110 |
| Ibuprofen | Non-pyrazole | 13 | 35 | 0.37 |
(Data is representative and compiled from principles discussed in cited literature.[6])
Therapeutic Application II: Pyrazole Derivatives as Anticancer Agents
The pyrazole scaffold is a prolific source of kinase inhibitors, a class of targeted cancer therapies that interfere with signaling pathways essential for tumor growth and proliferation.[4][16][17]
Core Mechanism: Protein Kinase Inhibition
Protein kinases are enzymes that regulate a vast number of cellular processes, including cell cycle progression, proliferation, and angiogenesis.[18] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[19]
-
A Privileged Scaffold for Kinase Binding: The pyrazole ring is considered a "privileged scaffold" because its structure is well-suited to fit into the ATP-binding pocket of many kinases, acting as a hinge-binding motif.[4] This allows pyrazole derivatives to function as competitive inhibitors, preventing the kinase from performing its function.
-
Targeting Key Cancer Pathways: Pyrazole derivatives have been successfully developed to inhibit a wide range of cancer-relevant kinases:
-
JAK Inhibitors: Ruxolitinib, an FDA-approved drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[4] The pyrazole ring is crucial for its activity in treating myelofibrosis.[4][9]
-
EGFR/VEGFR-2 Inhibitors: Many pyrazole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[20] Fused pyrazole systems, such as pyrazolopyrimidines, are particularly promising in this area.[20]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) control the cell cycle. Novel pyrazole compounds have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and antiproliferative effects in cancer cell lines.[19]
-
Figure 2: General mechanism of ATP-competitive kinase inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
For kinase inhibitors, SAR studies focus on optimizing binding affinity and selectivity to avoid off-target effects.[17][21]
-
N-1 and C-3 Positions: Substitutions at the N-1 and C-3 positions of the pyrazole ring are critical for interacting with the hinge region of the kinase ATP-binding site.
-
C-4 and C-5 Positions: Groups at the C-4 and C-5 positions often extend into the solvent-exposed region, providing opportunities to enhance selectivity and improve pharmacokinetic properties. For example, in aminopyrazole derivatives, substitutions at these positions have been crucial for developing potent and selective inhibitors.[21]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyrimidine, quinoline) can create more rigid structures that lock the molecule into a bioactive conformation, often leading to increased potency.[19][20]
Table 2: Antiproliferative Activity of Representative Pyrazole Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| C5 | EGFR | MCF-7 (Breast) | 0.08 |
| Derivative 43 | PI3K | MCF-7 (Breast) | 0.25 |
| Derivative 29 | CDK2 | HepG2 (Liver) | 10.05 |
| Derivative 46 | PIM-1 | HCT116 (Colon) | 1.51 |
(Data is representative and compiled from multiple studies.[19][22])
Experimental Protocols
The following protocols provide robust and validated methods for the synthesis and biological evaluation of pyrazole derivatives.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one via Knorr Condensation
This protocol describes a classic and efficient method for creating a pyrazole core structure from common starting materials.[23] The Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine derivative.[23]
Causality Behind Experimental Choices:
-
Reagents: Ethyl benzoylacetate serves as the 1,3-dicarbonyl compound, providing the carbon backbone. Hydrazine hydrate is the binucleophilic reagent that forms the heterocyclic ring.[23]
-
Solvent & Catalyst: 1-Propanol is a suitable polar solvent. Glacial acetic acid acts as an acid catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation to form the hydrazone intermediate.[23]
-
Workup: The product is significantly less soluble in water than the starting materials and byproducts. Adding water to the hot reaction mixture causes the desired pyrazole derivative to precipitate, providing a simple and effective method of purification.[23]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (handle with care)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20 mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel), developing chamber, and mobile phase (30% Ethyl Acetate / 70% Hexane)
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol, 2 eq.).
-
Add 1-propanol (3 mL) as the solvent.
-
Carefully add 3 drops of glacial acetic acid to catalyze the reaction.
-
Place the vial on a hot plate with a magnetic stir bar and heat the mixture to approximately 100°C with vigorous stirring.
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress. Prepare a 3-lane TLC plate spotting the starting material (ethyl benzoylacetate), a co-spot, and the reaction mixture. Develop the plate using a 30% ethyl acetate/70% hexane mobile phase. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[23]
-
Once the reaction is complete, while the solution is still hot and stirring, slowly add deionized water (10 mL). This will cause the product to precipitate out of the solution as a solid.[23]
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Dry the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, to a constant weight.
Figure 3: Workflow for the synthesis of a pyrazole derivative.
Protocol 2: In Vitro Biological Evaluation - COX-2 Inhibitor Screening Assay
This protocol outlines a common, reliable method for assessing the COX-2 inhibitory potential of newly synthesized pyrazole derivatives using a commercially available colorimetric assay kit.
Principle of the Assay: The assay measures the peroxidase component of the COX enzyme. Arachidonic acid is converted by the cyclooxygenase activity of COX-2 to Prostaglandin G2 (PGG2). The peroxidase activity of COX-2 then reduces PGG2 to PGH2. During this reduction, a chromogenic substrate is oxidized, resulting in a color change that can be measured using a spectrophotometer at a specific wavelength (e.g., 590 nm). The intensity of the color is proportional to the COX-2 activity. An inhibitor will reduce this colorimetric signal.
Materials:
-
Synthesized pyrazole derivative (dissolved in DMSO)
-
COX-2 Inhibitor Screening Assay Kit (containing assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid substrate, and a colorimetric substrate)
-
Known COX-2 inhibitor (e.g., Celecoxib) for positive control
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. This typically involves diluting buffers and reconstituting enzymes.
-
Compound Dilution: Create a serial dilution of your synthesized pyrazole compound in assay buffer. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare dilutions of the positive control (Celecoxib).
-
Plate Setup:
-
Blank Wells: Add assay buffer only.
-
Control Wells (100% Activity): Add assay buffer, heme, and COX-2 enzyme.
-
Positive Control Wells: Add assay buffer, heme, COX-2 enzyme, and the Celecoxib serial dilutions.
-
Test Compound Wells: Add assay buffer, heme, COX-2 enzyme, and your pyrazole derivative serial dilutions.
-
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Inhibitor Incubation: Add your diluted test compounds and the positive control to the appropriate wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Read Absorbance: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes, or as a single endpoint reading after a set incubation time, according to the kit's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of your compound using the formula: % Inhibition = [(Control Absorbance - Test Absorbance) / Control Absorbance] * 100
-
Plot the % Inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
References
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- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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- Synthesis, characterization and biological evaluation of certain new pyrazole deriv
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- Pyrazole Biomolecules as Cancer and Inflamm
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.
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developing assays for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine activity
Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Need for Robust Bioassays
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-infective agents.[1][2] Compounds containing the pyrazole ring system are known to interact with a wide array of biological targets, such as enzymes and receptors, making them a fertile ground for drug discovery.[3] The subject of this guide, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, is a novel small molecule whose biological activity is yet to be fully characterized.
The critical first step in elucidating the therapeutic potential of any new chemical entity is the development of robust, reproducible, and biologically relevant assays.[4][5] These assays are the foundation of the drug discovery process, enabling high-throughput screening (HTS) for "hit" discovery, guiding structure-activity relationship (SAR) studies for lead optimization, and ultimately providing the quantitative data needed to advance a candidate toward preclinical studies.[6][7]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a tiered assay cascade to characterize the activity of this compound. We will detail the principles and step-by-step protocols for both a primary biochemical assay and a secondary cell-based assay, grounded in the known pharmacology of related pyrazole-containing compounds. The methodologies described herein are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.[8]
Strategic Approach: A Tiered Assay Cascade
Given the broad spectrum of activities reported for pyrazole derivatives, a logical and efficient screening strategy is essential.[1][9] We propose a tiered approach, beginning with a broad, target-class-focused biochemical assay to identify direct molecular interactions, followed by a more physiologically relevant cell-based assay to confirm activity in a biological context.
Many pyrazole-containing compounds have been identified as potent protein kinase inhibitors.[9] Kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets in oncology and immunology.[10] Therefore, a generic kinase inhibition assay serves as an excellent starting point for a primary screen.
Following the primary screen, any observed activity must be validated in a cellular context. Cell-based assays provide deeper insights into a compound's effects, accounting for factors like cell permeability, off-target effects, and general cytotoxicity.[6] An antiproliferative or cytotoxicity assay, such as the widely used MTT assay, is a standard and effective secondary screen for compounds with potential anticancer activity.[11][12]
Caption: A tiered workflow for characterizing small molecule activity.
Protocol 1: Primary Biochemical Screen - Kinase Inhibition Assay
3.1 Principle This protocol describes a universal, luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity. Inhibitors of the kinase will result in less ADP production and, consequently, a lower luminescence signal. This format is highly amenable to high-throughput screening (HTS).[13]
Causality: We choose this assay type for the primary screen because it directly measures the compound's effect on a purified enzyme target.[6] This minimizes the confounding variables present in a cellular environment and provides a clear, quantitative measure of direct target engagement.
3.2 Materials
-
This compound (Test Compound)
-
Kinase of interest (e.g., a representative tyrosine or serine/threonine kinase)
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
Known potent kinase inhibitor (Positive Control, e.g., Staurosporine)
-
DMSO (Vehicle Control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Substrate (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
3.3 Step-by-Step Methodology
-
Compound Plating:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Create a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution) in DMSO.
-
Using an automated liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound concentration, positive control, and DMSO vehicle control to the appropriate wells of a low-volume assay plate. This step is known as "pinning" the compounds.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the plated compounds.
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Caption: Principle of a luminescence-based kinase inhibition assay.
Protocol 2: Secondary Cellular Screen - MTT Antiproliferative Assay
4.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable, metabolically active cells. This assay is widely used to measure cytotoxicity or the antiproliferative effects of potential therapeutic agents.[12][14]
Causality: This assay is chosen as a secondary screen because it moves from a purified protein target to a complex biological system. It assesses the compound's overall effect on cell viability, which is a culmination of its ability to enter the cell, engage its target(s), and trigger a cellular response, while also flagging potential non-specific toxicity.[15]
4.2 Materials
-
This compound (Test Compound)
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[9]
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Known cytotoxic agent (Positive Control, e.g., Doxorubicin)
-
DMSO (Vehicle Control)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (absorbance at ~570 nm)
4.3 Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cells in fresh culture medium to a final density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound and positive control in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid vehicle-induced toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations, positive control, or vehicle control.
-
Return the plate to the incubator for a specified exposure time (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well.
-
Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight in the incubator or for a few hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
5.1 Data Normalization For both assays, raw data must be normalized to determine the percentage of inhibition or viability.
-
High Control (0% Inhibition / 100% Viability): Wells containing only the vehicle (DMSO). Represents maximum enzyme activity or cell viability.
-
Low Control (100% Inhibition / 0% Viability): Wells containing the potent positive control inhibitor. Represents minimum enzyme activity or cell viability.
The formula for calculating Percent Inhibition (Biochemical Assay) is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
The formula for calculating Percent Viability (Cell-Based Assay) is: % Viability = 100 * (Absorbance_Compound - Absorbance_Background) / (Absorbance_HighControl - Absorbance_Background) (Note: Background wells contain medium but no cells)
5.2 IC₅₀/GI₅₀ Determination The normalized data are then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic model is applied to the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).
| Compound | Target/Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) |
| This compound | Kinase X | Biochemical | 1.25 |
| Staurosporine (Positive Control) | Kinase X | Biochemical | 0.01 |
| This compound | A549 Cells | Cell-Based | 5.6 |
| Doxorubicin (Positive Control) | A549 Cells | Cell-Based | 0.15 |
Assay Validation and Quality Control
For an assay to be considered robust and suitable for screening, its performance must be quantitatively assessed.[4][16] The Z'-factor is a statistical parameter that is widely used to evaluate the quality of an HTS assay.[4]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl|
-
SD: Standard Deviation
-
Mean: Average signal
An assay is considered excellent for HTS if the Z'-factor is > 0.5 . An assay with a Z'-factor between 0 and 0.5 may be acceptable, while an assay with a Z'-factor < 0 is not viable. This metric should be calculated for each assay plate to ensure consistent performance.
Conclusion
This application note provides a strategic framework and detailed, validated protocols for the initial characterization of this compound. By employing a tiered approach starting with a direct-target biochemical assay and progressing to a physiologically relevant cell-based assay, researchers can efficiently and reliably profile the compound's biological activity. Adherence to the principles of robust assay design, inclusion of proper controls, and rigorous data analysis will ensure the generation of high-quality data, forming a solid foundation for any subsequent drug discovery and development efforts.[8][13]
References
- Technology Networks (2024). Assay Development: Best Practices in Drug Discovery.
- ResearchGate (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development.
- Kumar, H. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace.
- Pharmaceutical Technology (2013). Developing and Validating Assays for Small-Molecule Biomarkers.
- MDPI (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- MDPI (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Dispendix (2024). Essential Considerations for Successful Assay Development.
- National Center for Biotechnology Information (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC - NIH.
- Bentham Science (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- Drug Discovery World (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Charles River Laboratories. Small Molecule Drug Discovery.
- ACS Publications (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Technology Networks (2023). Investigating the Importance of Assays in Drug Discovery and Development.
- National Center for Biotechnology Information (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
- MDPI (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- MDPI (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
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- 4. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
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- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Quantification of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: The Analytical Imperative for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
This compound is a heterocyclic amine containing a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrazole derivatives.[1][2] Accurate and precise quantification of this compound is paramount for various stages of pharmaceutical research, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound in research and quality control settings. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and accessibility, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, which is crucial for complex biological matrices.
The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring data integrity and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is critical for methodical development. While specific experimental data for this compound is not extensively available, its structure suggests key characteristics that inform our analytical approach.
| Property | Predicted/Inferred Value/Characteristic | Source |
| Molecular Formula | C10H11N3O | [3] |
| Molecular Weight | 189.22 g/mol | [3] |
| Polarity | Predicted to be a polar compound | [4][5] |
| UV Absorbance | Expected to have UV absorbance due to the aromatic rings and pyrazole chromophore. | Inferred from structure |
| Ionization | The amine group allows for protonation, making it suitable for positive ion mode mass spectrometry. | Inferred from structure |
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely adopted technique for the routine analysis and quality control of pharmaceutical compounds due to its reliability and cost-effectiveness. The following protocol has been developed based on established methods for similar pyrazole derivatives and is optimized for the quantification of this compound.[6][7][8]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The alkyl chains of the C18 stationary phase provide a hydrophobic environment that interacts with the analyte.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent elutes the analyte from the column, while the aqueous component, often with a pH modifier like trifluoroacetic acid (TFA), helps to ensure consistent peak shape and retention time by controlling the ionization state of the analyte.
-
Detection: UV detection is chosen due to the presence of chromophores in the molecular structure of this compound. The optimal wavelength is determined by acquiring a UV spectrum of the analyte.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC quantification of this compound.
Detailed Protocol for RP-HPLC Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent.
-
Quality Control (QC) Samples: Prepare at least three concentration levels (low, medium, and high) within the calibration range.
5. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-concentration standard. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2%.
6. Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.
Method Validation Parameters (as per ICH Q2(R1) Guidelines)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Achieved over 1-100 µg/mL range.[7] |
| Accuracy | % Recovery: 98-102% | Within acceptable limits.[9] |
| Precision | %RSD ≤ 2% | Intra-day and inter-day precision within limits.[8] |
| LOD | Signal-to-Noise ratio of 3:1 | Estimated to be in the low µg/mL range. |
| LOQ | Signal-to-Noise ratio of 10:1 | Estimated to be in the low µg/mL range.[7] |
| Robustness | %RSD ≤ 2% after minor changes in method parameters | The method is expected to be robust with slight variations in mobile phase composition and flow rate.[6] |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[10][11] This technique offers the ability to quantify the analyte at very low concentrations, even in the presence of complex matrices.
Rationale for LC-MS/MS Approach
-
High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to nanogram per milliliter range, which is essential for pharmacokinetic studies.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragments, minimizing interference from other compounds in the matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) or a structurally similar analog is crucial to correct for matrix effects and variations in sample preparation and instrument response.[4][5]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol for LC-MS/MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound (e.g., another pyrazole derivative with a different substitution pattern).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.5 min: 95% B3.5-3.6 min: 95-5% B3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. Expected precursor ion [M+H]⁺ for the analyte. |
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. The concentration of the analyte in the samples is determined from the linear regression of this curve.
Method Validation for Bioanalytical Applications
Validation for bioanalytical methods follows stringent guidelines from regulatory bodies.
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards, r² ≥ 0.99 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples |
| LLOQ | Accurately and precisely quantifiable lowest standard |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Assessed to ensure it does not compromise the accuracy and precision |
| Stability | Analyte stability established under various storage and handling conditions |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the application, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is imperative to ensure the generation of high-quality, reproducible data in a research or regulated environment.
References
- Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
- 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
- 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery.
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. National Institutes of Health.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. National Institutes of Health.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- This compound. Chemical-Suppliers.com.
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate.
- (PDF) 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate.
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- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine for SAR Studies
Introduction: The Privileged Scaffold of Pyrazole Amines in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in designing molecules with a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial agents.[1][3][5] Among the various substituted pyrazoles, 5-aminopyrazole derivatives are particularly valuable building blocks for generating libraries of compounds for structure-activity relationship (SAR) studies.[6][7][8]
This application note provides a detailed guide for the derivatization of a specific, high-value starting material: 3-(2-methoxyphenyl)-1H-pyrazol-5-amine . The presence of the 2-methoxyphenyl group at the 3-position and a reactive primary amine at the 5-position offers multiple points for chemical modification. This allows for a systematic exploration of the chemical space around the pyrazole core to understand how different substituents influence biological activity. The protocols outlined herein are designed to be robust and adaptable, providing researchers with the tools to generate a diverse library of analogs for comprehensive SAR investigations.[9][10]
Strategic Derivatization of the this compound Core
The derivatization strategy for this compound focuses on three primary modification points: the exocyclic 5-amino group, the pyrazole ring nitrogen (N1), and potentially the pyrazole C4 position. Each modification allows for the introduction of a variety of functional groups to probe different aspects of molecular recognition by a biological target.
Caption: Derivatization pathways for this compound.
Part 1: Modification of the 5-Amino Group
The exocyclic primary amine is a versatile handle for introducing a wide array of functionalities. Acylation, alkylation, and sulfonylation are fundamental reactions to explore the impact of substituents at this position.
Protocol 1: N-Acylation of the 5-Amino Group
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce various steric and electronic features. This reaction is typically high-yielding and can be performed under mild conditions.[11][12][13]
Objective: To synthesize a library of N-acyl derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reagent (Acyl Chloride) | Base | Solvent | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 85-95 |
| Benzoyl chloride | Pyridine | THF | 80-90 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 82-92 |
Protocol 2: N-Alkylation of the 5-Amino Group
N-alkylation introduces secondary or tertiary amines, altering the basicity and hydrogen bonding capacity of the original amino group. Reductive amination is a reliable method to achieve mono-alkylation.[14]
Objective: To synthesize N-alkyl derivatives of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
DCM
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Sulfonylation of the 5-Amino Group
The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding properties of the molecule, often improving pharmacokinetic properties.[6][15][16]
Objective: To synthesize N-sulfonyl derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous pyridine or DCM with TEA
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Part 2: Modification of the Pyrazole Ring
Protocol 4: N1-Alkylation of the Pyrazole Ring
Alkylation of the pyrazole N1-position can influence the orientation of other substituents and modulate the overall lipophilicity of the molecule. Controlling regioselectivity is crucial as alkylation can also occur at the N2 position.[17][18][19] Generally, in the presence of a base, alkylation of 5-aminopyrazoles can be directed to the N1 position.
Objective: To achieve regioselective N1-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Saturated aqueous ammonium chloride solution
-
EtOAc
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate regioisomers if necessary.
| Alkyl Halide | Base | Solvent | Typical Yield (N1-isomer) (%) |
| Methyl iodide | K₂CO₃ | Acetonitrile | 60-75 |
| Benzyl bromide | NaH | DMF | 70-85 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 65-80 |
Protocol 5: C4-Halogenation and Palladium-Catalyzed Cross-Coupling
Functionalization at the C4 position of the pyrazole ring can be achieved through initial halogenation followed by palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[20][21][22][23] This allows for the introduction of aryl, heteroaryl, or amino substituents, significantly expanding the structural diversity.
Objective: To introduce substituents at the C4 position of the pyrazole ring.
Step A: C4-Bromination
-
Dissolve this compound (1.0 eq) in DMF.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry, and concentrate to obtain the C4-bromo derivative, which can often be used in the next step without further purification.
Step B: Suzuki Cross-Coupling
-
To a mixture of the C4-bromo-3-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq), a boronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent mixture like dioxane/water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[24]
-
Degas the mixture and heat under a nitrogen atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Step C: Buchwald-Hartwig Amination
-
In a glovebox, combine the C4-bromo-3-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base like sodium tert-butoxide (1.4 eq) in an oven-dried flask.[25][26][27]
-
Add anhydrous toluene or dioxane.
-
Seal the flask and heat at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of celite, washing with EtOAc.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 6: Diazotization of the 5-Amino Group and Subsequent Substitution
Diazotization of the 5-amino group followed by Sandmeyer-type reactions can be used to introduce a variety of substituents, including halogens, hydroxyl, and cyano groups, that are otherwise difficult to install directly.[28][29][30][31]
Objective: To replace the 5-amino group with other functional groups via a diazonium salt intermediate.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Potassium iodide (KI)
-
Water
Procedure (for conversion to 5-chloro derivative):
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract with EtOAc.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Part 3: Structure-Activity Relationship (SAR) Studies
The library of synthesized derivatives should be screened for biological activity against the target of interest. The resulting data can then be used to build an SAR model.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Key Questions to Address in the SAR Analysis:
-
5-Amino Position: How do the size, electronics, and hydrogen bonding capacity of the N5-substituent affect activity? Is an amide, sulfonamide, or a basic nitrogen preferred?
-
N1-Position: Does substitution at the N1 position enhance or diminish activity? How does the nature of the N1-substituent influence potency and selectivity?
-
C4-Position: Is there a pocket at the target that can accommodate substituents at the C4 position? What is the preferred nature of this substituent (e.g., aryl, heteroaryl, amino)?
-
2-Methoxyphenyl Group: While not derivatized in these protocols, its role should be considered. Is the methoxy group essential? Does its position on the phenyl ring matter? This could be explored by synthesizing analogs with different substitution patterns on the phenyl ring.
By systematically synthesizing and testing these derivatives, researchers can develop a clear understanding of the pharmacophore and guide the design of more potent and selective drug candidates.
References
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Public
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing
- (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem
- Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles - Journal of Chemical Research, Synopses (RSC Publishing)
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH
- Current status of pyrazole and its biological activities - PMC - PubMed Central
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed
- buchwald-hartwig coupling - Organic Chemistry Portal - Liter
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - NIH
- Facile Synthesis and Sulfonylation of 4-Aminopyrazoles | Request PDF - ResearchG
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research
- An eco-friendly and highly efficient route for N-acylation under c
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI
- Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones | The Journal of Organic Chemistry - ACS Public
- N-Acylation Reactions of Amines - ResearchG
- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride - Chem-Impex
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI
- New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF - ResearchG
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - NIH
- Diazotis
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI
- Synthetic transformations of chiral 5‐aminopyrazoles.
- (PDF)
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)
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- [Ce(L-Pro)2]2 (Oxa)
- Synthesis of 3-(2-aminoethyl)
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Application Notes and Protocols: Experimental Setup for Testing Anti-inflammatory Properties of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazoles in Inflammation Therapy
Understanding the Inflammatory Cascade: Key Molecular Targets
A rational approach to screening anti-inflammatory compounds requires a foundational understanding of the key signaling pathways that drive the inflammatory response. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκB).[8] Upon stimulation by pro-inflammatory signals, such as cytokines (e.g., TNF-α, IL-1β) or bacterial components like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus.[8][9] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a plethora of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5]
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 1: In Vitro Experimental Setups for Anti-inflammatory Screening
In vitro assays are indispensable for the initial screening of pyrazole derivatives due to their cost-effectiveness, high-throughput nature, and the ability to elucidate specific mechanisms of action.[10]
Cell Line Selection and Culture
The choice of cell line is critical for modeling the inflammatory response. Murine macrophage-like cell lines, such as RAW 264.7 , are widely used due to their robust response to inflammatory stimuli like LPS.[11] Human monocytic cell lines, for instance THP-1 , can be differentiated into macrophage-like cells and offer a more clinically relevant model.[12][13]
| Cell Line | Origin | Key Characteristics | Recommended Culture Conditions |
| RAW 264.7 | Mouse | Adherent, robust NO and cytokine production upon LPS stimulation. | DMEM, 10% FBS, 1% Penicillin-Streptomycin, 37°C, 5% CO₂ |
| THP-1 | Human | Suspension (monocytes), adherent upon differentiation with PMA. | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 37°C, 5% CO₂ |
Assessment of Cytotoxicity: A Prerequisite for Efficacy Studies
Before evaluating the anti-inflammatory properties of pyrazole compounds, it is crucial to determine their cytotoxic concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds exhibiting low cytotoxicity at effective anti-inflammatory concentrations are prioritized for further studies.
Measurement of Nitric Oxide (NO) Production
Inflammatory stimuli like LPS induce the expression of iNOS, leading to the overproduction of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive method for measuring NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well. After overnight incubation, pre-treat the cells with non-toxic concentrations of the pyrazole compounds for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[14]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the pyrazole compounds.
Quantification of Pro-inflammatory Cytokines
Pyrazoles can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.[15][16]
Protocol: ELISA for TNF-α and IL-6
-
Sample Preparation: Collect cell culture supernatants from LPS-stimulated cells treated with pyrazole compounds as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available kits.[17][18][19] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Incubating with a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the inhibitory effect of the pyrazole derivatives on cytokine production.
Cyclooxygenase (COX) Inhibition Assays
Given that many pyrazole derivatives are known to target COX enzymes, it is essential to assess their inhibitory activity against both COX-1 and COX-2 isoforms.[3][20][21][22] This helps in determining the selectivity of the compounds, which is a crucial factor for their safety profile.
Protocol: COX Inhibition Assay (Colorimetric)
-
Assay Principle: This assay measures the peroxidase activity of COX. The reaction between arachidonic acid and the COX enzyme produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
-
Reagents: Utilize commercially available COX inhibitor screening assay kits.
-
Procedure:
-
Prepare the reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the pyrazole compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the specified wavelength over time.
-
-
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[23]
Part 2: In Vivo Models for Assessing Anti-inflammatory Efficacy
In vivo models are crucial for evaluating the therapeutic potential of pyrazole derivatives in a whole-organism context, providing insights into their bioavailability, efficacy, and potential side effects.[24][25][26]
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory drugs.[27][28][29] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema formation.[28]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-200 g).[28] Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups:
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.[27]
-
Administer the vehicle, positive control, or test compounds orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[28][31]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[28][30]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion: A Multi-faceted Approach to Validation
The comprehensive evaluation of the anti-inflammatory properties of novel pyrazole derivatives necessitates a multi-pronged experimental approach. The in vitro assays detailed in this guide provide a robust framework for initial screening, enabling the identification of potent compounds and the elucidation of their mechanisms of action, whether through the inhibition of pro-inflammatory mediators like NO and cytokines, or the modulation of key enzymes such as COX. Promising candidates can then be advanced to in vivo models, like the carrageenan-induced paw edema assay, to confirm their efficacy in a physiological context. By systematically applying these validated protocols, researchers can effectively identify and characterize the next generation of pyrazole-based anti-inflammatory therapeutics with the potential for improved efficacy and safety.
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Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in modern drug discovery.[1][4][5] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][6][7][8] This wide range of bioactivity has led to the development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib, underscoring the therapeutic significance of this heterocyclic motif.[5][9]
The amenability of the pyrazole core to diverse chemical modifications allows for the creation of large and structurally diverse compound libraries.[10][11][12] High-throughput screening (HTS) of these libraries is a critical initial step in identifying novel hit compounds that can be optimized into lead candidates for drug development.[13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of pyrazole compound libraries, offering detailed application notes and protocols to ensure a robust and efficient screening campaign.
I. Assay Development and Optimization: The Foundation of a Successful Screen
The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The choice of assay will depend on the biological target and the desired therapeutic effect. For pyrazole libraries, which are known to target a wide array of proteins, both biochemical and cell-based assays are commonly employed.
A. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are indispensable for identifying compounds that directly interact with a purified target protein, such as an enzyme or receptor.[14]
Application Note: When screening pyrazole libraries against kinases, a common target class for these compounds, it is crucial to select an assay format that is robust and sensitive. Luminescence-based assays, such as ADP-Glo™, are often preferred due to their high signal-to-background ratio and resistance to interference from colored or fluorescent compounds, a potential characteristic of diverse chemical libraries. The concentration of ATP should be at or near the Km value for the kinase to allow for the detection of both competitive and non-competitive inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the purified kinase and substrate in the kinase buffer to desired concentrations.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the pyrazole compounds from the library in DMSO, followed by a further dilution in kinase buffer to the final desired screening concentration (typically 1-10 µM).
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the diluted pyrazole compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
-
B. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on cellular processes within a living system.[15][16]
Application Note: When screening for anticancer activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17][18] It is important to select an appropriate cancer cell line that is relevant to the therapeutic indication. Additionally, the seeding density of the cells should be optimized to ensure they are in the logarithmic growth phase during the compound treatment period. A preliminary toxicity screen against a normal, non-cancerous cell line can provide an early indication of the therapeutic window of the hit compounds.[17][19]
Protocol 2: Cell Viability MTT Assay
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[17]
-
Harvest the cells and determine the cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.[15]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in the culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay and Data Acquisition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]
-
II. The High-Throughput Screening Workflow
A typical HTS campaign involves the screening of thousands to millions of compounds and requires a well-orchestrated workflow to ensure efficiency and data quality.
Diagram 1: A Generalized HTS Workflow
Caption: A stepwise process for validating primary hits from an HTS campaign.
Protocol 3: Secondary Screening - Apoptosis Assay (e.g., Caspase-Glo® 3/7)
Application Note: For pyrazole compounds identified as cytotoxic in a primary cell viability screen, a secondary assay to determine the mechanism of cell death, such as apoptosis, is a logical next step. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key effectors of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with the hit pyrazole compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours), as described in Protocol 2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Compare the luminescence signal of compound-treated wells to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.
-
Diagram 3: A Representative Signaling Pathway Targeted by Pyrazoles (e.g., VEGFR2)
Caption: Inhibition of the VEGFR2 signaling pathway by a pyrazole compound.
Conclusion
High-throughput screening of pyrazole compound libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of such a campaign hinges on a well-designed and optimized assay, a robust screening workflow, rigorous data analysis, and a comprehensive hit validation cascade. By following the detailed protocols and application notes provided in this guide, researchers can enhance the efficiency and reliability of their screening efforts, ultimately accelerating the journey from a pyrazole library to a promising drug candidate.
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Application Notes and Protocols for Cell-Based Assays with 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, and potent anticancer properties.[3][4] The compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (Catalog No. 149246-82-2) is a versatile pyrazole-based chemical building block used in the synthesis of complex nitrogen-containing heterocycles such as pyrazolopyridines and pyrazolopyrimidines.[5] These resulting structures are prevalent in molecules designed to modulate key cellular processes, making them highly valuable in drug discovery and development.[4][5][6]
A significant number of pyrazole derivatives have been identified as potent inhibitors of protein kinases.[1][7][8][9] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][7] Therefore, the development of novel kinase inhibitors is a major focus of modern therapeutic research. This application note provides detailed protocols for characterizing the biological activity of this compound and its derivatives in cell-based assays, with a focus on assessing its potential as a kinase inhibitor. We will describe two fundamental assays: a cell viability assay to determine cytotoxic effects and a Western blot analysis to investigate the modulation of a specific signaling pathway.
PART 1: Foundational Assay - Determining Cellular Viability and Cytotoxicity
A primary step in characterizing a novel compound is to assess its effect on cell viability. This provides crucial information on its cytotoxic or cytostatic potential and helps determine the appropriate concentration range for subsequent mechanistic studies.[10] Tetrazolium-based assays, such as the WST-1 assay, are widely used for this purpose. These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[11]
Principle of the WST-1 Assay
The WST-1 assay utilizes a stable tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, measured by absorbance, correlates with the number of viable cells. This assay is known for its sensitivity and rapid results, making it suitable for high-throughput screening.
Experimental Workflow: WST-1 Cell Viability Assay
Caption: Simplified PI3K/AKT Signaling Pathway.
Detailed Protocol: Western Blotting for p-AKT
Materials:
-
6-well cell culture plates
-
Cancer cell line with active PI3K/AKT signaling (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values from the viability assay) for a predetermined time (e.g., 2, 6, or 24 hours). [7]2. Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. [7]Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [7]4. Sample Preparation: Normalize all samples to the same protein concentration and add SDS-PAGE sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. [7]Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. [7]8. Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (total-AKT) and a housekeeping protein like GAPDH. [7]9. Data Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.
Trustworthiness and Validation of Assays
The reliability of cell-based assay data is paramount. [10]Each assay should be developed and validated to ensure it is fit for its intended purpose. [12]Key considerations include:
-
Cell Health: Always use healthy, viable cells that are in the logarithmic growth phase. [10]* Controls: Include appropriate positive and negative controls to ensure the assay is performing correctly. [10]* Assay Optimization: Parameters such as cell seeding density, reagent concentrations, and incubation times should be optimized for each cell line and assay. [10][13]* Reproducibility: Assays should be reproducible, with consistent results obtained across multiple experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By first determining its effect on cell viability and then investigating its impact on a key signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent, particularly as a kinase inhibitor. These foundational assays are essential steps in the drug discovery pipeline, paving the way for more detailed mechanistic studies and preclinical development.
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- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- PPD. (2013). Development & Validation of Cell-based Assays. YouTube.
- Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation.
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- National Institutes of Health. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.
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- Benchchem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
- PubMed. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
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Application Notes & Protocols: The Pyrazole Scaffold as a Versatile Tool for Chemical Probe Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Chemical Biology
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and chemical probe development.[1] While the specific compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine is primarily recognized as a chemical intermediate in synthetic chemistry[2][3], the broader pyrazole scaffold is a "privileged" structure. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity.[4][5] Pyrazole derivatives have been successfully developed into a wide array of biologically active agents, including anti-inflammatory, antimicrobial, and anticancer therapeutics.[5][6]
In the realm of chemical biology, pyrazole-based compounds have gained significant prominence as potent and selective inhibitors of protein kinases.[7][8] Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The development of high-quality chemical probes targeting specific kinases is essential for dissecting complex signaling pathways and validating novel drug targets.[11] This guide provides an in-depth overview and detailed protocols for utilizing pyrazole-based compounds as chemical probes to investigate kinase signaling.
Core Principles of Pyrazole-Based Kinase Probes
The utility of the pyrazole core in kinase inhibitor design stems from its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[12] The N-H and lone pair electrons on the pyrazole nitrogens can mimic the hydrogen bonding pattern of the adenine portion of ATP, effectively competing for binding to the kinase "hinge" region.[12] By synthetically modifying the substitution pattern on the pyrazole ring, medicinal chemists can achieve remarkable potency and selectivity for specific kinase targets.[7][13]
A well-characterized chemical probe should exhibit:
-
Potency: High affinity for the intended target (typically in the nanomolar range).
-
Selectivity: Minimal interaction with other, related proteins (e.g., other kinases).
-
Cell Permeability: The ability to cross the cell membrane to engage with intracellular targets.
-
Mechanism of Action: A well-understood mode of binding and target inhibition.[11]
Part 1: Investigating Cellular Phenotypes with Pyrazole-Based Probes
The first step in characterizing a novel pyrazole-based compound is to assess its impact on cellular function. These assays help determine the probe's cytotoxic or anti-proliferative effects and provide a basis for subsequent mechanistic studies.
Protocol 1.1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[14]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for cell line growth rate. |
| Compound Concentration | 0.01 µM - 100 µM (log scale) | A wide range is needed to determine the full dose-response curve. |
| Incubation Time | 24 - 72 hours | Time-dependent effects should be evaluated. |
| MTT Incubation | 3 - 4 hours | Ensure sufficient formazan crystal formation. |
Table 1: Recommended parameters for the MTT cell viability assay.
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
Many kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), induce cell cycle arrest.[9] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Pyrazole compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.[9]
Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based probe.
Protocol 2.1: Target Engagement via Western Blot
Western blotting can be used to measure the levels of key signaling proteins and their phosphorylation status, providing direct evidence of target engagement. For a CDK inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of its substrate, Rb.
Materials:
-
6-well plates
-
Pyrazole compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Step-by-Step Methodology:
-
Cell Lysis: Treat cells as described for flow cytometry (Protocol 1.2). After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate). [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. [9] * Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [9] * Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [9]6. Analysis: Analyze the band intensities. To confirm the effect is specific to phosphorylation, strip the membrane and re-probe with an antibody against total Rb, and then a loading control like Actin.
Conclusion and Best Practices
The pyrazole scaffold is a powerful tool for developing selective chemical probes against kinases and other important biological targets. The protocols outlined here provide a foundational workflow for characterizing novel pyrazole-based compounds, from initial phenotypic screening to mechanistic validation. It is crucial to remember that a chemical probe is only as good as its characterization. [11]Researchers should always include appropriate controls, validate their findings using orthogonal assays, and ideally, test a structurally related but inactive control compound to ensure the observed biological effects are due to on-target activity. By adhering to these principles, the scientific community can confidently use pyrazole-based probes to unravel complex biology and pave the way for new therapeutic strategies.
References
- Schade, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Various Authors. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Various Authors. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Various Authors. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Various Authors. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Various Authors. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Ascendex Scientific, LLC. (n.d.). This compound.
- Schade, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
- Workman, P., & Collins, I. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC.
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- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Green Chemistry Approaches to Pyrazole Synthesis
Introduction: The Pyrazole Scaffold and the Green Imperative
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development. Their derivatives exhibit a vast spectrum of biological activities, forming the core of numerous FDA-approved drugs for conditions ranging from inflammation (e.g., Celecoxib) to cancer and microbial infections.[1][2] Traditionally, the synthesis of these vital scaffolds has often relied on methods that utilize harsh reagents, volatile organic solvents, and significant energy input, posing environmental and safety challenges.[3][4]
The principles of green chemistry offer a transformative framework for chemical synthesis, aiming to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.[5][6] For researchers and professionals in drug development, adopting these principles is not merely an ethical choice but a strategic one, leading to safer, more efficient, and economically viable synthetic pathways. This guide provides an in-depth exploration of field-proven green chemistry approaches for pyrazole synthesis, complete with detailed protocols, mechanistic insights, and comparative data to facilitate their adoption in the modern laboratory.
Section 1: High Atom Economy through Multicomponent Reactions (MCRs) in Aqueous Media
Multicomponent reactions (MCRs) are a cornerstone of green synthesis, constructing complex molecules from three or more starting materials in a single, one-pot operation.[7] This approach maximizes atom economy, reduces purification steps, and minimizes solvent waste, aligning perfectly with green chemistry ideals.[8] Conducting these reactions in water, the most abundant and environmentally benign solvent, further enhances their sustainability.[6]
Causality and Experimental Rationale
The chosen protocol describes a four-component reaction to synthesize highly functionalized pyrano[2,3-c]pyrazoles. The efficiency of this reaction in an aqueous medium is often facilitated by the hydrophobic effect, which can bring the nonpolar reactants together, and the use of a suitable catalyst that is effective in water.[6] Catalysts like sodium gluconate or taurine have been shown to be effective, biodegradable, and non-toxic options for these transformations.[9] The one-pot nature of the reaction avoids the isolation of intermediates, saving time, resources, and reducing potential exposure to chemical agents.
Protocol 1: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol is adapted from methodologies that utilize benign catalysts in aqueous media for the synthesis of complex pyrazole derivatives.[9][10]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine Hydrate (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Sodium Gluconate (10 mol%)[9]
-
Water (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50-mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and sodium gluconate (0.1 mmol).
-
Add 10 mL of water to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 80°C and stir vigorously for the specified time (typically 2-4 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will typically precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water (2 x 10 mL) to remove any water-soluble impurities.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Data Presentation: MCRs
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Gluconate | Water | 80 | 2-3 | 85-95 | [9] |
| Taurine | Water | 60 | 1.5-2.5 | 88-96 | [9] |
| ZnS NPs (Ultrasonic) | Water | Room Temp | 0.5-1 | 90-98 | [10] |
| None (Conventional) | Ethanol | Reflux | 8-12 | 70-80 | [10] |
Workflow for Multicomponent Pyrazole Synthesis
Caption: General workflow for a one-pot, four-component synthesis of pyranopyrazoles.
Section 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, often reducing reaction times from hours to mere minutes.[1][11] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates.[12] The key green advantages are drastic reductions in energy consumption and the potential to perform reactions under solvent-free conditions.[12][13]
Causality and Experimental Rationale
Microwave irradiation promotes efficient in-core heating of polar molecules, bypassing the slower process of conventional thermal conduction from an external heat source. This localized, rapid heating can overcome activation energy barriers more effectively, leading to higher yields and cleaner reactions with fewer byproducts.[1] The following protocol for a one-pot, three-component synthesis of pyrazolone derivatives under solvent-free conditions exemplifies the power of MAOS. The absence of a solvent minimizes waste and simplifies product isolation.[14]
Protocol 2: Solvent-Free, Microwave-Assisted Synthesis of 4-Arylidenepyrazolones
This protocol is based on a one-pot, three-component reaction that proceeds efficiently under microwave irradiation without any solvent.[14]
Materials:
-
β-Ketoester (e.g., Ethyl Acetoacetate) (0.45 mmol)
-
Substituted Hydrazine (e.g., 3-Nitrophenylhydrazine) (0.3 mmol)
-
Aromatic Aldehyde (e.g., 3-Methoxy-4-ethoxybenzaldehyde) (0.3 mmol)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10-mL microwave reactor vial, add the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).
-
Seal the vial securely. Note: No solvent is added.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at a set power (e.g., 420 W) for 10 minutes. The reaction temperature will increase rapidly.
-
After the irradiation is complete, allow the vial to cool to room temperature. A solid product will have formed.
-
Triturate the resulting solid with a small amount of ethyl acetate.
-
Collect the pure product by suction filtration. Further purification is often unnecessary.
Data Presentation: Microwave vs. Conventional Heating
| Pyrazole Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 hours | 73-90 | [1] |
| Pyrano[2,3-c]pyrazoles | Microwave | 120 | 15 min | 92-99 | [12] |
| Pyrano[2,3-c]pyrazoles | Conventional | Reflux | 2-2.5 hours | 80-90 | [10] |
| Quinolin-2(1H)-one pyrazoles | Microwave | 120 | 7-10 min | 68-86 | [12] |
Mechanism: Microwave-Assisted Knorr Condensation & Knoevenagel Addition
Caption: Simplified one-pot mechanism under microwave irradiation.
Section 3: Ultrasound-Assisted Green Synthesis (Sonochemistry)
Ultrasound irradiation provides an alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[11] This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.[2] Sonochemistry is particularly advantageous for its ability to enhance mass transfer in heterogeneous systems and often allows reactions to proceed at lower bulk temperatures.[10]
Causality and Experimental Rationale
The intense energy released during cavitation can break chemical bonds and create highly reactive radical species, opening up unique reaction pathways. Furthermore, the microjets and shockwaves produced can clean and activate the surface of solid catalysts, significantly enhancing their activity.[15] This protocol details the synthesis of pyrano[2,3-c]pyrazoles using zinc sulfide nanoparticles (ZnS NPs) as a catalyst in water, where ultrasound irradiation dramatically improves reaction efficiency.[10]
Protocol 3: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is adapted from a green method utilizing a reusable nanocatalyst under ultrasonic irradiation in an aqueous medium.[10]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine Monohydrate (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Water (5 mL)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine monohydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add 5 mL of water.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (typically at a frequency of 35-40 kHz) at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC. The product will precipitate as the reaction proceeds.
-
After completion, collect the solid product by vacuum filtration.
-
Wash the product with water and a small amount of cold ethanol.
-
The product is often pure enough for subsequent use, but can be recrystallized from ethanol if needed.
Data Presentation: Ultrasound vs. Conventional Methods
| Reaction | Method | Catalyst | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazole Synthesis | Ultrasound | ZnS NPs | 25-45 min | 90-98 | [10] |
| Pyrano[2,3-c]pyrazole Synthesis | Stirring | ZnS NPs | 2-3 hours | 85-94 | [10] |
| Tetrazole Pyrazoline Synthesis | Ultrasound | None | 15-30 min | 88-96 | [16] |
| Tetrazole Pyrazoline Synthesis | Conventional | None | 5-7 hours | 72-85 | [16] |
Logical Relationship: The Sonochemical Advantage
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- 2. eurekaselect.com [eurekaselect.com]
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- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
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- 16. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: The Significance of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry. Its pyrazole core, substituted with an amine and a methoxyphenyl group, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The 5-aminopyrazole moiety is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and NPY5 antagonists.[1] The presence of the 2-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this specific isomer a compound of high interest for drug development professionals.
This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient protocol suitable for laboratory and pilot-plant scale production. The methodologies described herein are grounded in established chemical principles and have been designed to be self-validating through in-process controls and characterization.
Synthetic Strategy: A Mechanistic Approach to Pyrazole Formation
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] This approach is favored for its high yields, readily available starting materials, and operational simplicity.
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, in this case, 2-(2-methoxybenzoyl)acetonitrile. This forms a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate tautomerizes to yield the stable aromatic 5-aminopyrazole ring.
This one-pot reaction is typically efficient and can be driven to completion with careful control of reaction conditions. For scale-up, considerations such as heat management, reagent addition rates, and product isolation become critical.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocols
Part 1: Synthesis of the β-Ketonitrile Intermediate: 2-(2-methoxybenzoyl)acetonitrile
While 2-(2-methoxybenzoyl)acetonitrile may be commercially available, its synthesis from readily available starting materials is often more cost-effective for large-scale production. The following protocol outlines a standard Claisen condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxyacetophenone | 150.17 | 150.2 g | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 44.0 g | 1.1 |
| Acetonitrile | 41.05 | 45.2 g (57.5 mL) | 1.1 |
| Toluene | - | 1.5 L | - |
| 2M Hydrochloric Acid | - | ~550 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexanes | - | - | - |
Protocol:
-
Reactor Setup: A 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (44.0 g, 1.1 mol) in mineral oil, suspended in toluene (500 mL).
-
Reagent Addition: A solution of 2-methoxyacetophenone (150.2 g, 1.0 mol) and acetonitrile (45.2 g, 1.1 mol) in toluene (1.0 L) is added dropwise to the stirred suspension over 2 hours, maintaining the internal temperature between 25-30 °C. The reaction is exothermic, and cooling may be required.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 2M hydrochloric acid (~550 mL) until the pH of the aqueous layer is between 5 and 6. This should be done in an ice bath to control the exotherm.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 250 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (500 mL) and brine (500 mL), then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product. The crude product is then triturated with hexanes to afford 2-(2-methoxybenzoyl)acetonitrile as a solid.
Part 2: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-methoxybenzoyl)acetonitrile | 175.19 | 175.2 g | 1.0 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 52.0 mL (~53.5 g) | 1.1 |
| Ethanol (200 proof) | - | 1.0 L | - |
| Acetic Acid (glacial) | 60.05 | 5.0 mL | - |
| Isopropanol | - | - | - |
| Water | - | - | - |
Protocol:
-
Reactor Setup: A 2 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 2-(2-methoxybenzoyl)acetonitrile (175.2 g, 1.0 mol), ethanol (1.0 L), and glacial acetic acid (5.0 mL). The acetic acid acts as a catalyst.
-
Hydrazine Addition: Hydrazine hydrate (52.0 mL, ~1.1 mol) is added dropwise to the stirred solution at room temperature over 30 minutes. A slight exotherm may be observed.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath for 1-2 hours. The product will precipitate as a solid.
-
Isolation: The precipitate is collected by vacuum filtration and washed with cold ethanol (2 x 100 mL).
-
Drying: The crude product is dried in a vacuum oven at 50-60 °C to a constant weight.
Part 3: Purification by Recrystallization
For applications requiring high purity, such as in drug development, recrystallization is a necessary final step.
Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of isopropanol and water.
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes before hot filtration.
-
Crystallization: Hot water is added dropwise to the hot isopropanol solution until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a cold isopropanol/water mixture, and dried under vacuum to a constant weight.
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[3][4]
Hydrazine Hydrate:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and genetic defects. Very toxic to aquatic life.
-
Precautions: Handle in a fume hood with extreme caution. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).
Sodium Hydride:
-
Hazards: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
-
Precautions: Handle under an inert atmosphere (nitrogen or argon). Use a dry powder extinguisher for fires. Do not use water.
Always consult the Safety Data Sheet (SDS) for all reagents before use. [3][4]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a preliminary indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time. |
| Poor quenching | Control temperature during acid addition. | |
| Low yield in Step 2 | Incomplete reaction | Increase reflux time. Ensure adequate mixing. |
| Product solubility in ethanol | Ensure sufficient cooling before filtration. | |
| Impure final product | Incomplete reaction | Monitor reaction closely to ensure full conversion of starting material. |
| Inefficient purification | Optimize recrystallization solvent system. Consider column chromatography for very high purity.[5][6] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.
References
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- Recent advances in the synthesis of new pyrazole deriv
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]
- Safety Data Sheet - this compound. Angene Chemical. [Link]
- N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characteriz
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical and Applied Chemistry. [Link]
- An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained
- MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
- Synthesis of various pyrazole derivatives
- This compound. Chemical Suppliers. [Link]
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. [Link]
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]
- N-2-Hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: Synthesis and structural characterization.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link]
- Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. NIH. [Link]
- Synthesis of 3-(2-aminoethyl)
- Method for purifying pyrazoles.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)
- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. angenechemical.com [angenechemical.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazoles
Introduction: The Strategic Value of Pyrazoles and Efficiency of One-Pot Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, the development of efficient and robust synthetic routes to access structurally diverse pyrazole derivatives is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
Traditionally, the synthesis of pyrazoles involves multi-step sequences that often require the isolation and purification of intermediates, leading to lower overall yields, increased waste, and significant time investment.[6] Modern synthetic chemistry, however, increasingly favors methodologies that align with the principles of green chemistry.[7][8][9] One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies that address these challenges.[10][11][12] By combining multiple reaction steps into a single, seamless operation without isolating intermediates, these approaches enhance pot, atom, and step economy (PASE), reduce solvent usage, and simplify experimental procedures.[10]
This technical guide provides an in-depth exploration of key one-pot methodologies for synthesizing substituted pyrazoles. We will delve into the mechanistic rationale behind these protocols, offer detailed, field-proven experimental procedures, and provide insights to help researchers navigate common challenges, enabling the efficient construction of diverse pyrazole libraries.
General Workflow for One-Pot Pyrazole Synthesis
The elegance of a one-pot synthesis lies in its streamlined workflow. Starting materials are combined in a single reaction vessel, often with a catalyst, and subjected to specific conditions that orchestrate a cascade of reactions to yield the final product.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via In Situ Oxidation
This protocol describes an efficient one-pot, three-component reaction of a ketone, an aldehyde, and hydrazine, where the 1,3-dicarbonyl equivalent is formed in situ, followed by cyclization and oxidation to yield the pyrazole. [13] Materials:
-
Substituted Acetophenone (e.g., Acetophenone, 1.0 mmol)
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Hydrazine Monohydrochloride (1.1 mmol)
-
Ethanol (5 mL)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
-
Oxygen Balloon
Procedure:
-
To a 50 mL round-bottom flask, add the substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), hydrazine monohydrochloride (1.1 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes. The initial condensation forms a pyrazoline intermediate. [13]The use of hydrazine monohydrochloride provides a mildly acidic medium to facilitate this step.
-
Add DMSO (5 mL) to the reaction mixture.
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. The DMSO, in combination with oxygen, serves as a mild and effective oxidizing agent to aromatize the pyrazoline ring to the corresponding pyrazole. [13]This avoids the use of harsher or metallic oxidants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted pyrazole.
Data Summary:
| Ketone (R1) | Aldehyde (R3) | Product (1-H-3,5-disubstituted pyrazole) | Yield (%) |
| Acetophenone | Benzaldehyde | 3,5-Diphenyl-1H-pyrazole | ~90% |
| 4'-Methoxyacetophenone | 4-Chlorobenzaldehyde | 3-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole | ~85% |
| Propiophenone | Benzaldehyde | 3-Phenyl-5-ethyl-1H-pyrazole | ~88% |
| Acetophenone | 2-Naphthaldehyde | 3-Phenyl-5-(naphthalen-2-yl)-1H-pyrazole | ~92% |
| (Yields are representative and based on literature reports such as V. Lellek, et al., Synlett, 2018) | |||
| [13] |
Core Synthetic Strategy 2: Three-Component Synthesis via Knoevenagel Condensation
One of the most versatile and widely employed one-pot strategies involves the reaction of an aldehyde, an active methylene compound (such as malononitrile or a β-ketoester), and a hydrazine. [2][10][14]This approach allows for the rapid assembly of highly functionalized and polysubstituted pyrazoles.
Mechanistic Rationale
This reaction cascade is a beautiful example of chemical orchestration. It typically begins with a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). Hydrazine then acts as a binucleophile. First, one nitrogen atom engages in a Michael addition with the alkene. This is followed by an intramolecular cyclization of the second nitrogen atom onto the nitrile or keto group, and subsequent tautomerization or oxidation to yield the stable aromatic pyrazole.
Caption: Mechanism for three-component synthesis of 5-aminopyrazoles.
Protocol 2: Iodine-Catalyzed Green Synthesis of 5-Amino-4-carbonitrile Pyrazoles in Water
This protocol exemplifies a green chemistry approach, using water as the solvent and a simple, non-toxic catalyst (molecular iodine) to achieve high yields of highly functionalized pyrazoles. [6][15] Materials:
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Molecular Iodine (I₂) (10 mol%, 0.1 mmol)
-
Water (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and molecular iodine (0.1 mmol).
-
Add water (10 mL) to the flask. The use of water as a solvent is not only environmentally benign but can also accelerate reaction rates due to hydrophobic effects. [6]3. Stir the mixture vigorously at reflux (100 °C). Molecular iodine acts as a mild Lewis acid, catalyzing both the initial Knoevenagel condensation and facilitating the subsequent cyclization steps. [15]4. Monitor the reaction by TLC. Reactions are often complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual iodine and other water-soluble impurities, followed by a wash with cold ethanol.
-
Dry the product in a vacuum oven. The product is often pure enough without the need for column chromatography.
Data Summary:
| Aldehyde (R) | Product (5-Amino-1-phenyl-3-R-pyrazole-4-carbonitrile) | Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl) | 45 | 95% |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl) | 60 | 92% |
| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl) | 75 | 90% |
| 2-Thiophenecarboxaldehyde | 3-(Thiophen-2-yl) | 50 | 93% |
| (Yields and times are representative and based on literature reports such as M. Srivastava, et al., New J. Chem., 2013) | |||
| [6] |
Advanced Methodologies: Enhancing Efficiency
Microwave-Assisted Synthesis
The application of microwave irradiation is a transformative technology in organic synthesis. [16][17]By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times (from hours to minutes) and significant improvements in yield. [18][19][20]This technique is particularly well-suited for one-pot MCRs, where it can efficiently drive multiple sequential steps towards completion under solvent-free or minimal solvent conditions. [5][19]
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of Pyrazolones
This one-pot, three-component protocol efficiently synthesizes medicinally relevant 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde under microwave irradiation without any solvent. [19] Materials:
-
Ethyl Acetoacetate (1.0 mmol)
-
Hydrazine Hydrate or Phenylhydrazine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Glacial Acetic Acid (2-3 drops, catalytic)
Procedure:
-
In a 10 mL microwave reaction vial, add ethyl acetoacetate (1.0 mmol), the hydrazine derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and 2-3 drops of glacial acetic acid.
-
Seal the vial and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a power of 400-500 W for 5-10 minutes. The reaction first involves the Knorr condensation to form the pyrazolone ring, which then immediately undergoes a Knoevenagel condensation with the aldehyde at the active methylene position (C4).
-
After irradiation, cool the vial to room temperature.
-
Add 5 mL of ethanol to the solid residue and stir.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the pure 4-arylidenepyrazolone.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Steric hindrance from bulky substrates. | 1. Use a fresh batch of catalyst; consider screening different catalysts (e.g., Lewis vs. Brønsted acids).2. Increase temperature or extend reaction time. For thermal methods, consider switching to microwave irradiation.<[19]br>3. Modify substrates if possible or accept lower yields for sterically demanding targets. |
| Formation of Multiple Products | 1. Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.2. Formation of side products (e.g., incomplete cyclization, Michael adducts). | 1. Modify reaction conditions (solvent, temperature, catalyst) which can influence the regiochemical outcome.<[3]br>2. Ensure stoichiometry is accurate. Lower the reaction temperature to favor the thermodynamic product. Purify via column chromatography. |
| Incomplete Aromatization | 1. The reaction produces the dihydropyrazole (pyrazoline) intermediate.2. Oxidizing agent is too weak or absent. | 1. Add an in-situ oxidation step. Common methods include using Br₂,[13] O₂/DMSO,[13] or simply heating in air. |
| Reaction Stalls | 1. Deactivation of the catalyst.2. Precipitation of an intermediate from the solution. | 1. Add a fresh portion of the catalyst.2. Change to a solvent with higher boiling point or better solubilizing properties for all intermediates. |
Conclusion
The one-pot synthesis of substituted pyrazoles represents a significant advancement over classical multi-step methods, offering superior efficiency, atom economy, and environmental compatibility. By leveraging multicomponent strategies, chemists can rapidly generate vast libraries of structurally diverse pyrazoles from simple, readily available starting materials. The integration of modern techniques like microwave-assisted synthesis and green catalytic systems continues to push the boundaries of what is possible. [7][18]The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively apply these powerful synthetic tools to their own research endeavors, accelerating the discovery of new chemical entities with therapeutic and industrial potential.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv der Pharmazie.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). The Journal of Organic Chemistry. [Link]
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2019). Beilstein Journal of Organic Chemistry. [Link]
- Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. (2013). New Journal of Chemistry. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Scilit. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). Chemistry. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
- One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. [Link]
- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019).
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2024). International Journal for Innovative Research in Multidisciplinary Field. [Link]
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2012). Journal of Chemistry and Pharmaceutical Research. [Link]
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). Lettere Dalla Facoltà di Farmacia e Medicina. [Link]
- Recent advances in the synthesis of new pyrazole derivatives. (2019).
- Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. (2024). International Journal of Environmental Sciences. [Link]
- Scheme 14. Microwave-assisted one-pot synthesis of pyrazole... (2023).
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][11][23]riazines. (2017). Molecules. [Link]
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]
- One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. [Link]
- Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. (2012). Asian Journal of Chemistry. [Link]
- Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. (2013). New Journal of Chemistry. [Link]
- A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (2021). Research Journal of Chemistry and Environment. [Link]
- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synlett. [Link]
- Pyrazole synthesis. (2014). Organic Chemistry Portal. [Link]
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your pyrazole synthesis experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Understanding the Fundamentals: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction is widely used in the pharmaceutical industry due to the prevalence of the pyrazole scaffold in many biologically active compounds.[3][4]
The generally accepted mechanism for the Knorr synthesis is an acid-catalyzed cyclocondensation.[3][5][6] It begins with the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your pyrazole synthesis experiments in a question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis are a common issue and can stem from several factors, including the purity of your starting materials, suboptimal reaction conditions, and the formation of side reactions.[7][8]
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity:
-
Rationale: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions, consuming your reactants and complicating purification.[7] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Use freshly opened or purified reagents. Ensure your 1,3-dicarbonyl compound is free from mono-carbonyl impurities.[9]
-
-
Optimize Reaction Stoichiometry:
-
Rationale: While a 1:1 stoichiometry is the theoretical requirement, in practice, a slight excess of one reactant can drive the reaction to completion.
-
Recommendation: Try using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the more valuable 1,3-dicarbonyl compound.[7]
-
-
Evaluate and Optimize Reaction Conditions:
-
Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the final product.[9] Conversely, a temperature that is too low may result in an incomplete reaction. Temperature can also be a tool to control the reaction pathway towards different products.[10][11]
-
Reaction Time: Longer reaction times do not always equate to higher yields. Prolonged heating can promote the formation of byproducts.[9]
-
Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[7] Consider running a temperature gradient experiment to find the sweet spot for your specific substrates. Microwave-assisted heating can sometimes significantly reduce reaction times and improve yields.[12]
-
-
Catalyst Selection and Concentration:
-
Rationale: The Knorr synthesis is typically acid-catalyzed.[5][6] The type and concentration of the acid are crucial. Excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[8][13]
-
Recommendation: A weak acid like acetic acid is often sufficient to catalyze the reaction.[9][14] If you are using a stronger acid, ensure the concentration is catalytic and not stoichiometric.
-
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
FAQ 2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][7] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[7]
Strategies to Improve Regioselectivity:
-
Steric and Electronic Control:
-
Rationale: The regioselectivity is influenced by both steric hindrance and the electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine.[7] The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.
-
Recommendation: Analyze the steric and electronic nature of your substrates. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.[14][15]
-
-
Solvent Effects:
-
Rationale: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Recommendation: Aprotic dipolar solvents like DMF or N,N-dimethylacetamide have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.[2]
-
-
Temperature Control:
-
Rationale: In some systems, the formation of one regioisomer may be kinetically favored while the other is thermodynamically favored. Adjusting the reaction temperature can therefore influence the product ratio.
-
Recommendation: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux) and analyze the product ratio at each temperature.
-
| Factor | Recommendation for Higher Regioselectivity | Rationale |
| Substrate Design | Utilize substrates with significant steric or electronic differences between the two carbonyl groups. | Directs the initial nucleophilic attack to the more reactive carbonyl.[7] |
| Solvent Choice | Consider aprotic dipolar solvents (e.g., DMF, DMAc). | Can alter the reaction mechanism and favor the formation of one regioisomer.[2] |
| Temperature | Experiment with a range of temperatures. | May allow for kinetic or thermodynamic control of the product distribution. |
FAQ 3: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?
Purification of pyrazoles can be challenging due to the potential for regioisomers, unreacted starting materials, and byproducts.
Purification Troubleshooting:
-
Removal of Unreacted Hydrazine:
-
Rationale: Unreacted hydrazine and its salts are common basic impurities.
-
Recommendation: An acid-base extraction can be effective. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove these basic impurities.[16]
-
-
Separating Regioisomers:
-
Rationale: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommendation: Careful optimization of the eluent system for column chromatography is crucial. Sometimes, fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system.[16]
-
-
Dealing with Oily or Low-Melting Products:
-
Rationale: Not all pyrazole products are crystalline solids at room temperature.
-
Recommendation: If your product is an oil, try trituration with a non-polar solvent like hexanes to induce solidification. If this fails, column chromatography is the next step. For basic pyrazoles that are difficult to purify on silica gel, consider deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography.[16]
-
-
Recrystallization:
-
Rationale: Finding a suitable solvent system is key for successful recrystallization.
-
Recommendation: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[16]
-
III. Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Synthesis of a Pyrazolone)
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate as a representative example.[3]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Magnetic stir bar and hot plate
-
TLC plates and chamber
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Reaction Monitoring: After 1 hour, monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexanes) to check for the consumption of the starting ketoester.
-
Work-up and Crystallization: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.
IV. References
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
-
Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (2025). Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses Procedure. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation in this crucial synthetic transformation. My aim is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is a cornerstone reaction for the creation of a variety of pharmacologically active molecules. The most prevalent and efficient method involves the condensation of 2-methoxybenzoylacetonitrile with hydrazine hydrate, typically under reflux in an alcoholic solvent. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce yields. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: "My reaction has produced a significant amount of a high-molecular-weight, insoluble yellow solid. What is it and how can I prevent it?"
Answer: This is a classic sign of side reactions involving the starting material, 2-methoxybenzoylacetonitrile. The most likely culprit is a dimer formed through a Thorpe-Ziegler type condensation, especially under basic conditions.
-
Causality: The methylene group in 2-methoxybenzoylacetonitrile is acidic and can be deprotonated. The resulting carbanion can then attack the nitrile group of another molecule, leading to the formation of a dimer. This dimer can then undergo further reactions to form complex, often colored, polymeric materials.
-
Troubleshooting Protocol:
-
Control of Basicity: While the reaction can be catalyzed by base, excessive amounts or a very strong base can favor dimerization. If using a base, consider a weaker one like potassium carbonate over sodium ethoxide. Often, hydrazine itself is basic enough to catalyze the reaction.
-
Order of Addition: Add the hydrazine hydrate to the solution of 2-methoxybenzoylacetonitrile in your solvent (e.g., ethanol) at room temperature before heating. This ensures that the desired condensation reaction with hydrazine is kinetically favored over self-condensation.
-
Temperature Management: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Question 2: "I've isolated my product, but my NMR spectrum shows an impurity with a signal corresponding to an amide. What is this side product?"
Answer: The presence of an amide signal suggests the hydrolysis of the nitrile group, either in the starting material or the final product. The most probable side product is 3-(2-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxamide, arising from the hydrolysis of a dinitrile intermediate.
-
Causality: The initial condensation can sometimes lead to the formation of a dinitrile dimer before cyclization. If water is present in the reaction mixture (for instance, from hydrazine hydrate or wet solvents), this dinitrile can be partially hydrolyzed to an amide under the reaction conditions.
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., ethanol) is dry. Using anhydrous hydrazine can also minimize water content, though this is often not practical.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and can also help to keep the reaction conditions dry.
-
Purification: This amide impurity can often be removed by recrystallization or column chromatography. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for chromatographic separation.
-
Question 3: "My final product seems to be a mixture of two very similar compounds that are difficult to separate. Could this be an isomer?"
Answer: While the use of hydrazine should lead to a single pyrazole regioisomer, you might be observing tautomers or a closely related pyrazole impurity. A common side product is the corresponding pyrazolone, 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.
-
Causality: The formation of the pyrazolone can occur if the starting β-ketonitrile is not pure and contains the corresponding β-keto ester (ethyl 2-methoxybenzoylacetate). The ester will react with hydrazine to form the pyrazolone, while the nitrile forms the desired pyrazolamine.
-
Troubleshooting Protocol:
-
Purity of Starting Material: It is crucial to check the purity of your 2-methoxybenzoylacetonitrile before starting the reaction. An NMR or GC-MS analysis can confirm the absence of the corresponding ester.
-
Reaction Conditions: While less common, harsh reaction conditions with excessive water could potentially lead to some hydrolysis of the nitrile in the intermediate hydrazone, followed by cyclization to the pyrazolone. Adhering to the protocols mentioned in the previous sections will minimize this risk.
-
Chromatographic Separation: The pyrazolamine and pyrazolone have different polarities and can usually be separated by column chromatography. The pyrazolone is typically more polar.
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
-
Ethanol is the most commonly used and recommended solvent. It has a good balance of polarity to dissolve the starting materials and a suitable boiling point for the reaction. Methanol and isopropanol can also be used.
-
-
How can I effectively monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is the best method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, this compound, is typically more polar than the starting material, 2-methoxybenzoylacetonitrile, and will have a lower Rf value.
-
-
What is the best way to purify the final product?
-
Recrystallization is often sufficient if the reaction is clean. A mixture of ethanol and water or ethyl acetate and hexanes can be effective. If significant impurities are present, column chromatography on silica gel is recommended.
-
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the formation of common side products.
Caption: Main reaction pathway and common side reactions.
Summary of Key Parameters and Outcomes
| Parameter | Recommended Condition | Potential Side Product if Deviated |
| Base | Use hydrazine as the base, or a weak inorganic base (e.g., K2CO3) | Strong bases can lead to dimerization of the starting material. |
| Solvent | Anhydrous ethanol | Wet solvents can lead to hydrolysis and amide formation. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Excessively high temperatures can promote side reactions and decomposition. |
| Starting Material Purity | >98% pure 2-methoxybenzoylacetonitrile | Contamination with the corresponding β-keto ester will form a pyrazolone impurity. |
This guide provides a foundational understanding of the common challenges in the synthesis of this compound. By carefully controlling reaction parameters and understanding the potential side reactions, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.
Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during pyrazole cyclization reactions, with a primary focus on overcoming low product yields. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to optimize your synthetic strategies.
Introduction: The Challenge of Pyrazole Synthesis
Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. While several synthetic routes to pyrazoles exist, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, famously known as the Knorr pyrazole synthesis, remains a widely used and versatile method.[1][2][3] However, seemingly straightforward, this reaction can be prone to low yields due to a variety of factors including the purity of starting materials, suboptimal reaction conditions, and the formation of undesired side products.[1] This guide will walk you through a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in pyrazole synthesis can often be traced back to a few key areas. A systematic evaluation of your experimental setup is the best approach to identify the root cause.
Core Areas to Investigate:
-
Starting Material Quality: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce competing side reactions, leading to a complex reaction mixture and a diminished yield of the desired pyrazole.[1][4] Hydrazine derivatives, in particular, can be susceptible to degradation over time.
-
Reaction Conditions: The delicate balance of temperature, reaction time, solvent, and catalyst concentration can significantly impact the outcome of the reaction.[1][5]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Side Reactions: The formation of regioisomers, incomplete cyclization, or degradation of starting materials or products can all contribute to a lower than expected yield.[1]
Below is a troubleshooting workflow to guide your investigation:
Caption: A stepwise decision tree for troubleshooting low yields in pyrazole synthesis.
Q2: I suspect my starting materials are impure. What are the best practices for their purification and handling?
Using high-purity starting materials is a critical first step for a successful pyrazole synthesis.
For 1,3-Dicarbonyl Compounds:
-
Purification: Distillation or recrystallization are common methods for purifying 1,3-dicarbonyl compounds. The choice of method will depend on the physical properties of your specific substrate.
-
Storage: Store purified 1,3-dicarbonyls under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent degradation.
For Hydrazine Derivatives:
-
Freshness is Key: Hydrazine and its derivatives can oxidize or degrade upon storage. It is highly recommended to use a freshly opened bottle or to purify the reagent before use.[1]
-
Purification: Hydrazine hydrate can be purified by distillation. Solid hydrazine salts can often be recrystallized.
-
Handling Precautions: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Protocol: General Procedure for Recrystallization of a Solid Reagent
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, dissolve the solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1]
Caption: Formation of regioisomers from unsymmetrical starting materials.
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene) is recommended. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[7][8]
-
Catalyst Choice: While many Knorr-type syntheses are acid-catalyzed, the choice of acid (e.g., acetic acid, HCl, H₂SO₄) can impact the outcome.[3][9] In some cases, base-mediated reactions can also provide different regioselectivity.[10] The use of specific catalysts, such as nano-ZnO, has been reported to provide high yields and, in some instances, may influence regioselectivity.[2][11]
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the ratio of one regioisomer over the other.[5]
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl compound to direct the initial attack of the hydrazine.
Data on Solvent Effects on Regioselectivity (Illustrative Example):
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) |
| Toluene | 2.4 | 1:1 |
| Dichloromethane | 9.1 | 1.5:1 |
| Acetonitrile | 37.5 | 2:1 |
| Ethanol | 24.6 | 3:1 |
| Acetic Acid | 6.2 | 4:1 |
Note: This table provides hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrates used.
Q4: My reaction seems to stall and does not go to completion. What can I do?
An incomplete reaction can be frustrating. Here are several factors to consider and troubleshoot:
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Catalyst Deactivation or Insufficiency: If using a catalyst, it may be deactivating over the course of the reaction. In some cases, adding a fresh portion of the catalyst may be beneficial. Ensure that the catalyst loading is appropriate for the scale of your reaction.
-
Reversibility: Some intermediate steps in the cyclization may be reversible. Driving the reaction forward by removing a byproduct, such as water (e.g., using a Dean-Stark apparatus), can improve the yield.
-
Stoichiometry: As mentioned earlier, ensure the correct stoichiometry is being used. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes help to drive the reaction to completion.[1]
Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the Plate: Apply small spots of your starting material(s) and the reaction mixture on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.
-
Analyze: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.
Q5: I have a complex mixture of byproducts after the reaction. How can I simplify the purification process?
A "messy" reaction with multiple byproducts can make purification challenging.
-
Optimize Reaction Conditions: Before resorting to complex purification techniques, it is often more efficient to revisit the reaction conditions to minimize byproduct formation. Consider adjusting the temperature, solvent, and catalyst as discussed in previous sections.
-
Purification Strategies:
-
Crystallization: If your desired pyrazole is a solid, recrystallization is often the most effective method for purification.[12][13]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a powerful purification technique.[11]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[14] This property can be exploited in an acid-base extraction to separate the pyrazole from non-basic impurities. The pyrazole can be extracted into an aqueous acid layer, which is then basified to precipitate the purified pyrazole.[12][15]
-
General Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:[16]
-
Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often acid-catalyzed.[9]
-
Formation of a Hydrazone Intermediate: Loss of a water molecule leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[16]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the formation of regioisomeric mixtures and seek robust solutions. Here, we dissect the mechanistic underpinnings of this issue and provide field-proven troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a concern?
A: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines, the reaction can proceed via two different pathways, leading to two distinct constitutional isomers. These isomers, known as regioisomers, have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring. For example, in a classic Knorr synthesis, the substituted nitrogen of the hydrazine can condense with either of the two non-equivalent carbonyl groups of the diketone, resulting in, for instance, a 1,3,5-trisubstituted pyrazole and its 1,5,3-trisubstituted counterpart.[1] The formation of these mixtures is a significant concern in drug development and materials science as different regioisomers can exhibit vastly different pharmacological, toxicological, and material properties. Their separation is often challenging and costly, impacting overall process efficiency and yield.[2]
Q2: What are the primary factors that influence the regioselectivity of pyrazole formation?
A: The regiochemical outcome of a pyrazole synthesis is a delicate interplay of several factors.[3] These include:
-
Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents near a reaction site can impede the approach of the nucleophile, favoring attack at the less sterically hindered position.[5]
-
Reaction Conditions: Parameters such as solvent, temperature, pH, and the presence of catalysts can significantly alter the reaction pathway and, consequently, the regioisomeric ratio.[3][6] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in certain cases.[6]
-
Kinetic vs. Thermodynamic Control: The final product distribution can be governed by whether the reaction is under kinetic (favoring the fastest-formed product) or thermodynamic (favoring the most stable product) control.[7][8]
Q3: How can I reliably determine the structure of the major and minor regioisomers in my product mixture?
A: Unambiguous structure elucidation is critical. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy. Advanced 2D NMR techniques are particularly useful:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a cross-peak between the N-substituent and a proton on a C3 or C5 substituent can definitively establish the regiochemistry.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are 2-3 bonds away. Observing a correlation between the N-substituent's protons and the C3 or C5 carbon of the pyrazole ring is a robust method for isomer assignment.[9][10]
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable solutions grounded in mechanistic principles.
Problem 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
You've reacted phenylhydrazine with 1-phenyl-1,3-butanedione and obtained a nearly 1:1 mixture of the two possible regioisomers.
Root Cause Analysis: The electronic and steric differences between the two carbonyl groups (one adjacent to a methyl group, the other to a phenyl group) are not sufficiently pronounced under your current reaction conditions to direct the initial nucleophilic attack of the hydrazine. The reaction is likely proceeding without a strong kinetic or thermodynamic preference.
Solutions:
-
Strategy 1: Solvent Modification to Enhance Electronic Differences. The polarity and hydrogen-bonding capability of the solvent can influence the reactivity of the carbonyl groups.
-
Protocol: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can enhance the electrophilicity of one carbonyl over the other through hydrogen bonding, leading to improved regioselectivity.[6]
-
Experimental Protocol: Regioselective Pyrazole Synthesis using TFE
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (0.1 M).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
-
-
-
Strategy 2: pH Adjustment to Control the Nucleophile. The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.
-
Protocol: Conduct the reaction under mildly acidic conditions (e.g., using acetic acid as a catalyst or solvent). Protonation can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl, often leading to a more selective reaction.[12] Conversely, using the free base of a hydrazine versus its hydrochloride salt can also dramatically switch the regiochemical outcome.[13]
-
-
Strategy 3: Leveraging Kinetic vs. Thermodynamic Control. Lowering the reaction temperature often favors the kinetically controlled product, which is formed via the pathway with the lower activation energy.[8]
Problem 2: Difficulty Separating the Resulting Regioisomers
Your synthesis produced a 70:30 mixture of regioisomers, but they are co-eluting during silica gel column chromatography.
Root Cause Analysis: The two regioisomers have very similar polarities and molecular shapes, making them difficult to resolve using standard chromatographic techniques.
Solutions:
-
Strategy 1: High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC often provides superior resolution compared to normal-phase column chromatography for closely related isomers.
-
Protocol: Develop an HPLC method using a C18 column. Start with a mobile phase of acetonitrile and water, and optimize the gradient to achieve separation.[16][17] For chiral pyrazoles, specialized chiral columns may be necessary.[18]
-
Experimental Protocol: HPLC Method Development
-
Dissolve a small sample of the isomeric mixture in the mobile phase.
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Begin with an isocratic mobile phase (e.g., 50:50 acetonitrile:water) at a flow rate of 1 mL/min.
-
If separation is poor, introduce a gradient (e.g., 50% to 90% acetonitrile over 20 minutes).
-
Monitor the eluent with a UV detector at a wavelength where both isomers absorb.
-
-
-
Strategy 2: Derivatization. If one isomer has a functional group that is more accessible or reactive, you can selectively derivatize it to create a new compound with significantly different physical properties, making separation easier. After separation, the derivatizing group can be removed.
-
Strategy 3: Recrystallization. Fractional crystallization can sometimes be effective if one regioisomer is significantly less soluble than the other in a particular solvent system. This is often a matter of trial and error with various solvents and solvent mixtures.
Data Summary: Influence of Reaction Conditions
The following table summarizes literature data on how different reaction parameters can affect the regioisomeric ratio in a representative Knorr-type pyrazole synthesis.
| Reactants | Solvent | Catalyst/Additive | Temp (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1-(4-fluorophenyl)-1,3-butanedione + Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 85:15 | [19] |
| 1-(p-tolyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH₂ | Ethanol | None | RT | 35:65 | [6] |
| 1-(p-tolyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH₂ | TFE | None | RT | 85:15 | [6] |
| 1-(p-tolyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH₂ | HFIP | None | RT | 97:3 | [6] |
| Trichloromethyl enone + Arylhydrazine HCl | Methanol | NaOH | Reflux | >99:1 (1,3-isomer) | [13] |
| Trichloromethyl enone + Arylhydrazine (free base) | Methanol | None | Reflux | 1:99 (1,5-isomer) | [13] |
Note: Ratios are illustrative and depend on the specific structures of regioisomers A and B.
References
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Amarnath, V., & Amarnath, K. (1991). Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters.
- Fustero, S., et al. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
- Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules.
- Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules.
- Browne, D. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- Gevorgyan, V., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry.
- Wan, M. W., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
- Elguero, J., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- Edilova, Y., et al. (2025). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate.
- Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
- Organic Chemistry Portal. Pyrazole synthesis.
- Slideshare. Knorr Pyrazole Synthesis.
- Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- Alberola, A., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Zhou, L., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
- da Silva, A. C. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
- Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Wikipedia. Paal–Knorr synthesis.
- ResearchGate. Knorr Pyrazole Synthesis.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- Wang, M., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- MDPI. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.
- International Journal of ChemTech Patents and Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Wikipedia. Thermodynamic and kinetic reaction control.
- ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of polar pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] However, the introduction of polar functional groups, while often enhancing biological activity, can significantly complicate their purification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles. The information herein is grounded in established chemical principles and practical laboratory experience.
Understanding the Challenge: The Nature of Polar Pyrazoles
The purification of polar pyrazole derivatives is often challenging due to a combination of factors:
-
High Polarity: The presence of functional groups such as hydroxyls, carboxyls, and amines increases the molecule's polarity. This can lead to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents, making traditional purification methods less effective.[5]
-
Hydrogen Bonding: Polar pyrazoles often have multiple hydrogen bond donors and acceptors, leading to strong intermolecular forces.[6][7] This can result in high melting points, and difficulties in achieving good crystal lattice formation during crystallization.[6]
-
Solubility Profile: These compounds can exhibit high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in less polar organic solvents commonly used in chromatography.[8][9] This can make finding a suitable solvent system for either chromatography or crystallization a significant challenge.
Troubleshooting Guides: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Column Chromatography
Question 1: My polar pyrazole derivative is streaking or tailing on the silica gel TLC plate and column. What can I do?
Answer: Streaking is a common issue with basic nitrogen-containing heterocycles like pyrazoles on standard silica gel, which is slightly acidic.[10][11] This interaction can be mitigated in a few ways:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia.[11] For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.[12]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like an amine-functionalized silica column.[13][14]
-
Switch to Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[10] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[10]
Question 2: My polar pyrazole derivative won't elute from the silica gel column, even with a highly polar mobile phase.
Answer: This indicates a very strong interaction between your compound and the silica gel.[15] Here are some strategies to address this:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, you can introduce a more polar solvent like methanol.[15] A common mobile phase for highly polar compounds is dichloromethane/methanol/ammonia.[10]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[16][17] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).[16]
-
Scrape the Baseline: If all else fails and you are using preparative TLC, you can run the solvent to elute all other components, then scrape the baseline silica containing your compound.[13] The compound can then be recovered by washing the silica with a very polar solvent system.
Question 3: I am trying to separate regioisomers of a polar pyrazole derivative with very similar Rf values. How can I improve the separation?
Answer: Separating regioisomers is a known challenge due to their similar physical properties.[11]
-
Optimize Your Solvent System: Meticulous optimization of the mobile phase in normal-phase chromatography is crucial. Small changes in the solvent ratios or the addition of a third solvent can sometimes achieve separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, often provides the higher resolution needed to separate isomers.[10]
-
Fractional Crystallization: If your isomers have different solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method.[18]
Crystallization
Question 1: My polar pyrazole derivative "oils out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11][18] This often happens if the boiling point of the solvent is too close to the melting point of the solute or if the solution is supersaturated.[19]
-
Use a Co-solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes slightly turbid. Allow it to cool slowly.[6][10] Common pairs include ethanol/water and ethyl acetate/hexane.[18][19]
-
Lower the Crystallization Temperature: Try cooling the solution more slowly and to a lower temperature.
-
Re-dissolve and Start Again: If your compound has oiled out, try to redissolve the oil by adding more hot solvent and then cool the solution more slowly.
Question 2: No crystals are forming even after my solution has cooled for a long time. How can I induce crystallization?
Answer: The absence of crystal formation is usually due to the solution not being supersaturated or the lack of nucleation sites.[18]
-
Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of your compound.[18]
-
Induce Nucleation:
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[18]
Question 3: My crystallization yield is very low. How can I improve it?
Answer: Low recovery can be due to several factors.[11]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound.[10] Excess solvent will keep more of your compound dissolved at cold temperatures.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.[18]
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[11]
Liquid-Liquid Extraction
Question 1: An emulsion has formed during the extraction of my polar pyrazole, and the layers won't separate. How can I break the emulsion?
Answer: Emulsions are common when dealing with complex mixtures.[10]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[10]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[10]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[10]
Question 2: How can I effectively extract a very polar pyrazole from an aqueous solution?
Answer: Highly polar compounds can be challenging to extract into common organic solvents.
-
Use a More Polar Organic Solvent: Solvents like ethyl acetate or n-butanol are more effective at extracting polar compounds than diethyl ether or dichloromethane.
-
Continuous Liquid-Liquid Extraction: For compounds with poor partition coefficients, continuous extraction over a prolonged period can be effective.
-
pH Adjustment: If your pyrazole derivative has an acidic or basic handle, you can manipulate the pH of the aqueous layer to change its charge and therefore its solubility in the organic phase.[20] For a basic pyrazole, raising the pH of the aqueous layer will neutralize it, making it less polar and more soluble in the organic layer.[20]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification technique for my polar pyrazole derivative?
A1: The choice depends on the properties of your compound and the impurities present.[10]
-
Crystallization: Ideal for solid compounds that are thermally stable and have a significant difference in solubility between the compound and impurities in a chosen solvent.[10]
-
Column Chromatography (Flash or HPLC): A versatile technique for most compounds, especially for separating mixtures with similar polarities.[10] For highly polar pyrazoles, consider reversed-phase HPLC or HILIC.[10][16]
-
Extraction: Primarily used for initial workup to separate compounds based on their differential solubility in immiscible liquids, often by exploiting their acidic or basic properties.[10]
Q2: What is the best way to remove highly polar residual solvents like DMF or DMSO?
A2: These high-boiling polar solvents can be difficult to remove.
-
Aqueous Washes: Perform multiple extractions with water or brine.[10] However, be aware that this may also remove some of your polar product. A more efficient method is a form of liquid-liquid partition chromatography using multiple separatory funnels.[21]
-
Azeotropic Removal: For DMF, azeotropic distillation with a solvent like toluene or heptane can be effective.[10]
-
Lyophilization (Freeze-Drying): If your compound is stable and non-volatile, lyophilization is an excellent method for removing residual water and other volatile impurities.[10]
Q3: My polar pyrazole derivative is only soluble in highly polar aprotic solvents like DMF or DMSO. How can I purify it by column chromatography?
A3: This is a common challenge. One approach is to dissolve the compound in a minimal amount of DMF or DMSO and then adsorb it onto a small amount of silica gel. The solvent is then removed under high vacuum, and the resulting dry powder can be loaded onto the column.[11]
Data Presentation: Solvent Selection
The choice of solvent is critical for both chromatography and crystallization. The following tables provide general guidance.
Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Derivatives
| Polarity of Pyrazole Derivative | Stationary Phase | Recommended Solvent System(s) |
| Less Polar | Silica Gel | Hexane/Ethyl Acetate, Hexane/Acetone[11][18] |
| Intermediate Polarity | Silica Gel | Ethyl Acetate, Dichloromethane/Methanol |
| Highly Polar | Silica Gel | Dichloromethane/Methanol/Ammonia[10] |
| Highly Polar | C18 (Reversed-Phase) | Water/Acetonitrile, Water/Methanol (often with 0.1% Formic Acid or TFA)[10] |
| Highly Polar | HILIC | Acetonitrile/Water[16] |
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives[18] |
| Methanol | Protic | High | Good for many pyrazole compounds[18] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization[18] |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity[18] |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity[18] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles[18] |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives[18] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Polar Pyrazole Derivative
Objective: To purify a polar pyrazole derivative using flash column chromatography on silica gel with a basic modifier.
Materials:
-
Crude polar pyrazole derivative
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Dichloromethane/Methanol mixture)
-
Triethylamine or Ammonium Hydroxide
-
Chromatography column, sand, collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your desired compound. Add 0.5% triethylamine or a small amount of a 10% NH4OH in methanol solution to the eluent to prevent streaking.[11][12]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.[11]
-
-
Sample Loading:
-
Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.[11]
-
-
Elution:
-
Begin elution with the selected solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).[15]
-
Collect fractions in separate tubes.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[11]
-
Protocol 2: Recrystallization of a Polar Pyrazole Derivative using a Co-Solvent System
Objective: To purify a solid polar pyrazole derivative by recrystallization from a co-solvent system (e.g., Ethanol/Water).
Materials:
-
Crude solid polar pyrazole derivative
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Water)
-
Erlenmeyer flasks, hot plate, Büchner funnel
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (Ethanol) and heat the mixture gently until the solid dissolves completely.[18]
-
-
Addition of "Poor" Solvent:
-
While keeping the solution hot, add the "poor" solvent (Water) dropwise until the solution becomes persistently cloudy (turbid).[6]
-
Add a few more drops of the "good" solvent (Ethanol) until the solution becomes clear again.
-
-
Crystallization:
-
Isolation and Drying:
Visualization: Workflows and Decision Trees
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- BenchChem. (2025).
- Biotage. (2023).
- ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?
- ResearchGate. (2018).
- Waters Corporation. (2025).
- ijrpr. (n.d.).
- ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2026).
- PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- University of Rochester, Department of Chemistry. (n.d.).
- (n.d.). 4.
- Reddit. (2023). Purification of strong polar and basic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- YouTube. (2021). Intro to Liquid-Liquid Extraction.
- BenchChem. (2025).
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Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs.[1][2][3] However, a frequent and significant hurdle in their development is poor cell permeability, leading to a frustrating disconnect between high in vitro enzymatic potency and low in vivo cellular activity.
This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these permeability challenges. It is designed to offer both quick answers and in-depth, field-proven strategies to advance your research.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
Here are answers to the most common initial questions encountered when a potent pyrazole inhibitor fails in cell-based assays.
Q1: My pyrazole inhibitor is highly potent in my biochemical assay but shows little to no activity in my cell-based assay. Is this automatically a permeability issue?
A1: Not necessarily, but poor permeability is a primary suspect. The discrepancy arises because a cell-free biochemical assay only measures the direct interaction between your inhibitor and its isolated target protein. A cell-based assay, however, requires the compound to cross the cell membrane to reach its intracellular target.[4] Other potential issues include compound instability in cell culture media, rapid metabolism by the cells, or the compound being a substrate for active efflux pumps that eject it from the cell.[5]
Q2: What are the first physicochemical properties I should check for my pyrazole inhibitor?
A2: Start with the "Rule of Five" parameters, but pay special attention to two key metrics:
-
Topological Polar Surface Area (TPSA): This is a critical predictor of cell permeability.[6] Molecules with a TPSA greater than 140 Ų tend to have poor membrane permeability. For crossing the blood-brain barrier, a TPSA below 90 Ų is often required.[7]
-
Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment. While some lipophilicity is needed to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolism.[8][9] An ideal LogP range is often cited as 1-3.[9]
Q3: What is the quickest and most cost-effective way to experimentally test for passive diffusion?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput screen.[10] It uses a synthetic membrane coated with lipids to model passive, transcellular diffusion. It's a cell-free assay, making it fast and inexpensive, but it's important to remember its limitation: it does not account for active transport or efflux mechanisms.[11][12]
Q4: My PAMPA results show good permeability, but my cell-based assays are still negative. What's the next logical step?
A4: This scenario strongly suggests the involvement of active cellular processes. The most likely culprit is that your compound is a substrate for an efflux transporter, like P-glycoprotein (P-gp), which actively pumps the compound out of the cell.[5] The next step is to perform a Caco-2 or MDCK cell permeability assay, which can measure both passive diffusion and active transport.[12][13]
Section 2: In-Depth Troubleshooting Guide
If the initial diagnosis points towards a permeability problem, this section provides a logical workflow to systematically identify and address the root cause.
Troubleshooting Flowchart: From Cellular Inactivity to a Solution
Below is a decision-making flowchart to guide your experimental strategy when faced with poor cellular potency of a pyrazole inhibitor.
Caption: A flowchart for troubleshooting poor cell permeability.
Interpreting Assay Results: A Comparative Look
When diagnosing permeability issues, it's crucial to understand what different assays are telling you. The interplay between PAMPA and Caco-2 results is particularly informative.
| Assay | Measures | Key Advantage | Key Limitation | When PAMPA > Caco-2 Permeability | When Caco-2 > PAMPA Permeability |
| PAMPA | Passive Diffusion | High-throughput, low cost[11] | No active transport or efflux data[12] | Suggests active efflux is occurring in cells[5] | Suggests active uptake is occurring in cells |
| Caco-2 | Passive Diffusion, Active Transport, Efflux | Biologically relevant model of the gut epithelium[12] | Lower throughput, more labor-intensive[11] | The compound is likely being pumped out of Caco-2 cells. | The compound is likely being actively transported into Caco-2 cells. |
Section 3: Chemical Modification Strategies to Enhance Permeability
Once you have identified the nature of the permeability problem, the following medicinal chemistry strategies can be employed. The pyrazole scaffold is highly versatile, offering multiple positions for modification.[2][14]
Strategy 1: Reducing Polar Surface Area (TPSA) and Hydrogen Bond Donors (HBDs)
High TPSA is often driven by the number of exposed nitrogen and oxygen atoms and their attached hydrogens (HBDs).[15] These polar groups must be stripped of their water shell (a process called desolvation) for the molecule to enter the lipid membrane, which is energetically unfavorable. Reducing HBDs is often a key strategy for improving permeability.[16]
-
N-Alkylation/Arylation: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[14] Substituting the pyrrole-like nitrogen (N1) with a small alkyl or aryl group can abolish its HBD character, often improving permeability.[17]
-
Masking Polar Groups: If your pyrazole contains other polar functional groups (e.g., -COOH, -OH, -NH2), temporarily masking them can dramatically improve permeability. This is the basis of the prodrug approach.[18][19] For example, converting a carboxylic acid to an ester can enhance passive diffusion.[20]
Strategy 2: The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that is designed to be converted into the active form within the body, often by intracellular enzymes.[21][22] This is a powerful strategy for overcoming permeability barriers.[18][23]
-
Mechanism: A lipophilic promoiety is covalently attached to a polar functional group on the pyrazole inhibitor. This masks the polar group, increasing the overall lipophilicity of the molecule and facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active inhibitor.[5]
-
Example: A pyrazolo[3,4-d]pyrimidine inhibitor with poor water solubility and permeability was modified by adding a water-soluble N-methylpiperazino promoiety via a carbamate linker. This prodrug showed a 600-fold improvement in solubility and a significant increase in passive membrane permeability.[19]
Diagram: Common Modification Sites on a Pyrazole Scaffold
Caption: Key sites for chemical modification on a pyrazole ring.
Section 4: Core Experimental Protocols
Accurate and reproducible data is the foundation of a successful drug discovery campaign. Here are streamlined protocols for the two most critical permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a pyrazole inhibitor across an artificial lipid membrane.
Workflow Diagram:
Caption: Workflow for the PAMPA permeability assay.
Methodology:
-
Preparation:
-
Prepare a stock solution of the pyrazole inhibitor in DMSO.
-
Dilute the stock solution into a suitable aqueous buffer (e.g., PBS, pH 7.4) to create the donor solution. The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.
-
Hydrate the lipid-coated membrane of the 96-well filter plate (the "donor plate") with the buffer.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Execution:
-
Remove the hydration buffer from the donor plate and add the donor solution containing your compound.
-
Place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4 to 18 hours) without shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a pyrazole inhibitor across a human intestinal cell monolayer.[12]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
This measures the rate of absorption.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points and analyze for compound concentration.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
This measures the rate of efflux.
-
The procedure is the same as A to B, but the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.
-
-
Analysis:
-
Quantify compound concentrations using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).
-
An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[20]
-
Troubleshooting Common Assay Issues:
-
Low Compound Recovery: This can be due to poor aqueous solubility or non-specific binding to the assay plates.[5] Consider reducing the test concentration or including Bovine Serum Albumin (BSA) in the receiver compartment to mitigate binding.[5][24]
-
Inconsistent TEER values: This indicates a problem with the cell monolayer integrity. Review cell culture and seeding protocols.
By systematically applying the diagnostic tools, troubleshooting logic, and chemical strategies outlined in this guide, you can effectively address the challenge of poor cell permeability and unlock the full therapeutic potential of your pyrazole inhibitors.
References
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- WuXi AppTec DMPK. (2025, April 10). Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5)
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- Ovid. What has polar surface area ever done for drug discovery?
- Ingenta Connect. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool.
- ResearchGate. High-Throughput Screening Using Caco-2 Cell and PAMPA Systems.
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- MDPI. (2022). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
- R Discovery. (2010, October 1). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?
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Technical Support Center: Minimizing Catalyst Poisoning in Pyrazole Functionalization
Welcome to the technical support center for catalyst poisoning in pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using metal catalysts with pyrazole-containing compounds. Pyrazoles are a cornerstone in medicinal chemistry, but their inherent electronic properties can present unique challenges in catalytic reactions.[1][2][3] This resource provides in-depth troubleshooting advice, proactive strategies, and answers to frequently asked questions to help you achieve robust and reproducible results.
Part 1: Troubleshooting Guide - When Reactions Fail
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve common problems.
Q1: My C-H functionalization reaction started well but then stalled completely. What's the likely cause?
A1: A common reason for this is catalyst poisoning, where a substance deactivates the catalyst by binding to its active sites.[4] With pyrazoles, the primary suspect is often the substrate itself. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate strongly with the metal center of the catalyst (e.g., Palladium, Rhodium), effectively taking it out of the catalytic cycle.[1] This is especially prevalent in directed C-H activation reactions where the catalyst is intended to coordinate with a directing group, but the pyrazole nitrogen competes for this coordination.[1]
Initial Diagnostic Steps:
-
Analyze the Reaction Mixture: Look for the formation of insoluble materials, like palladium black in Pd-catalyzed reactions, which indicates catalyst decomposition.[4]
-
Color Change: A distinct color change in the reaction mixture can signal a change in the catalyst's oxidation state or the formation of an inactive complex.[4]
Q2: I've confirmed catalyst poisoning is occurring. How can I prevent the pyrazole from inhibiting my catalyst?
A2: Overcoming substrate-induced poisoning requires a multi-pronged approach. Here are some effective strategies:
-
Ligand Screening: The addition of a suitable ligand is critical. A well-chosen ligand can modulate the electronic properties of the metal center, making it less susceptible to poisoning by the pyrazole nitrogen. For instance, in some palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have shown success.[5][6]
-
Protecting Groups: Introducing a protecting group on the pyrazole nitrogen can sterically hinder its coordination to the catalyst. Groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be effective.[7]
-
In Situ Catalyst Generation: One advanced technique involves the in-situ generation of the active catalyst from a Pd(0) source using air as the oxidant. This method can create a reactive Pd(II) species that is immediately adjacent to the target C-H bond, allowing functionalization to occur before the catalyst can be sequestered by a distal pyrazole nitrogen.[1]
Part 2: Proactive Strategies & Best Practices
Preventing catalyst poisoning before it occurs is the most efficient path to successful pyrazole functionalization. This section outlines best practices for reagent preparation and reaction setup.
Q3: Beyond the pyrazole itself, what are other common sources of catalyst poisons in my reaction?
A3: It is crucial to recognize that even trace amounts of impurities can have a significant impact on catalytic reactions.[8][9][10][11] Common culprits include:
-
Sulfur Compounds: Thiols and sulfides are notorious poisons for palladium and nickel catalysts.[4][12] These can be present as impurities in starting materials or solvents.
-
Halides: Residual iodide or bromide from precursor materials can competitively bind to the catalyst's active sites.[4][13]
-
Other Coordinating Species: Amines, phosphines, and even trace metals from previous reaction steps can act as inhibitors.[8][9][10][14] It has been shown that even parts-per-million levels of copper in iron salts can be responsible for the observed catalytic activity in some cross-coupling reactions.[8][9]
Q4: What is the best way to purify my reagents to minimize potential catalyst poisons?
A4: Rigorous purification of all reaction components is paramount.[14][15]
-
Solvents: Use high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Starting Materials: Recrystallization is an effective method for purifying solid starting materials.[16] For liquid reagents, distillation can be employed.[17][18]
-
Bases and Additives: Ensure that bases (e.g., carbonates, phosphates) and other additives are of high purity, as they can be a source of trace metal or halide contamination.[8]
Experimental Protocol: Purification of a Pyrazole Starting Material by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, dissolve the crude pyrazole in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified pyrazole crystals under vacuum.
Part 3: Frequently Asked Questions (FAQs)
Q5: Can the choice of metal catalyst influence the susceptibility to poisoning?
A5: Absolutely. Different metals have varying affinities for potential poisons. For example, while palladium is widely used, it is highly sensitive to sulfur compounds.[12] In some cases, switching to a nickel or copper-based catalyst might be beneficial, as they can have different tolerance profiles.[5][19] However, it's important to note that these metals can also be poisoned by similar species.
Q6: Are there any "catalyst protectors" I can add to my reaction?
A6: Yes, in some industrial processes, additives are used to act as sacrificial agents that bind to poisons before they reach the catalyst.[14][15][17] For laboratory-scale pyrazole functionalization, a more common and effective approach is the use of specialized ligands that not only promote the desired reaction but also stabilize the catalyst against deactivation.
Q7: My reaction involves a directing group on the pyrazole. Can this help prevent poisoning?
A7: It can, but it can also lead to challenges. A directing group is designed to chelate the metal catalyst and bring it into close proximity to the C-H bond targeted for functionalization.[20][21] This pre-coordination can sometimes outcompete the poisoning effect of the second pyrazole nitrogen.[1] However, if the geometry is not optimal, the catalyst can still be susceptible to inhibition.
Data & Visualizations
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources | Susceptible Catalysts |
| Nitrogen Compounds | Pyrazoles, Pyridines, Amines | Substrate, Ligands, Additives | Pd, Rh, Ni, Cu |
| Sulfur Compounds | Thiols, Sulfides, Thiophenes | Reagent Impurities, Solvents | Pd, Ni |
| Halides | I⁻, Br⁻, Cl⁻ | Starting Materials, Additives | Most Transition Metals |
| Other Metals | Cu, Fe, Pb | Impurities in Salts/Reagents | Pd, Ni |
| Strongly Coordinating Ligands | Phosphines, Cyanides | Additives, Byproducts | Most Transition Metals |
Diagrams
Caption: Catalyst deactivation by pyrazole coordination.
Caption: Troubleshooting workflow for failed reactions.
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Technical Support Center: Stability of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in DMSO
Welcome to the technical support guide for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals ensure the stability and integrity of their compound stock solutions in Dimethyl Sulfoxide (DMSO).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound in DMSO.
Q1: My solution of this compound in DMSO has turned yellow/brown. What is causing this discoloration and is the compound degraded?
A1: Discoloration is a strong indicator of chemical degradation. The primary amine (-NH2) on the pyrazole ring is susceptible to oxidation. This process can be accelerated by several factors:
-
Air Exposure: Oxygen from the atmosphere can directly oxidize the amine group.
-
DMSO Quality: Older or improperly stored DMSO can contain peroxide impurities or absorbed water, both of which can promote oxidation.[1][2][3] DMSO is known to be hygroscopic, meaning it readily absorbs moisture from the air, and this water content can be more detrimental than oxygen in causing compound loss.[1][2][3][4]
-
Light Exposure: Photo-oxidation can occur, especially if the solution is stored in clear vials.
-
Elevated Temperature: Heat can increase the rate of all chemical degradation pathways.[5]
A colored solution suggests the formation of oxidized oligomeric or polymeric species. It is highly probable that the concentration of your parent compound has decreased, and you should re-qualify the solution's purity and concentration before use.
Q2: What is the recommended procedure for preparing and storing a 10 mM stock solution in DMSO?
A2: To maximize stability, follow this best-practice protocol:
-
Use High-Quality Reagents: Start with high-purity this compound and anhydrous, high-purity DMSO (≥99.9%).[6] Use a fresh bottle or one that has been properly stored to minimize water content.[7]
-
Inert Atmosphere: If possible, weigh the compound and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Aliquotting: Prepare single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen each time the main stock is opened.[5] While studies show many compounds are stable to multiple freeze-thaw cycles, this practice minimizes risk.[1][2][3]
-
Storage Conditions: Store aliquots at -20°C or, ideally, -80°C for long-term storage.[8] Ensure they are tightly sealed and protected from light by using amber vials or storing them in a dark freezer box.
Q3: How long can I expect my DMSO stock to be stable?
A3: With ideal storage conditions (high-purity DMSO, single-use aliquots, -80°C, protected from light), a stock solution of this compound should be stable for several months to over a year. However, stability is compound-specific. For critical applications, it is essential to perform a stability study. An accelerated study at an elevated temperature (e.g., 40°C) can provide predictive data more quickly.[1][2] General studies on large compound libraries show that most compounds remain stable for extended periods when stored properly.[8][9]
Q4: Can I use DMSO that has been opened and stored at room temperature for a long time?
A4: It is strongly discouraged. DMSO is very hygroscopic and will absorb atmospheric water over time, which can significantly accelerate the degradation of sensitive compounds.[1][2][4][7] Furthermore, prolonged storage at room temperature after opening can lead to the formation of reactive impurities. Always use anhydrous, high-purity DMSO from a properly sealed bottle for preparing stock solutions.[6]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common stability-related issues.
Problem 1: Rapid Color Change (Yellowing/Browning) of DMSO Stock
-
Potential Cause A: Oxidation. The primary amine on the pyrazole moiety is a prime candidate for oxidation, leading to colored degradation products. This is the most likely cause.
-
Recommended Action:
-
Discard the discolored solution.
-
Prepare a fresh stock using high-purity, anhydrous DMSO and handle it under an inert atmosphere if possible.
-
Immediately create single-use aliquots to minimize repeated exposure to air.
-
Store at -80°C and protect from light.
-
-
-
Potential Cause B: Impure DMSO. The solvent may contain acidic impurities or peroxides that catalyze decomposition.[10][11]
-
Recommended Action:
-
Purchase a new bottle of high-purity, anhydrous DMSO from a reputable supplier.
-
Verify the certificate of analysis to ensure low water and peroxide content.
-
-
Problem 2: Inconsistent or Decreased Activity in Biological Assays
-
Potential Cause A: Compound Degradation. The active parent compound has degraded over time, reducing its effective concentration.
-
Recommended Action:
-
Analyze the Stock: Use an analytical technique like HPLC-UV or LC-MS to check the purity and concentration of your stock solution against a freshly prepared standard or a retained solid sample.
-
Prepare Fresh: If degradation is confirmed (e.g., >5-10% loss of parent peak area), prepare a new stock solution following the best practices outlined in the FAQ and Protocol sections.
-
-
-
Potential Cause B: Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock vial can introduce moisture and promote degradation.
-
Recommended Action:
-
Implement an aliquotting strategy. Never work from a master stock vial repeatedly. Prepare dozens of small, single-use aliquots from a freshly made stock solution.
-
-
Problem 3: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Potential Cause A: Oxidative Degradation. The new peaks likely correspond to oxidized derivatives of this compound.
-
Recommended Action:
-
Characterize Degradants: If resources permit, use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to propose structures for the degradation products. An increase in mass of +16 Da (oxygen atom addition) is a common sign of oxidation.
-
Review Handling Procedures: This is a clear sign that storage and handling protocols are insufficient. Re-evaluate every step, from solvent quality to storage temperature and atmosphere. See the workflow diagram below for a systematic approach.
-
-
Part 3: Visualization & Key Workflows
Troubleshooting Workflow for Stock Solution Instability
This diagram outlines the logical steps to diagnose and resolve issues with your compound stock.
Caption: A simplified potential degradation pathway for the compound in DMSO.
Part 4: Protocols & Data
Protocol 1: Recommended Preparation of Master Stock Solution
Objective: To prepare a 10 mM master stock solution of this compound with maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a sealed bottle
-
Calibrated analytical balance
-
Amber, screw-cap vials (e.g., 1.5 mL)
-
Positive displacement pipette or calibrated gas-tight syringe
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock, this is 0.01 mmol per mL of DMSO. (Molar Mass of C10H11N3O ≈ 205.23 g/mol ). To make 1 mL, you need 2.05 mg.
-
Weighing: Accurately weigh the solid compound into a sterile, appropriately sized vial. Note: For accuracy, it's better to weigh a larger mass (e.g., 10.25 mg) and dissolve in a larger volume (5 mL).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary, but avoid excessive heat.
-
Aliquotting: Immediately dispense the master solution into single-use amber vials. For a 10 mM stock, 50-100 µL aliquots are typical.
-
Sealing & Labeling: Tightly seal each aliquot. Label clearly with compound name, concentration, date, and batch number.
-
Storage: Place the labeled aliquots in a freezer box to protect from light and store at -80°C.
Protocol 2: Time-Course Stability Assessment via HPLC-UV
Objective: To quantitatively assess the stability of the compound in DMSO over time under different storage conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mM stock solution in anhydrous DMSO as per Protocol 1. Dispense 100 µL aliquots into three sets of labeled vials.
-
Storage Conditions:
-
Set A: -20°C, protected from light.
-
Set B: 4°C, protected from light.
-
Set C: Room Temperature (~22°C), protected from light.
-
-
Time Points: Analyze the samples at T=0, 24h, 48h, 1 week, 2 weeks, and 4 weeks.
-
HPLC Analysis:
-
At each time point, take one aliquot from each condition.
-
Dilute the sample to a suitable concentration (e.g., 25 µM) in an appropriate mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Inject onto a C18 reverse-phase HPLC column.
-
Monitor the elution using a UV detector at the compound's λmax.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0 for that condition.
-
Calculate the "% Remaining" = (Area_t / Area_t0) * 100.
-
Plot "% Remaining" vs. Time for each condition. Degradation is often defined as the point where purity drops below 90%.
-
Table 1: Example Stability Data Summary
| Storage Condition | Time Point | % Parent Compound Remaining (Normalized to T=0) | Observations |
| -20°C | T=0 | 100% | Clear, colorless |
| 4 Weeks | 99.5% | No change | |
| 4°C | T=0 | 100% | Clear, colorless |
| 4 Weeks | 96.2% | Slight yellow tint | |
| Room Temp | T=0 | 100% | Clear, colorless |
| 4 Weeks | 78.1% | Noticeable yellowing |
This data clearly demonstrates the critical importance of low-temperature storage for maintaining the integrity of this compound in DMSO.
References
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
- Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]
- ResearchGate. (2009).
- Etra Organics. (2024). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]
- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
- Wan, J. P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]
- Traynelis, V. J., & Ode, R. H. (1970). Oxidation of amine salts in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
- Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
- Wan, J. P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
- Engeloch, C., Schopfer, U., et al. (2011). Stability of Screening Compounds in Wet DMSO.
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
- Fang, L., Qi, L., et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Semantic Scholar. [Link]
- Lin, S. H., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed. [Link]
- Fang, L., et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran.
- ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
- Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
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- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Pyrazole Compound Toxicity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management and reduction of toxicity associated with pyrazole-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to navigate these common challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the origins and prediction of pyrazole-related toxicity.
Q1: What are the primary mechanisms driving the toxicity of many pyrazole compounds?
The toxicity of pyrazole derivatives is often not caused by the parent molecule itself but by its metabolic products. The primary mechanism is metabolic activation by Cytochrome P450 (CYP) enzymes , particularly CYP2E1, CYP3A4, and CYP2C9, into reactive metabolites.[1][2][3][4]
-
Reactive Metabolite Formation: CYP enzymes can oxidize the pyrazole ring or its substituents, generating electrophilic intermediates (e.g., quinone-imines, epoxides). These reactive species can form covalent bonds with cellular nucleophiles like proteins and DNA, leading to cellular dysfunction, immunogenic responses, and cytotoxicity.[5] Understanding these biotransformation pathways is critical to designing more stable and less toxic drug candidates.[5]
-
Oxidative Stress: The metabolism of pyrazoles by certain CYP enzymes, like CYP2E1, can produce reactive oxygen species (ROS).[6][7] An overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, mitochondrial dysfunction, and subsequent cellular damage, particularly in the liver (hepatotoxicity).[2][6][7]
-
CYP Inhibition: Pyrazole nitrogen atoms can directly ligate the heme iron of CYP enzymes, leading to potent inhibition.[1][8][9] This can cause significant drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.
Q2: How can I predict the potential toxicity of my novel pyrazole compound early in the discovery phase?
Early-stage prediction is crucial to avoid costly late-stage failures. A combination of computational and in vitro methods is most effective.
-
In Silico & Computational Modeling: Computational chemistry has become essential for predicting the properties of pyrazole derivatives.[10] Various models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles before a compound is even synthesized.[11][12] These tools can identify potential "structural alerts" or "toxicophores" known to be associated with bioactivation.[5] While these predictions are not definitive, they are invaluable for prioritizing which compounds to synthesize and screen.[13][14][15][16]
| Tool Type | Prediction Focus | Example Software/Server |
| QSTR Models | Quantitative Structure-Toxicity Relationship; predicts specific toxic endpoints. | DEREK, TOPKAT |
| P450 Metabolism Models | Predicts sites of metabolism and potential for CYP inhibition/induction. | StarDrop, ADMET Predictor™ |
| Molecular Docking | Simulates binding to toxicity-related proteins (e.g., CYPs, hERG). | Schrödinger Maestro, AutoDock |
| Pharmacophore Modeling | Identifies 3D arrangement of features responsible for toxicity. | MOE, Discovery Studio |
-
Early In Vitro Screening: Simple, high-throughput in vitro assays can provide the first experimental indication of potential toxicity. These are typically performed on liver cell lines (e.g., HepG2) or primary hepatocytes.[17][18]
Q3: Are there specific structural features or "hotspots" on the pyrazole ring that are commonly associated with toxicity?
Yes, the Structure-Toxicity Relationship (STR) for pyrazoles is often linked to their metabolism. While every compound is unique, some general principles apply:
-
Unsubstituted Ring Positions: Unsubstituted carbons on the pyrazole ring or on adjacent aromatic substituents can be susceptible to oxidation by CYP enzymes.
-
N-Substitution: The nature of the substituent on the pyrazole nitrogen can significantly influence its interaction with CYP enzymes and its metabolic fate.[19]
-
Aryl Substituents: Phenyl rings attached to the pyrazole core are common sites of oxidation. Para-positions are particularly susceptible.
-
Labile Functional Groups: Functional groups that can be easily metabolized into reactive species (e.g., anilines, phenols, thioureas) can be a source of toxicity.
Troubleshooting Guides
This section provides structured workflows for addressing specific toxicity issues encountered during your experiments.
Problem: My lead pyrazole compound shows significant hepatotoxicity in a preliminary in vitro assay (e.g., HepG2 cytotoxicity). What is my troubleshooting workflow?
Observing hepatotoxicity is a common but addressable challenge. A systematic approach is required to diagnose the cause and design a solution.
Caption: A workflow for diagnosing and mitigating pyrazole toxicity.
This experiment aims to "trap" electrophilic metabolites by reacting them with the nucleophile glutathione (GSH). Detection of a GSH-conjugate is strong evidence of reactive metabolite formation.[20]
-
Incubation Setup:
-
Prepare a reaction mixture containing your pyrazole compound (e.g., 10 µM), human liver microsomes (HLM, ~1 mg/mL protein), and a NADPH-regenerating system in phosphate buffer.
-
Create two parallel incubations: one with a high concentration of glutathione (GSH, 5-10 mM) and one without.
-
-
Reaction:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
-
Quenching:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This also precipitates the microsomal proteins.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Compare the chromatograms from the incubations with and without GSH.
-
Search for new peaks in the GSH-containing sample that correspond to the expected mass of [Parent Compound + GSH - H]⁺. The characteristic fragmentation pattern of the GSH moiety can confirm the adduct's identity.
-
Interpreting the Results: The presence of a GSH adduct confirms the formation of a reactive metabolite. The next step is to use mass spectrometry to identify the site of conjugation on your molecule, which reveals the metabolic "hotspot."
Once a metabolic hotspot is identified, you can rationally design new analogues to block this bioactivation pathway.[5][21]
-
Metabolic Blocking: Introduce an inert group at the site of metabolism. Fluorine is a common choice as its small size minimizes steric clashes, and the strong C-F bond is resistant to oxidative cleavage.
-
Steric Hindrance: Introduce a bulkier group near the metabolic hotspot to physically block the CYP enzyme's access to that site.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage (the "kinetic isotope effect"), thereby reducing the formation of downstream metabolites.
-
Lowering Lipophilicity: Often, highly lipophilic compounds have greater affinity for CYP enzymes. Introducing polar groups can sometimes reduce metabolism and improve physicochemical properties.[22]
Problem: My pyrazole compound is a potent CYP inhibitor. How can I reduce this liability?
CYP inhibition is a major cause of drug-drug interactions. The pyrazole nitrogen's ability to coordinate with the CYP's heme iron is a common cause.
Caption: Pyrazole metabolism leading to reactive intermediates and toxicity.
-
Modulate Basicity: The basicity of the pyrazole nitrogen influences its binding to the heme iron. Modifying electron-withdrawing or -donating groups on the pyrazole ring or its substituents can alter this property.
-
Introduce Steric Hindrance: Placing bulky substituents near the pyrazole nitrogens can prevent the ring from orienting correctly within the CYP active site, thus weakening its binding.[1] For example, studies have shown that adding methyl groups at the 3 and 5 positions of the pyrazole can block binding to CYP2E1.[1]
-
Bioisosteric Replacement: If direct modifications are unsuccessful, consider replacing the pyrazole ring with another five-membered heterocycle that retains the necessary pharmacophoric features but has a different electronic profile and reduced affinity for CYP enzymes.
Problem: My pyrazole scaffold is inherently problematic. What are some viable bioisosteric replacements?
Bioisosteric replacement is a powerful strategy to overcome persistent toxicity or poor ADME properties while retaining biological activity.[23][24] The goal is to mimic the size, shape, and electronic properties of the pyrazole ring.
Caption: Bioisosteric replacement strategies for the pyrazole core.
-
Imidazole: Often a successful replacement. It maintains a similar five-membered ring structure with nitrogen atoms that can act as hydrogen bond donors and acceptors.[23][25]
-
Triazoles (1,2,3- or 1,2,4-): Adding another nitrogen atom significantly alters the electronic properties of the ring, which can impact binding to both the target and off-target proteins like CYPs.[23][25]
-
Thiazoles and Oxadiazoles: Replacing a nitrogen with sulfur or oxygen removes a hydrogen bond donor and changes the ring's geometry and electronics, which can be sufficient to disrupt binding to metabolizing enzymes while preserving target affinity.[23][25][26]
Experimental Validation: When exploring bioisosteres, it is crucial to synthesize and test each new scaffold. The biological activity does not always translate directly, and what works in one chemical series may not work in another.[23] Each new analogue must be re-assayed for both on-target potency and the original toxicity liability.
References
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- National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- PubMed. (n.d.). Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2.
- PubMed. (1989). Pyrazole treatment of rats potentiates CCL4-but not CHCL3-hepatotoxicity.
- PubMed Central. (n.d.). 4-Methylpyrazole Protects against Acetaminophen Hepatotoxicity in Mice and in Primary Human Hepatocytes.
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- PubMed. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency.
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- ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
- ResearchGate. (n.d.). Evaluation of apoptotic activity of new condensed pyrazole derivatives.
- PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
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- National Institutes of Health. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
- MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- PubMed. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress.
- ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- The Royal Society of Chemistry. (n.d.). Mitigation Strategies for Reactive Intermediates in Drug Discovery.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- PubMed Central. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
- PubMed Central. (n.d.). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress.
- PubMed. (2016). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design.
- ResearchGate. (2025). Computational modeling of P450s for toxicity prediction.
- PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist.
- ResearchGate. (2025). Computational methods for the prediction of drug toxicity.
- MDPI. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- University of Washington School of Pharmacy. (n.d.). Managing the challenge of chemically reactive metabolites in drug development.
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- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of Pyrazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for designing potent kinase inhibitors.[1][2][3] However, achieving high selectivity remains a critical challenge in translating potent compounds into safe and effective therapeutics.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the complexities of optimizing the selectivity of your pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the development of pyrazole-based kinase inhibitors.
Q1: My novel pyrazole-based inhibitor shows high potency against my target kinase in a biochemical assay. How can I get a preliminary idea of its selectivity?
A1: Initial assessment of selectivity is crucial. A cost-effective first step is to perform a limited panel screen against closely related kinases. For instance, if your target is a Cyclin-Dependent Kinase (CDK), testing against other CDK family members can provide early insights into isoform specificity.[4] Additionally, computational docking studies can help predict potential off-targets based on the binding pocket similarities across the kinome.
Q2: What are the most common reasons for poor selectivity with pyrazole-based kinase inhibitors?
A2: Poor selectivity often stems from the inhibitor binding to the highly conserved ATP-binding site present across the kinome.[1] The pyrazole scaffold itself is a "privileged structure," meaning it can bind to a wide range of kinases.[1][2] Lack of unique interactions with non-conserved residues outside the immediate ATP-binding pocket is a primary driver of promiscuity.
Q3: What is a "selectivity score" and how is it used?
A3: A selectivity score is a quantitative measure used to compare the selectivity of different kinase inhibitors.[3] One common method is the S-score, which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Q4: How can I rationally design more selective pyrazole-based inhibitors from the start?
A4: Rational design should focus on exploiting differences in the kinase active sites. Key strategies include:
-
Targeting the Gatekeeper Residue: Design your pyrazole scaffold to include bulky substituents that create steric hindrance with kinases possessing a large gatekeeper residue, while allowing binding to your target if it has a smaller gatekeeper.
-
Exploring Allosteric Pockets: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites. This can lead to highly selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazole ring and other parts of your molecule to understand how these changes affect potency and selectivity.[5][6]
Troubleshooting Guides
This section provides structured guidance for common experimental challenges encountered when developing selective pyrazole-based kinase inhibitors.
Issue 1: High Potency in Biochemical Assays, but Weak Activity in Cell-Based Assays
You've developed a pyrazole-based inhibitor with a low nanomolar IC50 in a biochemical assay, but it requires micromolar concentrations to show an effect in cellular assays.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze the clogP, molecular weight, and polar surface area of your compound. High values may indicate poor permeability.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement within intact cells, confirming if the compound is reaching its target. A lack of a thermal shift suggests a permeability issue.[7][8]
-
-
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors.[9]
-
Troubleshooting:
-
Determine the Inhibitor's Ki and Mechanism of Action: A competitive inhibitor will be more susceptible to ATP competition.
-
Re-run Biochemical Assays at High ATP Concentrations: Perform your biochemical assay with ATP concentrations that mimic physiological levels (e.g., 1-5 mM) to get a more biologically relevant IC50 value.
-
-
-
Compound Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular potency is restored.
-
In Silico Prediction: Use computational models to predict if your compound is likely to be a substrate for common efflux transporters.
-
-
-
Compound Instability or Metabolism: The compound may be rapidly degraded or metabolized within the cell.
-
Troubleshooting:
-
Incubate with Liver Microsomes: Perform an in vitro metabolic stability assay to assess the compound's half-life.
-
LC-MS/MS Analysis of Cell Lysates: Treat cells with your compound and analyze the cell lysate over time to directly measure the concentration of the parent compound and identify any major metabolites.
-
-
Issue 2: Unexpected or "Off-Target" Phenotype in Cellular Assays
Your pyrazole-based inhibitor produces a cellular phenotype that is inconsistent with the known function of your target kinase.
Potential Causes & Troubleshooting Steps:
-
Inhibition of Unknown Off-Target Kinases: The compound may be inhibiting other kinases that are responsible for the observed phenotype.[10]
-
Troubleshooting:
-
Perform a Broad Kinome Screen: Test your compound against a large panel of kinases (e.g., using a service like KinomeScan™ or performing an in-house kinobeads pulldown experiment) to identify potential off-targets.[11][12]
-
Validate Off-Targets in Cells: For any identified off-targets, confirm their inhibition in a cellular context using methods like Western blotting to assess the phosphorylation of their known downstream substrates.[11]
-
-
-
Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically activate a signaling pathway, often at specific concentrations.[11]
-
Troubleshooting:
-
Perform a Detailed Dose-Response Analysis: Test a wide range of inhibitor concentrations in your cellular assay to see if the unexpected phenotype is dose-dependent and if there is a concentration window where the expected phenotype is observed.
-
Investigate Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key proteins in the target pathway and related pathways to understand the signaling dynamics.
-
-
-
Binding to Non-Kinase Proteins: The compound may be binding to other proteins in the cell, leading to the observed phenotype.
-
Troubleshooting:
-
Chemical Proteomics: Use techniques like affinity chromatography with your immobilized compound or thermal proteome profiling (TPP) to identify non-kinase binding partners.
-
Phenotypic Screening with Structurally Related Inactive Analogs: Synthesize a close analog of your inhibitor that is inactive against the primary target. If this inactive analog still produces the same cellular phenotype, it strongly suggests an off-target effect.
-
-
Experimental Protocols
Here are detailed protocols for key experiments to assess the selectivity of your pyrazole-based kinase inhibitors.
Protocol 1: Kinome Profiling using an In Vitro Competition Binding Assay (Example: KINOMEscan™)
This protocol provides a general overview of how a competitive binding assay for kinome profiling is typically performed.
Objective: To quantitatively assess the binding of a pyrazole-based inhibitor to a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
Materials:
-
Test pyrazole-based inhibitor
-
DMSO (for compound dilution)
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: The service provider will typically handle the preparation of assay plates containing the immobilized ligand and the panel of DNA-tagged kinases.
-
Competition Binding: The test compound is added to the assay wells at a specified concentration (e.g., 1 µM for initial screening).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. For hits, a Kd can be determined by running a dose-response curve.
Data Interpretation: The output will be a list of kinases and the corresponding percent inhibition or Kd values. This "kinome map" provides a comprehensive overview of the inhibitor's selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA to confirm that your pyrazole-based inhibitor binds to its target inside intact cells.[7][8]
Objective: To determine if a pyrazole-based inhibitor stabilizes its target protein against thermal denaturation in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Pyrazole inhibitor and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Primary antibody against the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the pyrazole inhibitor at the desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target protein.
-
Use a suitable secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Data Presentation
Clear and concise presentation of selectivity data is essential for decision-making in a drug discovery project.
Table 1: Example Kinome Profiling Data for a Pyrazole-Based Inhibitor
This table illustrates how to present kinome profiling data, highlighting on-target and off-target activities.
| Kinase Target | % Inhibition @ 1 µM | Kd (nM) | Notes |
| Target Kinase A | 99.5 | 5.2 | On-target |
| Kinase B | 95.2 | 25.8 | Off-target |
| Kinase C | 88.7 | 112.4 | Off-target |
| Kinase D | 55.1 | >1000 | Weak off-target |
| Kinase E | 10.3 | >10000 | No significant binding |
Table 2: Comparison of Biochemical IC50 and Cellular EC50
This table is useful for identifying discrepancies between in vitro and cellular potency.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (µM) | Fold Difference |
| PYR-001 | Kinase A | 15 | 0.8 | 53 |
| PYR-002 | Kinase A | 22 | 15.4 | 700 |
| PYR-003 | Kinase A | 8 | 0.5 | 63 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental workflows can greatly aid in understanding and planning experiments.
Diagram 1: Troubleshooting Workflow for Discrepancy Between Biochemical and Cellular Potency
Caption: A decision-making workflow for troubleshooting poor cellular potency of a pyrazole-based kinase inhibitor.
Diagram 2: Experimental Workflow for Validating Off-Target Effects
Caption: A workflow for identifying and validating off-target effects of a pyrazole-based kinase inhibitor.
References
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). National Center for Biotechnology Information.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- Markdown Tables. (2021). Codecademy.
- Creating tables in R Markdown. (n.d.). UBCO Biology.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications.
- Markdown Tables. (2025). GeeksforGeeks.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
- How to create tables in Markdown. (2025). Document360.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). nikh.co.
- Markdown Tables generator. (n.d.). TablesGenerator.com.
- DOT Language. (2024). Graphviz.
- A Quick Introduction to Graphviz. (2017). Ryan Plant.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Drawing graphs with dot. (2015). Graphviz.
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (2021). National Center for Biotechnology Information.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). National Center for Biotechnology Information.
- Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2020). National Center for Biotechnology Information.
- Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). BMC Systems Biology.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2020). National Center for Biotechnology Information.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). National Center for Biotechnology Information.
- In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. (2016). National Center for Biotechnology Information.
- Publications. (n.d.). CETSA.
- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). ACS Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing molecules. This guide is designed to help you navigate the common and often perplexing NMR spectroscopic features of this important heterocyclic scaffold. Instead of a rigid manual, we present a series of troubleshooting scenarios and frequently asked questions in a direct Q&A format, grounded in both fundamental principles and field-proven experimental solutions.
Troubleshooting Guide: Addressing Specific in-Lab Issues
This section tackles the most frequent and challenging observations encountered during the NMR analysis of pyrazoles. Each solution explains the underlying chemical principles and provides a step-by-step protocol to diagnose and resolve the issue.
Q1: My ¹³C NMR spectrum shows broad or averaged signals for the C3 and C5 positions, but I expect two distinct peaks. Is my compound impure?
This is arguably the most common source of confusion in pyrazole NMR and is rarely an issue of purity. The phenomenon you are observing is likely due to annular tautomerism .
The "Why": Causality and Mechanism
N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms where the N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale at the temperature of your experiment, the spectrometer detects only a time-averaged signal for the C3 and C5 carbons, as well as for any substituents at these positions.[1][2] The rate of this exchange is highly dependent on factors like solvent, temperature, and concentration.[3]
Caption: Annular tautomerism in pyrazoles.
Troubleshooting Protocol: Low-Temperature NMR
To resolve the individual tautomers, you must slow the rate of proton exchange until it is "slow" on the NMR timescale.
Experimental Workflow: Variable Temperature (VT) NMR
Caption: Workflow for resolving tautomers using VT-NMR.
Step-by-Step Methodology:
-
Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.[2] Ensure the concentration is sufficient for ¹³C NMR.
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[2]
-
Data Acquisition: Record the spectra at each temperature until you observe the coalescence point (where the single broad peak begins to sharpen and split) and, finally, the resolution of the averaged signals into distinct sets of signals for each tautomer.[2][3]
Expected Outcome:
| Temperature | C3/C5 Signal Appearance in ¹³C NMR | Interpretation |
| 298 K | One broad or averaged signal | Fast proton exchange |
| ~250 K | Very broad signal (Coalescence) | Exchange rate is comparable to NMR timescale |
| < 200 K | Two sharp, distinct signals | Slow exchange; tautomers are "frozen" |
| Note: Specific temperatures are compound and solvent-dependent. |
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad, or I can't find it at all. Where did it go?
This is another classic issue directly linked to the dynamic nature of the pyrazole N-H proton.
The "Why": Causality and Mechanism
-
Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.[2]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which can lead to significant signal broadening.[2]
-
Solvent Interactions: In protic solvents (like CD₃OD or D₂O), the N-H proton will exchange with the deuterium atoms of the solvent, making it completely disappear from the ¹H spectrum. In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H signal is often sharper and more easily observed because the solvent slows down intermolecular proton exchange.[4][5]
Troubleshooting Protocol: D₂O Exchange and Solvent Choice
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Dissolve your compound in a non-protic solvent like CDCl₃ or Acetone-d₆ and acquire a standard ¹H NMR spectrum.
-
Perform D₂O Shake: Add one to two drops of deuterium oxide (D₂O) to your NMR tube. Cap the tube and shake it vigorously for 30-60 seconds.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again. If a broad peak in the original spectrum has disappeared or significantly diminished, you have confirmed its identity as the exchangeable N-H proton.[6]
-
Consider an Alternative Solvent: If the signal is still difficult to identify, re-prepare the sample in DMSO-d₆. The N-H proton in DMSO-d₆ often appears as a relatively sharp, observable peak due to strong hydrogen bonding with the solvent, which slows intermolecular exchange.[4]
Q3: My observed chemical shifts deviate significantly from a literature report for the same compound. What could be the cause?
This discrepancy is common and usually stems from differences in experimental conditions, which have a pronounced effect on the electron distribution in the pyrazole ring.
The "Why": Causality and Mechanism
The chemical environment of a pyrazole nucleus is exquisitely sensitive to intermolecular interactions, primarily hydrogen bonding.[7][8][9]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can drastically alter chemical shifts.[10] A hydrogen-bond-donating solvent will interact with the pyridinic nitrogen (N2), while a hydrogen-bond-accepting solvent will interact with the N-H proton. Both interactions perturb the electronic structure and change the shielding of the ring protons and carbons.[8][9]
-
Concentration Effects (Self-Association): In non-polar or weakly interacting solvents (like CDCl₃), pyrazoles tend to form hydrogen-bonded dimers or higher-order aggregates.[3][9] This self-association changes the chemical shifts. As concentration increases, the equilibrium shifts towards the aggregated state, causing the observed shifts to change. This effect is less pronounced in strongly hydrogen-bonding solvents like DMSO-d₆, which disrupt self-association.[11]
-
pH Effects: Traces of acid or base can protonate or deprotonate the pyrazole ring, leading to the formation of pyrazolium cations or pyrazolate anions, which have vastly different chemical shifts from the neutral species.[7][8]
Troubleshooting Protocol: Standardize and Systematically Vary Conditions
Caption: Factors influencing pyrazole NMR shifts.
-
Verify Solvent: First, ensure you are using the exact same solvent as the literature report. If the solvent is not specified, DMSO-d₆ is often a good choice for creating reproducible data, as it minimizes self-association effects.[4][5]
-
Perform a Concentration Study:
-
Prepare a series of NMR samples of your compound at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL) in a non-polar solvent like CDCl₃.
-
Acquire ¹H NMR for each sample.
-
Plot the chemical shift of the N-H proton and the ring protons as a function of concentration. A significant change in chemical shifts with concentration is a strong indicator of self-association.
-
-
Check for pH Effects: If you suspect acidic or basic impurities, you can filter your NMR sample solution through a small plug of neutral alumina or basic alumina, respectively, in a Pasteur pipette to remove them.
Typical Solvent-Induced ¹³C Chemical Shift Changes for Pyrazole C4:
| Solvent | Dielectric Constant (ε) | C4 Chemical Shift (δ, ppm) | Predominant Interaction |
| Cyclohexane-d₁₂ | 2.0 | ~104.5 | Self-association (dimers/trimers) |
| Chloroform-d | 4.8 | ~105.2 | Weak H-bonding with N-H |
| Acetone-d₆ | 21.0 | ~106.0 | Strong H-bond acceptor (N-H) |
| DMSO-d₆ | 47.0 | ~105.5 | Very strong H-bond acceptor (N-H) |
| Data compiled and generalized from literature sources.[7][9] |
Frequently Asked Questions (FAQs)
Q4: What are the typical ¹H and ¹³C chemical shift ranges for a simple pyrazole ring?
For the parent pyrazole in CDCl₃, typical ranges are:
-
¹H NMR:
-
¹³C NMR:
-
C4: ~105 ppm
-
C3/C5: ~134 ppm (averaged due to tautomerism)[4]
-
These values are highly sensitive to substituents and solvent.[7][14]
Q5: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affect the chemical shifts?
-
Electron-Donating Groups (e.g., -CH₃, -NH₂): These groups increase electron density in the ring, causing a shielding effect. This results in an upfield shift (lower δ ppm) for the ring protons and carbons, particularly those ortho and para to the substituent.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CO₂R, -CF₃): These groups decrease electron density in the ring, causing a deshielding effect. This results in a downfield shift (higher δ ppm) for the ring protons and carbons.[14][15][16] The magnitude of the shift is generally related to the Hammett parameter (σ) of the substituent.[4][16]
Q6: How can I unambiguously assign all the signals in my substituted pyrazole?
While 1D NMR is a good starting point, complex substitution patterns require 2D NMR techniques for confident assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment. It correlates each carbon atom with its directly attached proton(s). This allows you to definitively link the proton and carbon signals for each C-H bond in your molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²JCH, ³JCH). It is incredibly powerful for piecing together the molecular skeleton. For example, you can see a correlation from the H4 proton to the C3 and C5 carbons, and from a substituent's protons to the carbon of the pyrazole ring to which it is attached.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through three bonds, ³JHH). It helps establish the connectivity of proton spin systems, for instance, confirming the coupling between H4 and H3/H5 in a 4-unsubstituted pyrazole.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry and the conformation of substituents relative to the pyrazole ring.
By systematically applying these 2D NMR techniques, you can build a self-validating structural assignment for even highly complex pyrazole derivatives.
References
- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link]
- ResearchGate. (2003). (PDF)
- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
- Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Organic Chemistry.
- Begtrup, M., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(11), 9399-9417. [Link]
- New Journal of Chemistry. (2003).
- Al-Shiekh, O., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(9), 883-897. [Link]
- Canadian Journal of Chemistry. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
- Aguilar-Parrilla, F., et al. (1994). ¹⁵N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(12), 742-748. [Link]
- Abboud, J. L. M., et al. (1991). Solvent effects on the ¹³C NMR parameters (δ ¹³C chemical shifts and ¹H-¹³C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(8), 1059-1064. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-of-Abboud-Boyer/66d33303c15f40358482b42907406a4674392663]([Link]
- ResearchGate. (2013).
- ResearchGate. (2013). Variation of NH chemical shift (S 1 )
- JEOL.
- Scite. Substituent effects on the¹⁵N NMR Parameters of Azoles. [Link]
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- Rochester Institute of Technology.
- Jokisaari, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]
- Constantino, L., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3328. [Link]
- Saeed, B. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2064. [Link]
- University of Rochester. Troubleshooting ¹H NMR Spectroscopy. [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
- Beilstein Journal of Organic Chemistry. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]
- PubMed. (2016). The (1)
- AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- University College London.
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- University of Cambridge. How to make an NMR sample. [Link]
- Journal of Chemical and Pharmaceutical Research. (2018).
- Reddit. (2022). ¹H NMR of pyrazole. [Link]
- ResearchGate.
- Iowa State University.
- SpectraBase. Pyrazole - Optional[¹H NMR] - Spectrum. [Link]
- Ismael, S., et al. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Basrah for Pure Science, 2(1), 1-10. [Link]
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Navigating the Nuances of Water: A Technical Support Guide for Managing Hygroscopic Aminopyrazole Salts
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the hygroscopic nature of aminopyrazole salts. The inherent affinity of these valuable compounds for atmospheric moisture can present significant challenges during handling, storage, analysis, and formulation. This guide is structured to offer not just procedural instructions, but a foundational understanding of the principles governing hygroscopicity, empowering you to anticipate, troubleshoot, and mitigate moisture-related issues in your experimental workflows. Our approach is grounded in scientific integrity, drawing from established principles of physical chemistry and pharmaceutical science to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with hygroscopic aminopyrazole salts, providing concise answers and directing you to more detailed information within this guide.
Q1: What makes a salt, like an aminopyrazole salt, hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For aminopyrazole salts, this is often due to the strong affinity of the salt's ions (the protonated aminopyrazole cation and the counter-ion anion) for water molecules. The presence of polar functional groups in the aminopyrazole structure can also contribute to this phenomenon. The specific properties of the counter-ion play a crucial role; for instance, salts formed with highly hygroscopic counter-ions are more likely to exhibit significant moisture uptake.[3][4]
Q2: I've noticed my aminopyrazole salt is clumping and difficult to weigh accurately. What's happening?
A2: This is a classic sign of moisture absorption. As the salt takes on water, the surface of the particles can become "tacky," leading to agglomeration and caking. This not only affects the physical handling and flowability of the powder but can also lead to significant errors in weighing, which is critical for accurate solution preparation and downstream experiments.
Q3: Can absorbed moisture affect the chemical stability of my aminopyrazole salt?
A3: Absolutely. The presence of water can act as a solvent, facilitating chemical degradation pathways such as hydrolysis.[5] It can also lead to changes in the solid-state form of the salt, potentially converting it to a less stable hydrate or even causing it to deliquesce (dissolve in the absorbed water) at high relative humidity.[6]
Q4: How can I determine the critical relative humidity (RH) for my specific aminopyrazole salt?
A4: The critical relative humidity (CRH) is the RH at which a material begins to rapidly absorb moisture from the atmosphere. This can be determined experimentally using techniques like Dynamic Vapor Sorption (DVS) analysis. A DVS instrument measures the change in mass of a sample as it is exposed to a controlled range of relative humidity levels at a constant temperature.[7][8] The resulting moisture sorption isotherm provides a detailed profile of the material's hygroscopic behavior.[9][10]
Q5: Are there formulation strategies to reduce the hygroscopicity of aminopyrazole salts in a final drug product?
A5: Yes, several strategies can be employed during formulation to mitigate the impact of hygroscopicity. These include film coating of tablets to create a moisture barrier, encapsulation, and co-processing with hydrophobic excipients that can repel water.[7] Another advanced approach is crystal engineering to form co-crystals, which can exhibit lower hygroscopicity compared to the parent salt.[11][12]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific problems that may arise during your experiments with hygroscopic aminopyrazole salts.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in dose-response curves between experiments.
-
Lower than expected potency of the compound.
-
Precipitation of the compound in assay media.
Root Cause Analysis: The hygroscopic nature of the aminopyrazole salt can lead to inaccurate concentrations of stock solutions. If the weighed solid contains a significant amount of water, the actual concentration of the active molecule will be lower than calculated. This leads to under-dosing in your assays. Furthermore, changes in the solid state due to hydration can affect solubility.
Troubleshooting Workflow:
Workflow for troubleshooting solid-state characterization.
Detailed Protocol: Sample Preparation for Solid-State Analysis
-
Controlled Environment Preparation:
-
Whenever possible, prepare samples for XRPD and DSC inside a glove box with a controlled, low-humidity environment.
-
-
Use of Environmental Chambers:
-
For XRPD, utilize a sample holder with a dome or cover to protect the sample from ambient humidity during data collection. If available, an environmental chamber that allows for control of both temperature and humidity is ideal.
-
For DSC, use hermetically sealed pans to prevent moisture loss or uptake during the analysis.
-
-
Correlation with Thermogravimetric Analysis (TGA):
-
Run a TGA experiment on the aminopyrazole salt to determine the temperature at which water is lost. This information is crucial for interpreting DSC thermograms and for designing appropriate drying protocols.
-
-
Dynamic Vapor Sorption (DVS) for Comprehensive Understanding:
-
Conduct a DVS experiment to map out the moisture sorption and desorption behavior of the salt across a wide range of relative humidity. This will identify any critical humidity points where phase transitions occur.
-
Data Presentation
Table 1: Influence of Counter-ion on Hygroscopicity (Illustrative Examples)
| Aminopyrazole Salt (Hypothetical) | Counter-ion | Predicted Hygroscopicity | Potential Issues |
| AP-1 HCl | Hydrochloride | Moderate to High | Clumping, potential for hydrate formation |
| AP-1 H₂SO₄ | Sulfate | High | Significant water uptake, potential for deliquescence |
| AP-1 Mesylate | Mesylate | Low to Moderate | Generally better handling properties |
| AP-1 Tosylate | Tosylate | Low | Often forms stable, non-hygroscopic crystals |
Note: This table provides a generalized prediction. The actual hygroscopicity will depend on the specific properties of the aminopyrazole and the resulting crystal lattice.
Conclusion
The successful management of hygroscopic aminopyrazole salts hinges on a proactive approach that begins with a thorough understanding of their physicochemical properties. By implementing controlled handling and storage procedures, utilizing appropriate analytical techniques to characterize moisture effects, and considering formulation strategies to mitigate water uptake, researchers can ensure the integrity and reliability of their experimental data. This guide provides a framework for addressing these challenges, but it is essential to tailor these recommendations to the specific aminopyrazole salt and experimental context.
References
- Celecoxib sodium salt: engineering crystal forms for performance. (2010). RSC Publishing.
- Hydrated Sodium Salt Form of Celecoxib. (n.d.). Google Patents.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). ResearchGate.
- Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). PubMed.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Globe Thesis.
- The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (n.d.). Request PDF.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
- Physiochemical assessment of pharmaceutical salt forms. (2024). AAPS PharmSciTech.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). MDPI.
- Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate.
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). Technology Networks.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). PMC - NIH.
- Moisture sorption isotherms for samples F1, F2 and F3. (n.d.). ResearchGate.
- Moisture Sorption Characteristics in Pharmaceutical Materials. (2023). AZoM.
- Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. (2021). ACS Publications.
- a counter ion that fulfils all needs. (n.d.). PageSuite.
- Moisture sorption isotherm. (n.d.). Wikipedia.
- Understanding Hygroscopic Salts and Their Effects. (n.d.). Advanced Damp.
- Quality Control Methodologies for Pharmaceutical Counterions. (n.d.). LCGC International.
- Tablet Formulation of a Synthesized Celecoxib Potassium Salt and Development of a Validated Method for Its Analysis. (n.d.). PubMed.
- Selecting Counterions to Improve Ionized Hydrophilic Drug Encapsulation in Polymeric Nanoparticles. (2023). UCL Discovery.
- solid state synthesis and characterization of pyrazole and. (2021). ResearchGate.
- Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals.
- Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Characterization of the solid state: quantitative issues. (n.d.). PubMed.
- Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. (n.d.). PubMed.
- Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. (2025). ResearchGate.
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Technical Support Center: Optimization of Microwave-Assisted Pyrazole Synthesis
Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging microwave technology to accelerate their discovery and development workflows. Pyrazole scaffolds are cornerstones in medicinal chemistry, and their efficient synthesis is paramount.[1] Microwave-assisted organic synthesis (MAOS) offers a transformative approach, drastically reducing reaction times from hours to minutes and frequently improving yields compared to conventional heating methods.[2][3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to optimize your reactions with confidence and scientific rigor. We will address common challenges, explain the causality behind experimental choices, and provide validated protocols to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the optimization process.
Q1: Why are my reaction yields consistently low? Low yields are a common initial hurdle. The cause is often multifactorial, stemming from suboptimal reaction parameters, reagent quality, or the reaction setup itself. Key areas to investigate include:
-
Temperature and Time: The reaction may not have reached the necessary activation energy or may not have been held at temperature long enough for completion. A systematic optimization of both parameters is the first step.[5]
-
Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is critical. A poorly chosen solvent will not heat efficiently, leading to an incomplete reaction.[6][7]
-
Reagent Purity and Stoichiometry: Ensure all starting materials, especially hydrazines which can degrade, are pure. Verify that the stoichiometry is correct, as an excess of one reagent may lead to side-product formation.
-
Catalyst Necessity: Many pyrazole syntheses, particularly from 1,3-dicarbonyls, proceed readily. However, some transformations require a catalyst (acidic or basic) to facilitate the cyclocondensation.[8][9]
Q2: How do I select the optimal solvent for my microwave reaction? Solvent selection in MAOS is pivotal and differs from conventional heating. The ideal solvent should be polar enough to couple effectively with microwave irradiation, but also chemically inert under the reaction conditions and capable of dissolving the reactants.
-
Polar Solvents: Protic (e.g., ethanol, water) and aprotic (e.g., DMF, DMSO) polar solvents absorb microwaves efficiently, leading to rapid bulk heating of the reaction mixture.[6] Water is an excellent, environmentally benign choice for many pyrazole syntheses.[10]
-
Non-Polar Solvents: Solvents like toluene or hexane are considered "transparent" to microwaves and are generally poor choices unless a reactant or a catalyst strongly absorbs the energy.[11]
-
Solvent-Free Conditions: One of the major advantages of MAOS is the ability to run reactions neat (solvent-free).[11][12] In this case, the reactants themselves must be polar enough to absorb microwave energy. This method maximizes reagent concentration and can lead to remarkably fast, clean reactions.[3]
Q3: My reaction is not proceeding to completion. Should I just increase the time or temperature? While increasing time or temperature is a logical step, it should be done methodically. Uncontrolled increases can lead to reactant or product degradation, resulting in lower yields and more impurities.
-
Stepwise Increase: Increase the temperature in 10-20°C increments or the time in 5-minute intervals. Monitor the reaction progress by TLC or LC-MS after each adjustment.
-
Consider Power: The rate of heating can be controlled by the applied power. A slower ramp to the target temperature can sometimes prevent the formation of side products.
-
Re-evaluate Reagents: If the reaction stalls, consider the possibility of a limiting reagent being consumed or degrading over time.
Q4: My reaction produces a mixture of regioisomers. How can I improve selectivity? The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8]
-
Mechanism-Driven Strategy: The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. Steric hindrance and electronic effects of the substituents on the dicarbonyl compound play a major role.
-
Temperature Control: In some cases, lowering the reaction temperature may favor the formation of one isomer over the other by exploiting small differences in activation energies.
-
Pre-functionalization: A more robust strategy is to use starting materials that guide the cyclization. For example, using a β-enaminone or an α,β-unsaturated carbonyl with a leaving group can direct the synthesis towards a single regioisomer.[8]
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific, complex problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem: Persistent Low Yields or Reaction Failure
Q: I have tried optimizing temperature and time, but my yield remains below 30%. What advanced troubleshooting steps can I take?
A: When basic optimization fails, a deeper analysis of the reaction system is required.
-
Assess Microwave Coupling Efficiency: Your reaction mixture may not be absorbing microwave energy effectively.
-
Causality: Efficient heating relies on the material's dielectric properties. If your reactants and solvent have low dielectric constants, the mixture will not heat properly.
-
Solution: If using a non-polar solvent, switch to a polar one like ethanol or DMF.[6] Alternatively, for solvent-free reactions, adding a small amount of a polar, high-boiling "sensitizer" (like ethylene glycol) or an ionic liquid can dramatically improve energy absorption.
-
-
Investigate Potential for Localized Superheating: The reaction may be "burning" at a microscopic level.
-
Causality: In viscous or unstirred solvent-free reactions, "hot spots" can form where energy is absorbed much faster than it can dissipate. This leads to localized temperatures far exceeding the sensor reading, causing decomposition.[13]
-
Solution: Ensure vigorous and efficient stirring. For dedicated microwave reactors, use the largest possible magnetic stir bar. If the problem persists, consider adding a minimal amount of a high-boiling polar solvent to improve heat distribution.
-
-
Confirm Reagent Stability: One of your starting materials may be degrading under microwave conditions.
-
Causality: Microwave energy can accelerate decomposition pathways that are not as prevalent with conventional heating. Some functional groups are particularly labile.
-
Solution: Run a control experiment where each starting material is individually subjected to the reaction conditions (solvent, temperature, time) and then analyzed. If degradation is observed, a lower temperature or a different synthetic route may be necessary.
-
Problem: Poor Reproducibility Between Runs
Q: I achieved a >90% yield once, but now my results are inconsistent, ranging from 40-80% under the same programmed conditions. What's causing this?
A: Reproducibility issues in MAOS almost always stem from a lack of precise control over the true reaction environment.
-
Use a Dedicated Microwave Reactor: The single most critical factor for reproducibility is using the correct equipment.
-
Causality: Domestic microwave ovens are not designed for laboratory use.[13] They have uneven energy distribution ("hot spots"), lack accurate temperature and pressure sensors, and use pulsed power, making controlled, reproducible chemistry impossible.[6][14]
-
Solution: Never use a domestic microwave oven for chemical synthesis. [13] All experiments must be conducted in a dedicated chemical microwave reactor equipped with real-time temperature (fiber optic probe or IR sensor) and pressure monitoring.[15]
-
-
Standardize Reaction Setup: Small variations can have a large impact.
-
Causality: The volume of the reaction mixture, the size and shape of the vessel, and the stir bar's size and speed all influence the heating profile and heat distribution.
-
Solution: Use the same model of reaction vessel for all runs. Keep the reaction volume consistent (typically between 20-80% of the vessel's capacity). Use the same size and type of stir bar and set a consistent, high stirring rate.
-
Problem: Arcing or Sudden Pressure Spikes
Q: During a reaction using a metal-based catalyst, I observed a flash of light (arcing) and a rapid pressure increase. What happened and how can I prevent it?
A: This is a serious safety event indicating a potential runaway reaction, often triggered by arcing.
-
Understand the Cause of Arcing:
-
Causality: Arcing occurs when microwave energy interacts with conductive materials, like bulk metals or even fine metallic deposits that can form from certain transition metal catalysts during the reaction.[13] This creates a plasma discharge, leading to extremely rapid, localized superheating and a potential explosion.
-
Solution: If using a heterogeneous metal catalyst, ensure it is well-dispersed. If a metallic film is observed plating onto the vessel wall after a reaction, this is a significant hazard.[13] Reduce the catalyst loading, or switch to a different catalyst that is more stable under the reaction conditions.
-
-
Implement Safety Protocols:
-
Causality: Microwave energy can heat a sealed system to extreme pressures very quickly. Without proper monitoring and control, the vessel can fail.
-
Solution: Always start with small-scale reactions to determine the kinetic profile.[13] Set a maximum pressure limit in the reactor's software that is well below the vessel's rating. Never bypass or disable the reactor's built-in safety interlocks.
-
Section 3: Experimental Protocols & Data
Comparative Data: Conventional vs. Microwave Synthesis
The advantages of MAOS are clearly demonstrated by comparing key reaction parameters with traditional reflux methods for analogous pyrazole syntheses.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Advantage of MAOS | Reference |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | Drastic time reduction | [2] |
| Typical Yield | 72 - 90% | 91 - 98% | Often higher product yield | [2] |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | Direct, efficient energy transfer | [2] |
| Process Control | Limited to bulk temperature | Precise T/P/Power control | High reproducibility & safety | [14] |
Workflow for Microwave-Assisted Pyrazole Synthesis
The following diagram outlines the typical experimental workflow.
Caption: General experimental workflow for MAOS.
Detailed Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amine
This protocol is adapted from a validated, published procedure and demonstrates a robust method using water as a solvent.[10]
Materials:
-
Aryl hydrazine hydrochloride (1.0 mmol)
-
3-Aminocrotononitrile (1.0 mmol)
-
1 M Hydrochloric Acid (4 mL)
-
10% Sodium Hydroxide solution
-
Dedicated microwave reactor with 10 mL pressure-rated glass vessels and magnetic stir bars.
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the aryl hydrazine hydrochloride (1.0 mmol) and 3-aminocrotononitrile (1.0 mmol).
-
Add Solvent: Add 4 mL of 1 M HCl to the vessel. Seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150 °C for 15 minutes. Ensure the power is set to allow for a 2-3 minute ramp to the target temperature. Stirring should be set to a high rate throughout.
-
Cooling: After the irradiation is complete, the vessel is cooled to below 50 °C using a compressed air stream.
-
Product Isolation: Carefully uncap the vessel in a fume hood. While stirring, slowly add 10% NaOH solution dropwise until the solution is basic (pH > 10), at which point the product will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to afford the desired 1-aryl-1H-pyrazole-5-amine. Isolated yields are typically in the 70-90% range.[10]
Logical Flow for Reaction Optimization
When a new pyrazole synthesis is attempted, a logical, stepwise approach to optimization is crucial for success.
Caption: Decision logic for optimizing microwave pyrazole synthesis.
References
- Martins, M. A. P., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Tidwell, M. W., et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2023(3), M1682.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509.
- Various Authors. (2021). Synthesis of pyrazoles and dihydropyrazoles. ResearchGate.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
- Martins, M. A. P., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119.
- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), 59896.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
- Wang, Z., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(3), 3593-3603.
- Wang, Z., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Taylor & Francis Online. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity.
- Mady, M. F., et al. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate.
- Yakan, H., et al. (2021). Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700.
- El-Sayed, N. N. E., et al. (2017). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis... Chemistry Central Journal, 11(1), 10.
- Bhatt, K., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27936-27950.
- Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate.
- ResearchGate. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Gürsoy, E., & Karali, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(9), 899.
- Sharma, P., et al. (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol... Journal of the Iranian Chemical Society, 11, 1317-1324.
- Sharma, V., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Future Pharmacology, 4(1), 1-15.
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Validation & Comparative
Comparative Efficacy of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Guide for Kinase Inhibitor Research
<_
Introduction
The search for novel, selective, and potent protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[1][2] This guide introduces 3-(2-methoxyphenyl)-1H-pyrazol-5-amine , a novel pyrazole-containing compound, and provides a framework for its comparative analysis against established multi-kinase inhibitors.
Initial structural analysis and the prevalence of the pyrazole core in known kinase inhibitors suggest that this compound likely exerts its biological effects through the inhibition of protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, with receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met playing crucial roles in tumor angiogenesis, proliferation, and metastasis.[4][5] Therefore, this guide will focus on comparing the inhibitory potential of this compound against two well-characterized, FDA-approved multi-kinase inhibitors known to target VEGFR and c-Met: Cabozantinib and Sunitinib .
Cabozantinib is a potent inhibitor of several RTKs, including VEGFR2, c-Met, and RET, and is approved for the treatment of various cancers.[6][7][8][9] Its mechanism involves blocking the signaling pathways that contribute to tumor growth and angiogenesis.[10] Sunitinib is another multi-targeted RTK inhibitor that acts on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, among others.[11][12][13] It is widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[12]
This guide will provide detailed protocols for in vitro and cell-based assays to facilitate a direct and robust comparison of these three compounds. The objective is to characterize the inhibitory profile of this compound and determine its relative potency and selectivity, thereby informing its potential as a novel therapeutic agent.
Comparative Inhibitors: A Snapshot
| Inhibitor | Primary Targets | Key Therapeutic Uses |
| Cabozantinib | VEGFR2, c-Met, RET, AXL[6][8][10] | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[9][14] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[11][12][13][15] | Renal cell carcinoma, imatinib-resistant gastrointestinal stromal tumor (GIST)[12] |
| This compound | Hypothesized: VEGFR, c-Met, other kinases | To be determined |
Experimental Design & Rationale
To comprehensively evaluate the inhibitory potential of this compound relative to Cabozantinib and Sunitinib, a multi-tiered experimental approach is recommended. This approach begins with direct enzymatic assays to determine inhibitory activity against purified kinases, followed by cell-based assays to assess the compound's effects in a more physiologically relevant context.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The assay quantifies the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase. A reduction in kinase activity in the presence of the test compound indicates inhibition.[16]
Protocol:
-
Reagent Preparation:
-
Prepare a 20X kinase buffer stock and store at -20°C.
-
Freshly prepare a 10X ATP regeneration system for each experiment and keep on ice.
-
Dissolve test compounds (this compound, Cabozantinib, Sunitinib) in DMSO to create 10 mM stock solutions. Serially dilute to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 5 µL of kinase/substrate mixture (e.g., recombinant human VEGFR-2 or c-Met and a corresponding peptide substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP detection) according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
Principle: This cell-based assay measures the phosphorylation status of a target kinase within intact cells. Inhibition of the kinase by a test compound will lead to a decrease in its autophosphorylation or the phosphorylation of its downstream substrates.[17][18]
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., HUVEC for VEGFR-2, A549 for c-Met) in appropriate media.
-
Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight.[19]
-
-
Compound Treatment:
-
Starve the cells in serum-free media for 4-24 hours.
-
Treat the cells with various concentrations of the test compounds for 2 hours.
-
-
Kinase Activation and Cell Lysis:
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVEC, HGF for A549) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
-
Detection (ELISA-based):
-
Transfer the cell lysates to an antibody-coated plate that captures the total target protein.
-
Detect the phosphorylated protein using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance.[19]
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.
-
Caption: A simplified representation of the VEGFR-2 signaling pathway.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value for each compound.
-
Anticipated Results and Data Interpretation
The data from these experiments will allow for a direct comparison of the inhibitory activities of this compound, Cabozantinib, and Sunitinib.
Comparative Data Table (Hypothetical)
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) | A549 Cell Viability GI50 (µM) |
| This compound | TBD | TBD | TBD |
| Cabozantinib | 0.035[22] | 1.3[22] | ~1-5 |
| Sunitinib | 80[22] | >1000 | ~5-15 |
Note: Literature values for Cabozantinib and Sunitinib are provided for reference. Experimental values should be determined under identical conditions for accurate comparison.
Interpretation:
-
Potency: Lower IC50 and GI50 values indicate higher potency. A comparison of these values will reveal whether the novel compound is more, less, or equally potent as the established inhibitors.
-
Selectivity: By comparing the IC50 values for different kinases (e.g., VEGFR-2 vs. c-Met), the selectivity profile of this compound can be inferred. A significant difference in IC50 values for different kinases would suggest a degree of selectivity.
-
Cellular Efficacy: The cell viability data will provide insight into the compound's ability to inhibit cancer cell growth and its overall cytotoxicity.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative study of this compound with the known multi-kinase inhibitors Cabozantinib and Sunitinib. The proposed experiments will provide crucial data on its potency, selectivity, and cellular efficacy, which are essential for evaluating its potential as a novel anti-cancer agent.
Should this compound demonstrate promising activity, further studies would be warranted. These could include broader kinase profiling to fully elucidate its selectivity, pharmacokinetic studies to assess its drug-like properties, and in vivo efficacy studies in relevant animal models of cancer. The insights gained from this comparative study will be invaluable in guiding the future development of this and other novel pyrazole-based kinase inhibitors.
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A Senior Application Scientist's Guide to Validating the Biological Target of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine belongs to this versatile class. While its structure suggests potential biological activity, its precise molecular target(s) within a biological system are not yet fully elucidated. The rigorous identification and validation of a drug's biological target is the foundational step in modern drug discovery.[5][6][7] It provides a mechanistic understanding of a compound's efficacy, informs on potential toxicities, and is critical for developing robust structure-activity relationships (SAR).[8]
This guide provides a comprehensive, multi-phase workflow for researchers to systematically identify, validate, and characterize the biological target of this compound. We will move from broad, unbiased discovery techniques to highly specific biophysical and cellular assays, culminating in in-vivo model validation. Each step is designed to build upon the last, creating a self-validating cascade of evidence that establishes a clear and confident link between the compound, its target, and a biological outcome.
Phase 1: Unbiased Target Identification – Casting a Wide Net
The first challenge is to generate a list of candidate protein targets that physically interact with our compound of interest. This requires unbiased methods that do not rely on pre-existing assumptions about the compound's mechanism of action.
Affinity-Based Proteomics
The gold standard for identifying direct binding partners is affinity chromatography coupled with mass spectrometry (AC-MS).[9] This method relies on the physical interaction between the small molecule and its protein target to isolate the target from a complex biological lysate.
Experimental Rationale: By immobilizing an analog of this compound onto a solid support, we can "fish" for its binding partners in a cell or tissue lysate. Proteins that are specifically retained on the column are then identified by mass spectrometry, providing a list of high-confidence candidate targets.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Synthesize an Affinity Probe: Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position should be chosen carefully to minimize disruption of the pharmacophore.
-
Immobilization: Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. It is crucial to maintain proteins in their folded state.
-
Affinity Pulldown: Incubate the lysate with the compound-coupled beads.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Competitive Elution: Elute the specific binders by incubating the beads with a high concentration of the original, free this compound. This is a critical step for reducing false positives; only proteins that are specifically displaced by the free compound are considered high-confidence hits.
-
Protein Identification: Eluted proteins are resolved by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identified proteins are ranked based on their abundance and specificity of elution.
Genetic Approaches for Target Identification
Genetic methods can identify targets by observing how the perturbation of specific genes modulates the cellular response to the small molecule.[10]
-
CRISPR/Cas9 Screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer either resistance or sensitivity to this compound. A gene whose knockout confers resistance is a strong candidate for being the direct target.
-
RNA Interference (RNAi) Screens: Similar to CRISPR screens, siRNA libraries can be used to systematically knock down gene expression and identify genes that alter the cellular phenotype in the presence of the compound.[7][9]
Phase 2: Biophysical Validation – Confirming the Handshake
Once a list of putative targets is generated, the next critical step is to confirm a direct, physical interaction between the compound and the purified target protein. This phase provides quantitative data on binding affinity and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Rationale: A positive ITC result provides unequivocal evidence of a direct interaction and quantifies its strength. Comparing the Kd from ITC to the cellular EC50 (the concentration at which the compound elicits 50% of its maximal effect) is a key validation step. A close correlation between these values suggests that the identified target is responsible for the compound's cellular activity.
Table 1: Representative ITC Data for Target Validation
| Compound | Target Protein | Binding Affinity (Kd) | Stoichiometry (n) | Interpretation |
| This compound | Putative Target X | 150 nM | 1.05 | Strong, specific 1:1 binding. |
| This compound | Off-Target Control (e.g., BSA) | No Binding Detected | N/A | Demonstrates target specificity. |
| Inactive Analog | Putative Target X | > 50 µM | N/A | Confirms pharmacophore is essential for binding. |
Alternative Biophysical Techniques
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data (kon and koff) in addition to affinity.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding.[12] It is a high-throughput method for confirming target engagement.
Phase 3: Cellular Target Engagement – Proving It Works in a Living Cell
Confirming that a compound binds to a purified protein is essential, but it is not sufficient. We must demonstrate that the compound can enter a cell, engage its target in the complex intracellular environment, and elicit a functional response.[8][13]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a revolutionary method for verifying target engagement in intact cells and even tissues.[6][12][14] The principle is that a protein becomes more resistant to thermal denaturation when its ligand is bound.
Experimental Rationale: By treating live cells with this compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement. A shift in the protein's melting curve to a higher temperature in the presence of the compound is a definitive indicator of intracellular target binding.[14]
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Pathway Modulation Analysis
Once target engagement is confirmed, the next logical step is to determine if this engagement leads to a functional consequence. This involves measuring the activity of downstream signaling pathways.
-
Western Blotting: If the target is a kinase, for example, we can use phospho-specific antibodies to measure the phosphorylation state of its known substrates. A decrease in substrate phosphorylation upon treatment with the compound would validate its inhibitory effect.[8]
-
Reporter Gene Assays: If the target is a transcription factor, a reporter assay can be used to measure changes in the expression of its target genes.
-
Phenotypic Assays: The ultimate goal is to link target engagement to a disease-relevant cellular phenotype, such as inhibition of cell proliferation, induction of apoptosis, or reduction in inflammatory cytokine production.[15]
Phase 4: In Vivo Target Validation – The Whole Organism Test
The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to a desired therapeutic effect.[16][17][18]
Experimental Rationale: In vivo studies are essential to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD) and to confirm that the target is relevant in the context of a complex disease model.[19]
Key In Vivo Experiments
-
Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease you aim to treat.[16][17]
-
Pharmacokinetic (PK) Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish a dosing regimen that achieves sufficient target exposure.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure a biomarker that reflects target engagement in the animal. For example, if validating a kinase inhibitor, one could measure the phosphorylation of its substrate in tumor tissue from a treated animal. A dose-dependent reduction in the biomarker confirms in vivo target engagement.
-
Efficacy Studies: Treat diseased animals with this compound and measure its effect on disease progression. For example, in a cancer xenograft model, this would involve measuring tumor growth over time.[6]
-
Genetic Models for Validation: The most definitive validation comes from combining pharmacological and genetic approaches. For instance, one could test the compound in a disease model where the target gene has been knocked out. The compound should have no effect in the knockout model if it acts exclusively through that target.[20]
dot
Caption: The Target Validation Funnel.
Conclusion
The journey from a bioactive compound to a validated drug candidate is a rigorous one, predicated on a deep and accurate understanding of its mechanism of action. For this compound, the path forward involves a systematic and multi-faceted validation workflow. By employing the unbiased discovery methods, quantitative biophysical techniques, cellular engagement assays, and whole-organism models outlined in this guide, researchers can confidently identify and validate its biological target. This structured approach not only minimizes the risk of pursuing irrelevant targets but also builds a robust, data-driven foundation for subsequent lead optimization and preclinical development.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Aminopyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrazole scaffold is a privileged structure, forming the core of numerous inhibitors designed to modulate key signaling pathways. However, the therapeutic efficacy and safety of these small molecules are intrinsically linked to their selectivity. Off-target activity can lead to unforeseen toxicities or beneficial polypharmacology, making a comprehensive understanding of a compound's cross-reactivity profile essential.
This guide provides an in-depth comparative analysis of the cross-reactivity of 3-aminopyrazole-based kinase inhibitors. Due to the limited public data on the specific compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, this guide will utilize a well-studied analogue, N-(1H-pyrazol-3-yl)pyrimidin-4-amine (Compound 1) , as a case study to illustrate the principles of cross-reactivity profiling. This compound shares the core 3-aminopyrazole structure and serves as an excellent model for understanding the broader class. We will compare its profile against established multi-targeted and more selective kinase inhibitors, Dasatinib and Bosutinib , providing a framework for evaluating kinase inhibitor selectivity.
The Rationale for Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity is a primary reason for the cross-reactivity of kinase inhibitors. Probing the selectivity of a compound early in the drug discovery process is a critical, self-validating step. It allows researchers to:
-
Anticipate Off-Target Effects: Identifying unintended targets can help predict potential adverse events in preclinical and clinical development.
-
De-risk Clinical Candidates: A clean selectivity profile can increase the likelihood of a successful clinical outcome.
-
Uncover Novel Therapeutic Opportunities: Off-target activities are not always detrimental and can sometimes be harnessed for therapeutic benefit (polypharmacology).
-
Ensure Data Integrity in Research: When using a kinase inhibitor as a chemical probe, understanding its full target profile is crucial for accurately interpreting experimental results.
Comparative Kinase Selectivity Profiles
To contextualize the cross-reactivity of our 3-aminopyrazole case study, we compare its kinome-wide interaction profile with that of Dasatinib, a broad-spectrum inhibitor, and Bosutinib, which has a more defined target profile. The data presented is a synthesis of publicly available information from large-scale kinase screening panels.
| Kinase Target Family | N-(1H-pyrazol-3-yl)pyrimidin-4-amine (Compound 1) (% Inhibition @ 1µM)[1] | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) |
| Primary Targets | |||
| CDKs | >90% (CDK2, CDK5) | Variable | Low |
| JNKs | >90% (JNK3) | High | Low |
| BCR-ABL | Not Reported | >99% | >99% |
| SRC Family | High | >99% | >99% |
| Key Off-Targets | |||
| Aurora Kinases | High | High | Low |
| VEGFR | Not Reported | High | Low |
| PDGFR | Not Reported | High | Low |
| c-Kit | Not Reported | High | Low |
| RIPK1 | Not Reported | Low | Not Reported |
Note: This table is illustrative, based on data from multiple sources. The selectivity of any inhibitor is concentration-dependent.
As the data indicates, the 3-aminopyrazole scaffold in Compound 1 demonstrates promiscuous behavior, inhibiting a wide range of kinases across different families.[1] This is not uncommon for initial hits from screening campaigns. In contrast, while Dasatinib is also a multi-targeted inhibitor, its primary targets are well-defined within the tyrosine kinase family. Bosutinib shows greater selectivity, with potent activity against SRC and ABL kinases but markedly less inhibition of PDGFR and c-Kit compared to Dasatinib.[2]
Key Signaling Pathways and Points of Inhibition
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell proliferation.[3][4][5][6][7]
Inhibitors targeting JAKs can have profound effects on immune responses, making them valuable for treating inflammatory diseases but also posing a risk of immunosuppression.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, regulating processes like inflammation, apoptosis, and cell differentiation.[8][9][10][11]
Cross-reactivity with the p38 MAPK pathway can lead to complex cellular outcomes, and selective inhibition is often desired to avoid unintended consequences.
CDK-Mediated Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their sequential activation drives cells through the different phases of division.[12][13][14][15][16]
Inhibitors targeting CDKs are potent anti-cancer agents, but their lack of selectivity can lead to toxicity in rapidly dividing healthy tissues. The high activity of Compound 1 against CDKs highlights the importance of assessing selectivity within this kinase family.[1]
Experimental Methodologies for Cross-Reactivity Profiling
The quantitative data presented in this guide is typically generated using robust, high-throughput screening platforms. Below are protocols for two widely adopted methods.
KINOMEscan™: A Competitive Binding Assay
KINOMEscan™ is an in vitro, active site-directed competition binding assay that quantifies the interactions between a test compound and a large panel of kinases. It does not require kinase activity, making it broadly applicable.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation: Kinases are expressed as fusions with T7 bacteriophage. An active-site directed ligand is immobilized on a solid support.
-
Competition: The kinase-tagged phage, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound phage are washed away.
-
Elution and Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR). The amount of bound phage is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control or as a dissociation constant (Kd).
This method provides a comprehensive overview of a compound's kinome-wide selectivity.[1]
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context
CETSA® is a powerful method for verifying target engagement in a more physiologically relevant environment, such as intact cells or tissue lysates.[17][18][19][20][21] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations. A vehicle control (e.g., DMSO) is included.
-
Heating: The cell suspensions are heated to a specific temperature for a defined period (typically 3-5 minutes). This temperature is optimized to be on the sigmoidal part of the protein's melting curve.
-
Cell Lysis: After heating, cells are lysed to release their protein content.
-
Separation: The lysate is centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein in the compound-treated samples compared to the control indicates target engagement. Dose-response curves can be generated to determine the EC50 for target engagement.
CETSA® provides invaluable, direct evidence of a compound's interaction with its intended target within the complex milieu of the cell.[17][18]
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors is a multifaceted but indispensable component of drug discovery. The 3-aminopyrazole scaffold, as exemplified by N-(1H-pyrazol-3-yl)pyrimidin-4-amine, represents a versatile starting point for the development of potent kinase inhibitors. However, initial promiscuity is a common challenge that necessitates extensive medicinal chemistry efforts to enhance selectivity.
By employing systematic profiling strategies like KINOMEscan™ and validating on-target effects in a cellular context with CETSA®, researchers can build a comprehensive understanding of a compound's biological activity. This knowledge is paramount for making informed decisions, mitigating risks, and ultimately developing safer and more effective kinase-targeted therapies. The continuous development of more selective inhibitors and a deeper understanding of the biological consequences of polypharmacology will undoubtedly shape the future of personalized medicine.
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A Head-to-Head Battle of Heterocycles: Pyrazole vs. Triazole Scaffolds in Modern Drug Design
A Senior Application Scientist's Guide to Scaffold Selection, Synthesis, and Evaluation
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, five-membered aromatic rings containing nitrogen atoms are of paramount importance due to their unique ability to engage in various biological interactions and fine-tune physicochemical properties. This guide provides a deep, comparative analysis of two of the most successful and versatile scaffolds: pyrazole and triazole.
We will move beyond a simple list of features to explore the nuanced causality behind choosing one scaffold over the other. This analysis is grounded in experimental data, established synthetic protocols, and real-world case studies, offering researchers a practical framework for scaffold hopping and lead optimization.
Structural and Physicochemical Foundations: A Tale of Two Rings
At first glance, pyrazole (a 1,2-diazole) and triazoles (1,2,3- or 1,2,4-triazoles) are structurally similar. However, the number and position of nitrogen atoms fundamentally alter their electronic and steric profiles, with profound implications for drug design.
-
Pyrazole: Features two adjacent nitrogen atoms. The N1 nitrogen is typically basic and acts as a hydrogen bond acceptor, while the N2-H is acidic and serves as a hydrogen bond donor. This amphipathic nature allows it to mimic the interactions of an amide bond, a common bioisosteric replacement strategy.
-
Triazole: Contains three nitrogen atoms. The 1,2,3- and 1,2,4-isomers exhibit distinct properties. 1,2,4-triazoles are generally more metabolically stable and possess a larger dipole moment than 1,2,3-triazoles, which can enhance solubility and molecular recognition. Unlike pyrazole's defined donor/acceptor region, triazoles present a nitrogen-rich surface, primarily acting as hydrogen bond acceptors.
The strategic placement of these nitrogen atoms directly impacts key drug-like properties.
Caption: Core structures and key H-bonding features of pyrazole and triazole isomers.
Table 1: Comparative Physicochemical Properties of Pyrazole and Triazole Scaffolds
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole | Rationale & Implication in Drug Design |
| pKa (Acidity of N-H) | ~14-15 | ~9.3 | ~10.2 | Determines the ionization state at physiological pH (7.4). The higher pKa of pyrazole's N-H makes it a persistent H-bond donor. Triazoles are more acidic.[1] |
| pKa (Basicity of N) | ~2.5 | ~1.2 | ~2.2 | Influences salt formation and solubility. The basicity of pyrazole's N1 allows for salt formation, potentially improving aqueous solubility. |
| LogP (Octanol/Water) | 0.42 | -0.11 | -0.43 | Indicates lipophilicity. Pyrazole is moderately lipophilic, while triazoles are more polar, which can enhance solubility but may reduce membrane permeability if not balanced. |
| Metabolic Stability | Susceptible to oxidation | Generally stable | Very stable | The additional nitrogen atoms in triazoles, particularly the 1,2,4-isomer, increase resistance to CYP450-mediated metabolism, often leading to improved half-life.[2][3] |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N) | 1 Donor, 2 Acceptors | 1 Donor, 2 Acceptors | Pyrazole's distinct donor/acceptor character is ideal for mimicking peptide bonds. Triazoles offer a larger surface for H-bond acceptance, which can be crucial for target binding.[4][5] |
| Dipole Moment | ~2.2 D | ~4.4 D | ~2.5 D | The large dipole moment of 1,2,3-triazoles can significantly impact solubility and interactions with polar residues in a binding pocket. |
The Synthetic Chemist's Perspective: Accessibility and Strategy
The choice of scaffold is often influenced by synthetic feasibility. Here, the advent of "click chemistry" has revolutionized the use of 1,2,3-triazoles.
-
Pyrazole Synthesis (Knorr Synthesis): A classic and robust method involving the condensation of a β-ketoester with a hydrazine. While effective, it can require harsh conditions and may offer limited diversity at the N1 position unless substituted hydrazines are used.
-
1,2,4-Triazole Synthesis: Commonly synthesized by condensing hydrazides with various one-carbon sources. This route is versatile but can sometimes lead to mixtures of isomers.
-
1,2,3-Triazole Synthesis (Huisgen Azide-Alkyne Cycloaddition): This reaction, particularly the copper-catalyzed version (CuAAC), is the cornerstone of click chemistry. Its high efficiency, mild reaction conditions, and exceptional functional group tolerance make it a preferred method for late-stage diversification and the generation of large compound libraries.[6]
Caption: Comparison of synthetic workflows for 1,2,3-triazole and pyrazole scaffolds.
Pharmacological Profiles: Head-to-Head Case Studies
The true test of a scaffold lies in its biological performance. Direct comparative studies provide the most valuable insights.
Case Study 1: Inhibition of COX-2 (Anti-inflammatory)
The development of selective COX-2 inhibitors provides a classic example of pyrazole's success, with Celecoxib being a blockbuster drug. However, comparative studies have shown that a triazole core can offer superior potency in certain contexts.
In one study, a series of diaryl-based pyrazole and triazole derivatives were synthesized and evaluated. The results demonstrated that the triazole-containing compound 15a was a more potent COX-2 inhibitor than its pyrazole analogues and even the reference drug, Celecoxib. This suggests that for this specific pharmacophore, the triazole ring provides a better orientation for key binding interactions within the COX-2 active site.
Table 2: Comparative Activity of COX-2 Inhibitors
| Compound | Heterocyclic Core | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole | 0.04 | 15 | 375 |
| Compound 15a | Triazole | 0.01 | >10 | >1000 |
| Pyrazole Analogue | Pyrazole | 0.06 | >10 | >167 |
Data adapted from a study on diaryl-based pyrazole and triazole derivatives.
Case Study 2: Inhibition of Phosphodiesterase 4 (PDE4)
In a study aimed at developing PDE4 inhibitors, two series of compounds were synthesized, one with a pyrazole core and the other with a 1,2,4-triazole core. The bioassay results clearly indicated that the triazole-containing series exhibited significantly higher inhibitory activity.[7] Molecular docking revealed that the 1,2,4-triazole moiety formed crucial hydrogen bonds and π-π stacking interactions within the PDE4B active site, which were less optimal with the pyrazole core.[7]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of these comparisons, we provide standardized protocols for synthesis and evaluation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 eq)
-
Sodium ascorbate (0.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Solvent: t-Butanol/Water (1:1 mixture)
Procedure:
-
Dissolve the terminal alkyne (1 mmol) and organic azide (1 mmol) in 10 mL of the t-butanol/water solvent mixture in a round-bottom flask.
-
Add sodium ascorbate (0.2 mmol) to the solution and stir.
-
In a separate vial, dissolve CuSO₄·5H₂O (0.1 mmol) in 1 mL of water.
-
Add the copper sulfate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a common method to assess the inhibitory potential of compounds against a target kinase.
Materials:
-
Kinase enzyme (e.g., a specific cyclin-dependent kinase)
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 384-well plate, add 5 µL of the kinase enzyme solution in assay buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control wells).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion: A Strategic Choice
The decision between a pyrazole and a triazole scaffold is not arbitrary but a strategic choice based on a deep understanding of their distinct properties.
Caption: A simplified decision tree for choosing between pyrazole and triazole scaffolds.
-
Choose Pyrazole when: Your design strategy involves mimicking an amide, you require a distinct hydrogen bond donor and acceptor pair, or when moderate lipophilicity is desired. It remains a powerful scaffold, as evidenced by numerous approved drugs.[8]
-
Choose Triazole when: Enhanced metabolic stability is critical, increased polarity/solubility is needed, or when leveraging the synthetic power of click chemistry for library synthesis is a priority. The 1,2,4-triazole is often superior for metabolic stability, while the 1,2,3-isomer offers unparalleled synthetic access.[3]
Ultimately, the optimal choice will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall synthetic strategy. By carefully considering the data and methodologies presented herein, researchers can make more informed decisions in their quest to design the next generation of innovative medicines.
References
- Pearson+. (n.d.). Explain why triazole (pKa = 10.2) is a stronger acid compared to....
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- El-Bakri, Y., et al. (2020). Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis: Synthesis, Characterization, DFT, and Phytase Binding Site Identification Using Blind Docking/Virtual Screening for Potent Fophy Inhibitors. Frontiers in Chemistry, 8, 589929.
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- Touzani, R., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Heliyon, 7(5), e07071.
- Ozer, U., & Sarikaya, M. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 30(2), 79-88.
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A Head-to-Head Comparison of Synthetic Routes to Pyrazoles: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of substituted pyrazoles is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this privileged scaffold. We will move beyond a simple recitation of methods to a critical analysis of their mechanisms, advantages, limitations, and practical applications, supported by experimental data and detailed protocols.
The Classical Approach: Knorr Pyrazole Synthesis
First described in 1883, the Knorr pyrazole synthesis remains a fundamental and widely utilized method for the construction of the pyrazole ring.[1][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5][6]
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8] A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1][9]
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General workflow of the Knorr pyrazole synthesis.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials.[5] | Lack of regioselectivity with unsymmetrical dicarbonyls.[5] |
| Straightforward and rapid procedure.[1][3] | Can require harsh reaction conditions (e.g., strong acids/bases, high temperatures). |
| Generally high yields (70-95%).[5] | Limited functional group tolerance in some cases. |
Representative Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equiv.) in ethanol.
-
Add phenylhydrazine (1 equiv.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure pyrazolone.[4]
Synthesis from α,β-Unsaturated Carbonyl Compounds
An alternative and versatile approach to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives.[1][10] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][11]
Mechanism and Oxidation
The reaction commences with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form a pyrazoline. The final and crucial step is the oxidation of the pyrazoline to the corresponding pyrazole. A variety of oxidizing agents can be employed for this transformation, including bromine, oxygen in the presence of a catalyst, or even simply heating in a high-boiling solvent like DMSO.[12]
Diagram: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Caption: Two-step synthesis of pyrazoles from α,β-unsaturated carbonyls.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Wide availability of α,β-unsaturated carbonyl compounds (e.g., chalcones).[5] | Requires an additional oxidation step, adding complexity.[5] |
| Good control over regioselectivity in many cases. | The oxidation step may require harsh reagents or conditions. |
| Generally good yields (66-88%).[3] | Potential for side reactions during oxidation. |
Representative Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones
-
To a solution of the chalcone (1 equiv.) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.2 equiv.).[5]
-
Reflux the reaction mixture for 4-6 hours, monitoring the formation of the pyrazoline intermediate by TLC.
-
After cooling, add an oxidizing agent (e.g., a solution of bromine in acetic acid or introduce a stream of air/oxygen with a catalyst).
-
Continue stirring at room temperature or with gentle heating until the oxidation is complete.
-
Quench the reaction, neutralize if necessary, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
[3+2] Cycloaddition Reactions: A Modern and Regioselective Approach
1,3-Dipolar cycloaddition reactions represent a powerful and highly regioselective strategy for the synthesis of pyrazoles.[1][10] This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene.[3][11]
Mechanism and Key Intermediates
Nitrile imines, often generated in situ from hydrazonoyl halides in the presence of a base, are common 1,3-dipoles used for pyrazole synthesis.[5] These reactive intermediates readily undergo a [3+2] cycloaddition with alkynes to afford pyrazoles directly. When alkenes are used as dipolarophiles, the initial product is a pyrazoline, which may require subsequent oxidation. The use of diazo compounds in cycloadditions with alkynes is another prominent route, offering excellent regioselectivity.[3]
Diagram: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: General scheme of [3+2] cycloaddition for pyrazole synthesis.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity.[5] | Generation of the 1,3-dipole may require specific precursors and conditions. |
| Mild reaction conditions are often possible.[5] | Substrate scope can be limited by the reactivity of the dipolarophile. |
| Excellent functional group tolerance. | Diazo compounds can be hazardous and require careful handling. |
| Generally good to excellent yields (70-86%).[5] |
Representative Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imine Cycloaddition
-
In a flask, dissolve the hydrazonoyl halide (1 equiv.) and the alkyne (1.2 equiv.) in a suitable aprotic solvent (e.g., THF or dichloromethane).
-
Cool the mixture in an ice bath and add a base (e.g., triethylamine, 1.5 equiv.) dropwise to generate the nitrile imine in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.
-
Filter off the precipitated triethylammonium salt.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the trisubstituted pyrazole.[11]
Comparative Summary of Synthetic Routes
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | [3+2] Cycloaddition |
| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | 1,3-Dipole, Alkyne/Alkenes |
| Typical Yield | 70-95%[5] | 66-88%[3] | 70-86%[5] |
| Regioselectivity | Often poor with unsymmetrical substrates[5] | Generally good | Excellent[5] |
| Reaction Steps | One-pot condensation | Two steps (pyrazoline formation and oxidation) | One-pot cycloaddition |
| Key Advantage | Readily available starting materials[5] | Wide availability of starting materials[5] | High regioselectivity and mild conditions[5] |
| Key Disadvantage | Lack of regioselectivity[5] | Requires an additional oxidation step[5] | Precursor for 1,3-dipole may be specialized |
Modern and Green Approaches
The field of pyrazole synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies.[13] Recent advancements include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for classical methods like the Knorr synthesis.[14]
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and can simplify product isolation.[15]
-
Green Catalysts: The use of recyclable and environmentally benign catalysts, such as nano-ZnO, is gaining traction.[1]
-
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, enhancing efficiency and atom economy.[16][17]
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to a desired pyrazole target depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required level of regiocontrol.
-
For simple, symmetrically substituted pyrazoles where starting materials are readily available, the Knorr synthesis remains a viable and straightforward option.
-
When a specific regioisomer is required from an unsymmetrical precursor, or when building upon readily available chalcone frameworks, synthesis from α,β-unsaturated carbonyl compounds is a valuable strategy, provided a suitable oxidation method is employed.
-
For the synthesis of highly functionalized and polysubstituted pyrazoles with precise regiochemical control, [3+2] cycloaddition reactions are often the method of choice, offering mild conditions and broad substrate scope.
Researchers should also consider the implementation of modern, greener techniques to improve the efficiency and sustainability of their synthetic endeavors. By carefully evaluating the strengths and weaknesses of each approach, chemists can strategically design and execute the most effective synthesis of their target pyrazole-containing molecules.
References
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022).
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A Comprehensive Guide to the Validation of an Analytical Method for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous scientific validation. A critical component of this process is the establishment of a robust and reliable analytical method for the quantification of the active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. Drawing upon extensive experience in analytical sciences and adhering to internationally recognized guidelines, this document will not only detail the "how" but, more importantly, the "why" behind each validation parameter.
The validation of an analytical method is a formal and systematic process that demonstrates its suitability to provide useful and reliable data.[1] For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH) is paramount.[2][3][4] This guide is structured to align with the principles outlined in ICH Q2(R2), ensuring that the generated data is fit for its intended purpose.[4]
The Analytical Challenge: this compound
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[5][6][7] The accurate quantification of this specific molecule is essential for quality control throughout the drug development lifecycle, from API characterization to formulation stability studies.
Foundational Strategy: A Risk-Based Approach to Method Validation
Before embarking on the experimental validation, a well-defined validation protocol should be established.[4] This protocol outlines the intended purpose of the analytical procedure, the performance characteristics to be evaluated, and the predefined acceptance criteria.[4][8] Our approach is grounded in a risk-based methodology, focusing on the critical parameters that ensure the method's reliability for its intended use, which is the quantitative determination of this compound in bulk drug substance and formulated products.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process, highlighting the interdependence of the various parameters.
Caption: A flowchart illustrating the sequential and interconnected stages of analytical method validation.
In-Depth Analysis of Validation Parameters
Specificity: The Cornerstone of a Reliable Method
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9] This is the foundational parameter; without demonstrated specificity, all other validation data is rendered meaningless. For a stability-indicating method, forced degradation studies are crucial to demonstrate that the analyte peak is free from interference from potential degradants.[10]
Experimental Protocol:
-
Blank Analysis: Analyze a sample of the mobile phase and a placebo (formulation without the API) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Peak Purity Analysis: Analyze the stressed samples using a photodiode array (PDA) detector to assess peak purity and ensure that the analyte peak is spectrally homogeneous.
Linearity and Range: Defining the Method's Operating Boundaries
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy: Closeness to the Truth
Causality: Accuracy reflects the closeness of the test results obtained by the method to the true value.[11] It is typically assessed through recovery studies by adding a known amount of the analyte to a placebo.[12]
Experimental Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: Measuring Variability
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.[2]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
| Precision Level | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries of Measurement
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness: Resilience to Minor Variations
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8][11]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The results should remain within the acceptance criteria for system suitability.
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical and logical dependencies between the core validation parameters.
Caption: A diagram showing the foundational role of specificity and the interconnectedness of other validation parameters.
Conclusion: A Foundation for Quality
The validation of an analytical method for a novel compound like this compound is a scientifically rigorous endeavor that underpins the entire drug development process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we establish a high degree of assurance that the method is fit for its intended purpose. This comprehensive approach, rooted in the principles of the ICH guidelines, ensures the generation of reliable and reproducible data, which is fundamental to ensuring the quality, safety, and efficacy of new pharmaceutical products.
References
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- Steps for HPLC Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflamm
- Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchG
- This compound - Ascendex Scientific, LLC. [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]
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- Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Aryl)-1H-pyrazol-5-amine Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes the current understanding of the 3-(aryl)-1H-pyrazol-5-amine scaffold, a privileged structure in medicinal chemistry. While a specific, comprehensive structure-activity relationship (SAR) study on a series of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine analogs is not extensively documented in publicly available literature, this guide will provide a broader comparative analysis of the 3-(aryl)-1H-pyrazol-5-amine class. By examining analogs with various aryl substitutions, we can extrapolate key principles that likely govern the activity of the 2-methoxyphenyl variant. This guide will delve into the rationale behind molecular design, compare the biological activities of related compounds, and provide detailed experimental protocols for key assays in the field.
The pyrazole core is a five-membered heterocyclic ring with two adjacent nitrogen atoms, and it serves as the foundation for numerous FDA-approved drugs.[1][2] The 5-aminopyrazole moiety, in particular, has proven to be a versatile starting point for the development of a wide array of bioactive molecules, including potent kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The 3-(aryl)-1H-pyrazol-5-amine scaffold offers a unique three-dimensional arrangement of functional groups that can be tailored to interact with the ATP-binding pocket of various kinases. The aryl group at the 3-position can be modified to explore interactions with the hydrophobic regions of the kinase, while the 5-amino group and the pyrazole nitrogen atoms can form key hydrogen bonds with the hinge region of the enzyme.
Comparative Analysis of 3-(Aryl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
The biological activity of 3-(aryl)-1H-pyrazol-5-amine derivatives is highly dependent on the nature and position of substituents on the aryl ring, as well as modifications to the pyrazole core and the 5-amino group. The following sections will compare different classes of analogs and discuss the impact of these modifications on kinase inhibitory activity.
The aryl group at the C3 position of the pyrazole ring is a critical determinant of both potency and selectivity. Variations in the substitution pattern on this ring can significantly impact the compound's interaction with the kinase active site.
For instance, in a series of aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3), the planarity of the pyrazole and the N-linked phenyl structures were found to be crucial for selectivity over the closely related p38 kinase.[1][4] While this study did not focus on C3-aryl pyrazoles, it highlights the importance of the overall conformation of the molecule, which is influenced by the C3-substituent.
While direct data for a series of 3-(2-methoxyphenyl) analogs is limited, we can infer the potential role of the 2-methoxy group. The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the phenyl ring through steric and electronic effects. Its position at the ortho position may force the phenyl ring to adopt a non-planar conformation relative to the pyrazole ring, which could be advantageous for fitting into a specific kinase active site.
| Compound/Analog Class | Modification | Observed Effect on Kinase Activity | Rationale for Activity Change | Reference |
| General 3-Aryl-5-aminopyrazoles | Introduction of electron-withdrawing groups on the C3-phenyl ring | Often leads to increased potency. | Can enhance interactions with the active site through favorable electronic contacts. | [3] |
| General 3-Aryl-5-aminopyrazoles | Introduction of bulky substituents on the C3-phenyl ring | Can either increase or decrease activity depending on the target kinase. | A bulky group may provide better van der Waals contacts in a large hydrophobic pocket but could cause steric hindrance in a smaller pocket. | [3] |
| 3-(2-methoxyphenyl) Analog (Hypothesized) | Ortho-methoxy group | May confer selectivity by inducing a specific conformation of the phenyl ring. | The steric and electronic influence of the ortho-substituent can orient the molecule favorably in the binding pocket of some kinases over others. | Inferred |
The N1 position of the pyrazole ring is a common site for modification and can be used to introduce a variety of substituents that can interact with the solvent-exposed region of the kinase or with other parts of the ATP-binding pocket.
| Compound/Analog Class | Modification | Observed Effect on Kinase Activity | Rationale for Activity Change | Reference |
| N1-Aryl-3-aryl-5-aminopyrazoles | Introduction of a second aryl group at N1. | Can significantly increase potency and modulate selectivity. | The N1-aryl group can occupy a hydrophobic pocket and provide additional binding interactions. | [5] |
| N1-Alkyl-3-aryl-5-aminopyrazoles | Introduction of small alkyl groups at N1. | Can be used to fine-tune solubility and pharmacokinetic properties. | Alkyl groups can modulate the overall lipophilicity of the molecule. | General Principle |
The 5-amino group is a key hydrogen bond donor and is often crucial for anchoring the inhibitor to the hinge region of the kinase. Acylation or substitution of this amine can have a profound impact on activity.
| Compound/Analog Class | Modification | Observed Effect on Kinase Activity | Rationale for Activity Change | Reference |
| 5-Acylamino-3-aryl-pyrazoles | Acylation of the 5-amino group. | Often leads to a decrease in activity against many kinases. | The acylation removes a key hydrogen bond donor and can introduce steric bulk that prevents binding to the hinge region. | General Principle |
| 5-(Substituted amino)-3-aryl-pyrazoles | Introduction of substituents on the 5-amino group. | Can be tolerated if the substituent is small and does not interfere with hinge binding. | Small substituents may allow for retention of the key hydrogen bonding interaction. | General Principle |
Experimental Protocols
To aid researchers in the evaluation of this compound analogs, detailed protocols for key assays are provided below.
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a short period to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This protocol measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.
Caption: General SAR for 3-Aryl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors.
Caption: A simplified workflow for a typical kinase inhibition assay.
Conclusion
References
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. [Link]
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. [Link]
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - NIH. [Link]
- (PDF) Synthesis and SRC Kinase Inhibitory Activity of a - Amanote Research. [Link]
- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)
- (PDF) 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis of New N1-Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin - PubMed. [Link]
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. [Link]
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - NIH. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. [Link]
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- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 5. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking 3-(2-methoxyphenyl)-1H-pyrazol-5-amine Against the JAK2 Inhibitor Ruxolitinib
Guide for Senior Application Scientists
Abstract
In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of paramount importance. The pyrazole nucleus, in particular, is a privileged structure in medicinal chemistry, known to form the core of numerous pharmacologically active agents.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the investigational compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine against a clinically relevant reference, Ruxolitinib . Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[5][6] Given that pyrazole-containing compounds have shown promise as kinase inhibitors,[7] this comparative analysis is centered on the hypothesis that this compound may exhibit inhibitory activity against the JAK/STAT pathway. This document details the requisite biochemical and cell-based assays, explains the scientific rationale behind the experimental design, and presents a template for data interpretation and visualization, establishing a robust protocol for evaluating novel kinase inhibitors.
Introduction: The Rationale for a JAK2-Focused Comparison
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[8] They mediate intracellular signal transduction by phosphorylating Signal Transducers and Activators of Transcription (STATs).[8][9] Dysregulation of the JAK/STAT pathway, particularly through activating mutations of JAK2, is a known driver in various cancers and inflammatory diseases.[9][10]
Ruxolitinib serves as an ideal reference compound due to its well-characterized mechanism of action as a potent ATP-competitive inhibitor of JAK1 and JAK2.[5][6][11] Its clinical success and extensive documentation provide a solid baseline for assessing the potency, selectivity, and cellular efficacy of new chemical entities.
The selection of this compound (herein referred to as "Test Compound") for this benchmark is based on its structural features. The pyrazole scaffold is a known pharmacophore in numerous kinase inhibitors,[7] suggesting a plausible interaction with the ATP-binding pocket of kinases like JAK2. This guide will therefore outline the experimental workflow to test this hypothesis directly.
Signaling Pathway Overview: The JAK/STAT Cascade
The JAK/STAT pathway is a critical communication route from the cell membrane to the nucleus, initiated by cytokines and growth factors.[10][12] Its dysregulation is a key factor in several pathologies, making it a prime target for therapeutic intervention.
Caption: Tiered experimental workflow for benchmarking.
Tier 1: Biochemical Assays
The primary goal of this tier is to quantify the direct inhibitory effect of the Test Compound on the purified JAK2 enzyme and to understand its selectivity across the broader human kinome.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound and Ruxolitinib against recombinant human JAK2 enzyme.
Causality: This assay directly measures the compound's ability to interfere with the catalytic activity of the kinase. [13][14]A low IC50 value indicates high potency. We will use a luminescence-based assay that quantifies ATP consumption; as the kinase is inhibited, less ATP is used, resulting in a higher luminescence signal. [15] Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the Test Compound and Ruxolitinib in DMSO, then further dilute in kinase buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).
-
Prepare a solution of recombinant human JAK2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration equal to its Km for JAK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution (or DMSO as a vehicle control).
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Kinome Selectivity Profiling
Objective: To assess the selectivity of the Test Compound by screening it against a broad panel of human kinases.
Causality: High potency is only valuable if it is selective. A non-selective compound may hit numerous other kinases, leading to off-target effects and potential toxicity. [16]This screening provides a crucial early look at the compound's specificity.
Protocol: This is typically performed as a service by specialized vendors (e.g., Reaction Biology, Eurofins). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of >400 kinases. The results are reported as percent inhibition. Strong inhibition (>50%) of kinases other than the intended target would warrant further investigation.
Tier 2: Cell-Based Assays
These assays move from the purified enzyme to a more biologically relevant system, assessing whether the compound can enter cells and inhibit the target pathway, leading to a functional anti-proliferative effect.
Cellular Target Engagement: Western Blot for p-STAT3
Objective: To confirm that the Test Compound inhibits JAK2 signaling within a cellular context by measuring the phosphorylation of its downstream substrate, STAT3.
Causality: Active JAK2 phosphorylates STAT3 at tyrosine 705 (Y705). [10]A potent inhibitor should reduce the level of phosphorylated STAT3 (p-STAT3) in cells stimulated with a cytokine that activates the pathway, without affecting total STAT3 levels.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Use a human erythroleukemia cell line, such as TF-1, which is dependent on cytokines like GM-CSF for proliferation via the JAK2/STAT pathway.
-
Starve the cells of cytokines for 4-6 hours.
-
Pre-treat cells with various concentrations of the Test Compound or Ruxolitinib for 1 hour.
-
Stimulate the cells with recombinant human GM-CSF (e.g., 10 ng/mL) for 15 minutes.
-
-
Lysate Preparation:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705) and total STAT3. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Proliferation: MTT Assay
Objective: To measure the functional consequence of JAK2 inhibition by assessing the anti-proliferative effect of the compounds on JAK-dependent cells.
Causality: Since TF-1 cells rely on the JAK2/STAT pathway for proliferation, inhibiting this pathway should lead to a dose-dependent decrease in cell viability. The MTT assay quantifies this by measuring the metabolic activity of living cells. [17][18][19][20]Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be measured spectrophotometrically. [17] Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed TF-1 cells into a 96-well plate at a density of 5,000 cells/well in culture medium containing GM-CSF.
-
-
Compound Treatment:
-
Add serial dilutions of the Test Compound and Ruxolitinib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical data for illustrative purposes.
Table 1: Biochemical Potency Against JAK2
| Compound | JAK2 IC50 (nM) |
|---|---|
| Test Compound | 45.2 |
| Ruxolitinib | 3.3 |
Interpretation: In this example, the Test Compound is a potent inhibitor of JAK2, although it is approximately 14-fold less potent than the reference compound, Ruxolitinib.
Table 2: Cellular Efficacy in TF-1 Cells
| Compound | p-STAT3 Inhibition IC50 (nM) | Growth Inhibition GI50 (nM) |
|---|---|---|
| Test Compound | 155.8 | 210.5 |
| Ruxolitinib | 25.1 | 35.7 |
Interpretation: The cellular data corroborates the biochemical findings. The Test Compound effectively inhibits JAK2 signaling and cell proliferation, but at higher concentrations than Ruxolitinib. The shift between biochemical IC50 and cellular GI50 is expected and reflects factors like cell permeability and ATP competition within the cell.
Conclusion
This guide outlines a standardized, scientifically rigorous workflow for benchmarking a novel pyrazole-based compound, this compound, against the established JAK1/2 inhibitor, Ruxolitinib. By systematically evaluating biochemical potency, selectivity, and cellular efficacy, researchers can generate a comprehensive data package to determine if the test compound warrants further investigation as a potential therapeutic agent targeting the JAK/STAT pathway. The combination of direct enzyme inhibition assays and functional cell-based readouts provides a self-validating system, ensuring that any observed anti-proliferative effects are mechanistically linked to the inhibition of the intended target.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Ruxolitinib. (n.d.). Wikipedia.
- Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Incyte Corporation.
- Ruxolitinib - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information.
- What is the mechanism of action of Ruxolitinib Phosphate? (n.d.). Patsnap Synapse.
- MTT (Assay protocol). (2023). Protocols.io.
- Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules.
- Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). International Journal of Molecular Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Mechanisms of JAK-STAT Signaling Pathways in Cancer. (n.d.). BPS Bioscience.
- Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (2010). ResearchGate.
- JAK/STAT Signaling Pathway. (n.d.). Elabscience.
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Kinase assays. (2020). BMG LABTECH.
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- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 12. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Pyrazole-Based Kinase Inhibitors: A Comparative Framework
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The pyrazole nucleus represents one such scaffold of significant interest, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules like 3-(2-methoxyphenyl)-1H-pyrazol-5-amine are emblematic of a class of synthetic heterocycles that serve as foundational frameworks for developing novel targeted therapies.[2] This guide provides a comprehensive framework for evaluating the in vivo efficacy of a hypothetical pyrazole-based therapeutic, herein designated as "Pyrazol-X" (represented by the structure of this compound), against established standards of care in two key therapeutic areas: oncology and inflammatory disease.
The rationale for selecting these areas stems from the well-documented activity of pyrazole derivatives as potent kinase inhibitors.[3][4] Kinase signaling pathways are fundamental to cellular processes, and their dysregulation is a hallmark of both cancer and chronic inflammation. This guide will therefore focus on two paradigmatic kinase-driven pathologies: BRAF V600E-mutant melanoma and rheumatoid arthritis, providing a roadmap for preclinical in vivo comparison.
Part 1: The Oncology Setting – Targeting Aberrant Cell Proliferation
Hypothesized Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway
A significant number of pyrazole-containing compounds have been developed as inhibitors of key kinases in oncogenic signaling pathways.[4] For the purpose of this guide, we will hypothesize that Pyrazol-X is a potent and selective inhibitor of the BRAF V600E mutant kinase, a driver mutation in over 50% of melanomas. This mutation leads to constitutive activation of the RAS/RAF/MEK/ERK (MAPK) signaling cascade, promoting uncontrolled cell proliferation and survival.[5] The primary objective of our preclinical in vivo study will be to compare the anti-tumor efficacy of Pyrazol-X with Vemurafenib, a standard-of-care BRAF inhibitor.[6]
Caption: Fig. 2: Targeted inhibition of the JAK/STAT pathway.
Comparative In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used and relevant model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease. [7][8] Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1J mice, which are susceptible to CIA, are used.
-
Induction of Arthritis:
-
Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant via intradermal injection at the base of the tail.
-
Day 18: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant is administered. [9]3. Treatment Initiation: Prophylactic treatment typically begins on Day 19, before the onset of clinical signs, or therapeutically after disease onset.
-
-
Treatment Groups:
-
Vehicle Control
-
Pyrazol-X (dose determined by prior studies)
-
Tofacitinib (e.g., 30 mg/kg/day, subcutaneously) [9]5. Efficacy Endpoints:
-
Clinical Arthritis Score: Paws are scored for erythema and swelling on a scale of 0-4.
-
Paw Thickness: Measured using digital calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Data Presentation: A Comparative Analysis
The anti-arthritic effects of Pyrazol-X would be compared against Tofacitinib.
Table 2: Hypothetical Comparative Efficacy in CIA Model
| Treatment Group | Mean Clinical Score at Day 35 | Reduction in Paw Thickness (%) | Histological Score (Inflammation) |
| Vehicle Control | 10.5 ± 1.5 | - | 3.5 ± 0.5 |
| Pyrazol-X (30 mg/kg) | 3.5 ± 0.8 | 60 | 1.2 ± 0.3 |
| Tofacitinib (30 mg/kg) | 4.0 ± 1.0 | 55 | 1.5 ± 0.4 |
Experimental Workflow Visualization
To ensure clarity and reproducibility, the overall experimental workflow for both oncology and inflammation studies can be visualized.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking of Pyrazole Derivatives: Methodologies and Applications
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved drugs. From the anti-inflammatory celecoxib to various kinase inhibitors in oncology, pyrazole derivatives have demonstrated a wide spectrum of biological activities. At the heart of designing novel and potent pyrazole-based therapeutics lies the powerful computational technique of molecular docking. This guide provides an in-depth, objective comparison of docking studies involving pyrazole derivatives against key protein targets, supported by experimental data and detailed protocols to ensure scientific integrity.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a list of steps but a rationale behind the experimental choices, fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.
The Central Role of Molecular Docking in Pyrazole Drug Design
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This prediction is crucial for understanding the binding mechanism and affinity, thereby guiding the rational design of more effective drugs. For pyrazole derivatives, docking studies are instrumental in elucidating the key interactions with the active sites of their target proteins, such as kinases, cyclooxygenases (COX), and microbial enzymes.
The insights gained from these in-silico experiments help in prioritizing lead compounds for synthesis and biological evaluation, ultimately saving time and resources in the drug discovery pipeline.
Comparative Docking Analysis: Pyrazole Derivatives Against Key Therapeutic Targets
To illustrate the power of comparative docking, we will delve into studies of pyrazole derivatives targeting two critical enzyme families: Cyclooxygenases (COX) and Protein Kinases.
Case Study 1: Targeting Inflammation - Celecoxib and its Analogs as Selective COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, with two main isoforms, COX-1 and COX-2. While COX-1 is involved in physiological functions, COX-2 is inducible and a primary target for anti-inflammatory drugs. Celecoxib, a pyrazole-based selective COX-2 inhibitor, is a widely used anti-inflammatory drug. Numerous studies have explored modifications of the celecoxib scaffold to enhance its potency and selectivity.
Comparative Docking Data of Celecoxib Derivatives against COX-2:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib | -11.453 | Arg106, Leu338, Ser339, Phe504, Arg499 | |
| N-hydroxy-6-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)hexanamide | -16.997 | Not explicitly detailed, but improved binding affinity suggests enhanced interactions. | |
| 4-((4-(5-(naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)-4-oxobutanoic acid | -12.32 to -8.03 (range for a series) | Not explicitly detailed for this specific compound. | |
| Compound 5e (an N-substituted aryl/heteroaryl-pyrazole) | Good binding energy (specific score not provided) | Interactions with the active site of COX-2 enzyme. |
Interpretation of a Docking Study: The significantly lower docking score of the N-hydroxy-hexanamide derivative compared to the parent celecoxib suggests a much higher binding affinity for the COX-2 active site. This is often attributed to additional or stronger hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the sulfonamide group of celecoxib is known to form crucial hydrogen bonds with residues like Ser339 and Arg499, while the pyrazole ring can engage in pi-pi stacking with Arg106. Modifications that enhance these interactions are likely to lead to more potent inhibitors.
Case Study 2: Pyrazole Derivatives as Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. This makes them a prime target for anticancer drug development. Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), RET kinase, and others.
Comparative Docking Data of Pyrazole Derivatives against Protein Kinases:
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 6 (a 1,3,4-triarylpyrazole) | EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ | Not explicitly provided, but suggested common mode of interaction at the ATP-binding sites. | ATP-binding site residues. | |
| Compound 25 (a pyrazole series) | RET kinase | -7.14 | Ala807 (hinge region) | |
| Compound 6h (a pyrazole linked pyrazoline) | EGFR kinase | Not explicitly provided, but binds to the hinge region of the ATP binding site. | Hinge region of ATP binding site. | |
| Compound 1b (a 1,3,4-thiadiazole derivative) | VEGFR-2 | -10.09 | Not explicitly detailed. |
Rationale for Kinase Inhibition: The ATP-binding site of kinases is a highly conserved region that small molecule inhibitors can target. The docking results for compounds targeting RET and EGFR kinases highlight the importance of interactions with the "hinge region" of this site. For example, the formation of hydrogen bonds with residues like Ala807 in RET kinase is critical for potent inhibition, as it mimics the natural binding of ATP. The comparative analysis of docking scores and interaction patterns allows researchers to understand the structural requirements for potent and selective kinase inhibition by pyrazole derivatives.
Experimental Protocols: A Guide to Reproducible Docking Studies
To ensure the trustworthiness and reproducibility of in-silico experiments, a well-defined and validated protocol is essential. The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study.
Workflow for Comparative Molecular Docking
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocol
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing unwanted molecules and adding necessary parameters.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any other heteroatoms not relevant to the study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges and atom types.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the pyrazole derivatives and optimize their geometry.
-
Procedure:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
3. Grid Generation:
-
Objective: To define the search space for the docking algorithm within the protein's active site.
-
Procedure:
-
Identify the active site of the protein, often based on the position of a co-crystallized ligand or from literature.
-
Define a 3D grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
4. Molecular Docking:
-
Objective: To predict the binding poses and affinities of the ligands within the protein's active site.
-
Procedure:
-
Use a molecular docking program (e.g., AutoDock, GOLD, Glide).
-
Set the docking parameters, including the number of genetic algorithm runs and the number of evaluations.
-
Run the docking simulation for each ligand with the prepared protein.
-
5. Analysis of Results:
-
Objective: To analyze the docking results and identify the most promising compounds.
-
Procedure:
-
Analyze the docking results based on the docking score (binding affinity) and the clustering of poses.
-
Visualize the protein-ligand interactions of the best-ranked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding modes and affinities of the different pyrazole derivatives to understand structure-activity relationships.
-
Conclusion and Future Directions
Comparative molecular docking is a cornerstone of modern, structure-based drug design, particularly for versatile scaffolds like pyrazole. As demonstrated, this computational approach provides invaluable insights into the molecular interactions that drive biological activity, enabling the rational design of more potent and selective therapeutic agents. The case studies on COX-2 and kinase inhibitors highlight how systematic in-silico comparisons can guide the optimization of lead compounds.
For this field to continue to advance, it is crucial that computational predictions are rigorously validated through experimental assays. The integration of molecular dynamics simulations can further refine the understanding of ligand binding by accounting for protein flexibility. The continued development of more accurate scoring functions and advanced computational algorithms will undoubtedly enhance the predictive power of docking studies, accelerating the discovery of the next generation of pyrazole-based medicines.
References
- Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S. I., & El-Hallouty, S. M. (2018). Kinase Inhib
Assessing the Off-Target Effects of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazole scaffold, in particular, is a privileged structure in the design of potent kinase inhibitors, with several approved drugs incorporating this motif.[1][2] This guide focuses on a novel investigational compound, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, and provides a comprehensive framework for assessing its off-target effects. As researchers and drug development professionals, a thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic window and potential toxicities.[3][4]
This document will delve into the causality behind experimental choices, presenting self-validating protocols to ensure scientific rigor. We will explore a multi-pronged approach, combining in vitro biochemical assays with in-cellulo target engagement and phenotypic screening to build a robust off-target profile for our compound of interest. For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target.
The Imperative of Off-Target Profiling
While kinase inhibitors are designed for specificity, complete selectivity is rarely achieved.[3] Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, early and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a critical step in understanding a drug's mechanism of action and ensuring patient safety.
A Multi-Faceted Approach to Off-Target Assessment
A robust assessment of off-target effects requires a combination of techniques that interrogate the compound's interactions at different biological levels. This guide will focus on three key methodologies:
-
In Vitro Kinome Profiling: To broadly assess the selectivity of this compound against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): To validate target engagement in a cellular context and identify off-target binding within intact cells.[5][6]
-
Phenotypic Screening: To observe the cellular consequences of on- and off-target inhibition and uncover unexpected biological activities.[7]
In Vitro Kinome Profiling: A Broad-Spectrum View
The initial step in characterizing a novel kinase inhibitor is to determine its selectivity across the human kinome.[8][9] Large-scale kinase panels, often comprising hundreds of purified kinases, provide a comprehensive overview of a compound's inhibitory activity.[10]
Experimental Rationale
The choice of a broad kinase panel is crucial for identifying potential off-target liabilities early in the drug discovery process. By screening at a fixed concentration, we can quickly identify "hits" that warrant further investigation. Subsequent dose-response studies on these hits will determine their IC50 values, providing a quantitative measure of potency.
Experimental Protocol: In Vitro Kinase Profiling
This protocol outlines a typical workflow for assessing the inhibitory activity of this compound against a panel of purified kinases.
1. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions to create a range of concentrations for IC50 determination.
2. Kinase Reaction Setup:
- In a 384-well plate, add the purified kinase, a specific peptide substrate, and ATP to initiate the reaction.[11]
- Include appropriate controls (no inhibitor, no enzyme).
3. Incubation:
- Add the test compound or vehicle control (DMSO) to the reaction wells.
- Incubate the plate at 30°C for 60 minutes.
4. Detection:
- Stop the reaction and measure kinase activity. Common detection methods include:
- Radiometric Assays: Measuring the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate.
- Luminescence-Based Assays: Quantifying the amount of ATP remaining after the reaction.[11]
- Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.[11]
5. Data Analysis:
- Calculate the percent inhibition for each kinase at each compound concentration.
- Determine the IC50 values for all kinases that show significant inhibition.
Diagram of the In Vitro Kinase Profiling Workflow
Caption: Workflow for in vitro kinase profiling to determine off-target effects.
Data Presentation
The results of the kinome profiling can be summarized in a table for easy comparison.
| Kinase Target | This compound IC50 (nM) | Alternative 1: Alisertib (AURKA Inhibitor) IC50 (nM) | Alternative 2: Sunitinib (Multi-kinase Inhibitor) IC50 (nM) |
| AURKA (On-Target) | 15 | 12 | >10,000 |
| AURKB | 250 | 25 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 9 |
| PDGFRβ | >10,000 | >10,000 | 28 |
| ABL1 | 1,500 | >10,000 | 350 |
| SRC | 2,000 | >10,000 | 150 |
Note: Data is hypothetical and for illustrative purposes.
This hypothetical data suggests that this compound is a potent and relatively selective inhibitor of AURKA, with weaker activity against AURKB, ABL1, and SRC. In contrast, Alisertib shows potent inhibition of both AURKA and AURKB, while Sunitinib is a multi-targeted inhibitor.[11]
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Milieu
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells.[5][6][12] The principle of CETSA® is based on the ligand-induced thermal stabilization of the target protein.[5][13]
Experimental Rationale
By assessing changes in protein thermal stability upon compound treatment, CETSA® provides direct evidence of target binding within the cell. This is crucial for confirming that the compound reaches its intended target and for identifying potential off-targets that may not have been apparent from in vitro screens.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol describes the steps for performing a CETSA® experiment to assess the engagement of this compound with its on- and off-targets in cultured cells.
1. Cell Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the test compound or vehicle control for a defined period (e.g., 1 hour).
2. Heating:
- Harvest and wash the cells.
- Resuspend the cell pellet in PBS with protease inhibitors.[5]
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[5]
3. Cell Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles.[5]
- Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]
4. Protein Quantification:
- Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as:
- Western Blotting: For specific target proteins.
- Mass Spectrometry (MS-CETSA): For proteome-wide analysis of off-target engagement.[12]
5. Data Analysis:
- Generate melt curves by plotting the amount of soluble protein as a function of temperature.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram of the Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: General workflow for a CETSA® experiment.
Phenotypic Screening: Uncovering Functional Consequences
Phenotypic screening provides a functional readout of a compound's activity in a cellular context, without a priori knowledge of its molecular target.[7][14] This approach can reveal unexpected off-target effects that lead to a particular cellular phenotype.
Experimental Rationale
By observing changes in cellular morphology, proliferation, or specific signaling pathways, we can gain insights into the functional consequences of on- and off-target inhibition. High-content imaging (HCI) is a particularly powerful tool for multiplexed phenotypic screening.[7]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
This protocol outlines a high-content imaging assay to assess the phenotypic effects of this compound on cell cycle progression, a key process regulated by our hypothetical target, AURKA.
1. Cell Plating and Treatment:
- Plate cells in a 96- or 384-well imaging plate.
- Treat cells with a range of concentrations of the test compound.
2. Staining:
- After a defined incubation period (e.g., 24 hours), fix and permeabilize the cells.
- Stain the cells with fluorescent dyes to visualize key cellular components:
- DAPI: To label the nucleus and assess DNA content.
- Anti-α-tubulin antibody: To visualize the microtubule network and mitotic spindle.
- Anti-phospho-Histone H3 (Ser10) antibody: A marker for mitotic cells.
3. Imaging:
- Acquire images using a high-content imaging system.
4. Image Analysis:
- Use automated image analysis software to quantify various phenotypic parameters, such as:
- Cell number (as a measure of proliferation).
- Percentage of cells in different phases of the cell cycle.
- Percentage of mitotic cells.
- Nuclear morphology and size.
- Spindle morphology.
Diagram of a Simplified Signaling Pathway and Phenotypic Readouts
Caption: Simplified pathway showing AURKA inhibition and resulting phenotypes.
Conclusion
The assessment of off-target effects is an indispensable component of modern drug discovery. By employing a multi-tiered strategy that combines broad-spectrum in vitro profiling, cellular target engagement validation, and functional phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities. For our investigational compound, this compound, this integrated approach will be crucial for guiding its development as a safe and effective therapeutic agent. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical objective.
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- Global Kinome Profiling for Personalized Medicine. (2014, June 4). Thermo Fisher Scientific.
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- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. (n.d.). Benchchem.
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A Comparative Guide to the Reproducible Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis
3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a 5-aminopyrazole core, is a key precursor for a diverse range of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The reliable and reproducible synthesis of this molecule is therefore of critical importance for researchers in academic and industrial settings.
However, as with many heterocyclic syntheses, the path from starting materials to the final, pure product can be fraught with challenges that impact reproducibility. Minor variations in reaction conditions, reagent quality, or purification methods can lead to significant differences in yield, purity, and even the formation of undesired side products.
This guide provides an in-depth comparison of synthetic strategies for this compound. We will dissect a standard, widely applicable two-step protocol and compare it with a more streamlined one-pot approach. This analysis is grounded in the fundamental principles of pyrazole chemistry and offers practical insights to help researchers navigate the complexities of this synthesis and achieve consistent results. Our focus will be on understanding the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic workflow.
The Foundational Chemistry: β-Ketonitriles as Key Intermediates
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[2][3][4][5][6] This reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of hydrazine onto the nitrile carbon.
For our target molecule, the key intermediate is 3-oxo-3-(2-methoxyphenyl)propanenitrile . The reproducibility of the entire synthesis is highly dependent on the successful and clean formation of this precursor.
Protocol A: The Standard Two-Step Synthesis
This approach separates the synthesis into two distinct stages: the formation of the β-ketonitrile intermediate and its subsequent cyclization. This allows for the isolation and purification of the intermediate, which can be a critical control point for ensuring the quality of the final product.
Step 1: Synthesis of 3-oxo-3-(2-methoxyphenyl)propanenitrile
The synthesis of the β-ketonitrile intermediate is typically achieved through a Claisen-type condensation of 2-methoxyacetophenone with a source of a cyano group. A common method involves the use of sodium hydride and a cyanide source like cyanomethylphosphonate or reaction with an oxalate ester followed by conversion to the nitrile. For the purpose of this guide, we will detail a procedure analogous to a base-mediated condensation with acetonitrile.
Experimental Protocol (Step 1):
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add acetonitrile (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-methoxyacetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-oxo-3-(2-methoxyphenyl)propanenitrile.
Step 2: Cyclization with Hydrazine
With the purified β-ketonitrile in hand, the final cyclization to form the aminopyrazole is generally a straightforward reaction.
Experimental Protocol (Step 2):
-
Dissolve 3-oxo-3-(2-methoxyphenyl)propanenitrile (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound. A similar procedure for an analogue reports a yield of 97%.[7]
Reproducibility Analysis of Protocol A:
-
Strengths:
-
Control over Intermediate Quality: Isolation and purification of the β-ketonitrile allow for the removal of impurities that could interfere with the cyclization step.
-
Well-Established Chemistry: The two-step approach is based on robust and well-understood reactions.
-
-
Potential for Irreproducibility:
-
Sodium Hydride Reactivity: The handling of sodium hydride requires strictly anhydrous conditions. Variations in the quality and handling of this reagent can lead to inconsistent results in the first step.
-
Work-up of Step 1: The quenching and extraction process for the β-ketonitrile synthesis can be challenging, and incomplete extraction can lower yields.
-
Exothermic Cyclization: The reaction with hydrazine can be exothermic. Poor temperature control during the addition of hydrazine can lead to the formation of byproducts.
-
Protocol B: A Streamlined One-Pot Approach
A one-pot synthesis offers the advantage of reduced handling, shorter reaction times, and potentially lower costs. In this approach, the β-ketonitrile is generated in situ and consumed directly by the hydrazine without isolation.
Experimental Protocol (One-Pot):
-
To a reaction vessel containing a suitable solvent such as ethanol, add 2-methoxyacetophenone (1.0 eq.), acetonitrile (1.5 eq.), and a base such as sodium ethoxide (1.2 eq.).
-
Stir the mixture at room temperature for a set period to allow for the formation of the β-ketonitrile intermediate.
-
Add hydrazine hydrate (1.5 eq.) directly to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reproducibility Analysis of Protocol B:
-
Strengths:
-
Process Efficiency: This method is faster and requires less manual handling compared to the two-step protocol.
-
Reduced Solvent Waste: By eliminating a work-up and purification step, this approach is "greener".
-
-
Potential for Irreproducibility:
-
Competing Reactions: The presence of the starting materials, base, and hydrazine in the same pot can lead to a more complex reaction mixture and the potential for side reactions.
-
Optimization Required: The success of a one-pot reaction is highly dependent on the fine-tuning of reaction conditions (temperature, order of addition, reaction times). Without careful optimization, yields and purity can be inconsistent.
-
Purification Challenges: The crude product from a one-pot reaction may contain more impurities, making the final purification more challenging.
-
Comparative Analysis
| Parameter | Protocol A (Two-Step) | Protocol B (One-Pot) |
| Control | High (isolation of intermediate) | Moderate (in situ formation) |
| Time Efficiency | Lower | Higher |
| Labor Intensity | Higher | Lower |
| Potential Yield | High (with pure intermediate) | Variable (highly condition-dependent) |
| Purity of Crude | Generally Higher | Potentially Lower |
| Reproducibility | More robust for less experienced chemists | Requires careful optimization for consistency |
| "Green" Aspect | More solvent waste and energy use | Less solvent waste and energy use |
Alternative Synthetic Concepts
While the β-ketonitrile route is dominant, other strategies for constructing aminopyrazoles exist. One notable alternative involves the ring transformation of isoxazoles.[4] In this approach, an appropriately substituted isoxazole can be treated with hydrazine, which acts as a nucleophile to open the isoxazole ring, followed by recyclization to form the pyrazole. While this method can be effective, it is contingent on the availability of the corresponding isoxazole precursor, which may require its own multi-step synthesis.
Workflow Visualizations
Protocol A: Two-Step Synthesis Workflow
Caption: Workflow for the standard two-step synthesis.
Protocol B: One-Pot Synthesis Workflow
Caption: Workflow for the streamlined one-pot synthesis.
Quality Control and Characterization
Regardless of the synthetic route chosen, the identity and purity of the final product must be confirmed.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
-
Melting Point: A sharp melting point range is a good indicator of purity. A literature source reports a melting point of 94-96 °C for this compound.
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through the condensation of 3-oxo-3-(2-methoxyphenyl)propanenitrile with hydrazine.
-
For exploratory chemistry and smaller scale syntheses , where the purity of the final product is paramount, the two-step approach (Protocol A) is recommended. The ability to isolate and purify the β-ketonitrile intermediate provides a critical quality control step that enhances the reproducibility of the final cyclization.
-
For process development and larger scale syntheses , where efficiency and throughput are major considerations, the one-pot approach (Protocol B) is a viable alternative. However, it must be emphasized that this method will likely require significant optimization of reaction conditions to achieve consistent yields and purity.
Ultimately, the choice of protocol will depend on the specific needs and priorities of the researcher. By understanding the underlying chemistry and the potential pitfalls of each approach, scientists can make informed decisions to ensure the reproducible synthesis of this important building block.
References
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Part 1: The Metabolic Fate of Pyrazoles: Key Pathways and Enzymatic Machinery
An In-Depth Technical Guide to the Metabolic Stability of Pyrazole Isomers for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold and the Imperative of Metabolic Stability
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have cemented its role in a multitude of FDA-approved drugs.[1] However, the journey from a promising pyrazole-based hit to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound's susceptibility to metabolism by enzymes, primarily in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] Rapid metabolism can render an otherwise potent compound ineffective, while the formation of reactive metabolites can lead to toxicity.
This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the metabolic stability of pyrazole isomers. We will delve into the common metabolic pathways, explain the structural nuances that govern stability, and provide detailed, field-proven experimental protocols to assess these critical parameters. Our objective is to equip you with the foundational knowledge and practical methodologies required to rationally design and select pyrazole-containing compounds with optimized metabolic profiles.
The metabolic transformation of pyrazoles, like most xenobiotics, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes are orchestrated by a suite of enzymes concentrated in the liver.[3]
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. The primary enzymatic drivers are the Cytochrome P450 (CYP) monooxygenases.[4][5] For pyrazoles, the main Phase I pathways include:
-
C-Hydroxylation: The direct oxidation of a carbon atom on the pyrazole ring is a common metabolic route. The regioselectivity of this reaction is highly dependent on the substitution pattern. The C4 position is often electronically favored for electrophilic attack, while the C3 and C5 positions are also potential sites of metabolism.[6]
-
Oxidation of Substituents: Alkyl or aryl groups attached to the pyrazole ring are susceptible to oxidation. For example, a methyl group can be hydroxylated to a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
N-Dealkylation: For pyrazoles substituted at the N1 position with an alkyl group, enzymatic removal of this group is a frequent metabolic clearance mechanism.[7]
-
N-Oxidation: The pyridine-like nitrogen (N2) can be oxidized to form an N-oxide, a pathway catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[4]
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly enhancing their water solubility and facilitating their excretion. Key Phase II pathways for pyrazoles include:
-
Glucuronidation: This is arguably the most significant Phase II pathway. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups (formed during Phase I) or directly to a nitrogen atom on the pyrazole ring (N-glucuronidation).[7]
-
Sulfation: Sulfotransferases (SULTs) can conjugate sulfate groups to hydroxylated metabolites.
The interplay between these pathways determines the overall metabolic profile of a pyrazole derivative. A compound that is resistant to Phase I oxidation may still be rapidly cleared via direct Phase II conjugation.
Figure 1: General metabolic pathways for pyrazole-based compounds.
Part 2: Structure-Metabolism Relationships of Pyrazole Isomers
The metabolic stability of a pyrazole is not an intrinsic property of the ring itself but is profoundly influenced by the position, number, and nature of its substituents. Understanding these Structure-Metabolism Relationships (SMR) is fundamental to designing more robust drug candidates.
-
The Unsubstituted C4 Position: An unsubstituted C4 position is often a metabolic "hotspot." Its electron-rich nature makes it susceptible to CYP-mediated oxidation. A primary strategy to enhance metabolic stability is to "block" this position with a substituent that is resistant to metabolism, such as a halogen (e.g., fluorine) or a methyl group.[8]
-
N1-Substituents: The group attached to the N1 nitrogen plays a critical role. Small, simple alkyl groups (e.g., methyl, ethyl) are often liabilities, prone to N-dealkylation.[7] Employing larger, more complex, or cyclic alkyl groups can sterically hinder the approach of metabolic enzymes and improve stability. Aryl substituents at N1 are generally more stable with respect to N-dealkylation but can be susceptible to hydroxylation on the aryl ring itself.
-
C3 and C5 Substituents: These positions are electronically less prone to oxidation than C4, but they are by no means metabolically inert. Bulky substituents at these positions can act as steric shields, protecting not only themselves but also adjacent positions on the ring from enzymatic attack. The specific functional groups present will dictate their metabolic fate; for instance, a phenyl group at C3 could undergo aromatic hydroxylation.
-
Bioisosteric Replacement: In drug design, pyrazole is often used as a bioisostere for a phenyl ring to improve properties like solubility and potency.[1] However, this substitution introduces new metabolic possibilities. For example, replacing a metabolically labile para-substituted phenyl group with a 4-substituted pyrazole may block the original metabolic pathway but introduce a new one via oxidation of the pyrazole ring itself. Careful in vitro evaluation is essential to confirm the success of such a strategy.[8]
Comparative Stability Overview
The following table summarizes general trends in the metabolic stability of pyrazole isomers based on their substitution patterns. These are guiding principles, and the actual stability will depend on the specific properties of the entire molecule.
| Substitution Pattern | Predicted Metabolic Stability | Primary Metabolic Liabilities | Rationale |
| Unsubstituted at C4 | Low to Moderate | C4-Hydroxylation | The C4 position is electronically activated and sterically accessible to CYP enzymes. |
| C4-Halogenated (e.g., F, Cl) | High | Metabolism shifts to other positions | Halogens block the primary site of oxidation, forcing metabolism to occur at less favorable positions. |
| N1-Methyl | Low to Moderate | N-Dealkylation | The small methyl group is readily removed by CYP enzymes. |
| N1-tert-Butyl or N1-Aryl | Moderate to High | Substituent oxidation | Larger, sterically hindered groups are more resistant to N-dealkylation. Metabolism may occur on the substituent itself. |
| Bulky groups at C3/C5 | Moderate to High | Varies | Steric hindrance can protect the pyrazole ring from enzymatic attack. |
| N-Unsubstituted | Moderate | N-Glucuronidation | The free N-H can be a site for direct Phase II conjugation, which can be a major clearance pathway.[7] |
Part 3: Experimental Assessment of Metabolic Stability
Reliable in vitro assays are the cornerstone of modern drug discovery, allowing for the early-stage screening and ranking of compounds based on their metabolic stability.[2][8] These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic behavior.[9][10] The three most common systems are liver microsomes, S9 fractions, and hepatocytes.
Liver Microsomal Stability Assay
This is often the first-line, high-throughput screen for metabolic stability. It assesses a compound's susceptibility primarily to Phase I metabolism.[11][12]
-
Scientific Rationale: Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes. They are enriched with Phase I enzymes, most notably the CYPs.[13] This assay is cost-effective and highly amenable to automation, making it ideal for screening large numbers of compounds.[13][14] The reaction is initiated by adding a necessary cofactor, NADPH, which provides the reducing equivalents for CYP catalytic activity.[11]
-
Self-Validating System: Each assay must include well-characterized positive control compounds (e.g., high-clearance and low-clearance drugs) to ensure the metabolic competency of the microsomal batch.[14] A "minus cofactor" control, where NADPH is omitted, is also critical to confirm that compound disappearance is enzyme-mediated and not due to chemical instability.[13]
Figure 2: Workflow for a typical liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[13]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a sustained supply of NADPH.[11]
-
Prepare a quenching solution of cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the diluted microsome suspension to a final concentration of 1 µM.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is t=0.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to another plate containing the cold acetonitrile/IS quenching solution.[13] The 2-3 fold volume of the quenching solution effectively stops the enzymatic reaction and precipitates the microsomal proteins.[15]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[18]
-
Hepatocyte Stability Assay
This assay represents a more physiologically relevant in vitro model as it uses intact liver cells.
-
Scientific Rationale: Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment, along with the necessary cofactors and transporters.[16][19] This allows for a more comprehensive assessment of a compound's metabolic fate, including contributions from conjugation pathways that are absent in microsomes.[17] The assay also inherently accounts for compound permeability across the cell membrane.[16]
-
Self-Validating System: As with microsomes, positive controls (e.g., compounds cleared by Phase I and Phase II metabolism) are essential to confirm hepatocyte viability and metabolic activity. The rate of compound loss is compared over a time course (e.g., up to 2 or 4 hours) to determine clearance.[17][20]
Figure 3: Workflow for a typical hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability (e.g., via Trypan Blue exclusion) and cell density. Viability should typically be >80%.
-
Adjust the cell density to the desired final concentration (e.g., 0.5 or 1.0 million viable cells/mL).[9]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking to keep the cells in suspension.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Follow the same processing and LC-MS/MS analysis steps as described for the microsomal assay.
-
-
Data Analysis:
Liver S9 Fraction Stability Assay
This assay offers a compromise between the simplicity of microsomes and the comprehensiveness of hepatocytes.
-
Scientific Rationale: The S9 fraction is the post-mitochondrial supernatant of a liver homogenate. It contains both the microsomal (Phase I) and cytosolic (most Phase II, except UGTs which are microsomal) fractions of the cell.[21][22] This allows for the investigation of both Phase I and some Phase II metabolic pathways in a single, cell-free system.[23] To study specific pathways, the S9 fraction must be supplemented with the appropriate cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).[21][24]
-
Self-Validating System: Controls are similar to the microsomal assay, with positive controls and minus-cofactor incubations being essential for validation. Comparing results from incubations with different combinations of cofactors can help elucidate the primary metabolic pathways involved (e.g., Phase I vs. Phase II).[22]
Part 4: Conclusion and Future Outlook
The metabolic stability of pyrazole isomers is a complex but manageable challenge in drug discovery. A thorough understanding of the key metabolic pathways—CYP-mediated oxidation and UGT-mediated glucuronidation—coupled with a strategic approach to chemical modification, can lead to the development of robust drug candidates. Blocking metabolically labile positions, particularly the C4-position, and optimizing the N1-substituent are proven strategies for mitigating metabolic clearance.[8][25]
The systematic application of in vitro assays, progressing from high-throughput microsomal screens to more physiologically relevant hepatocyte models, is critical.[16][21] By comparing the data across these systems, researchers can not only rank compounds but also gain valuable mechanistic insights into their clearance pathways. This iterative cycle of design, synthesis, and testing is the engine of modern medicinal chemistry, enabling the transformation of potent but flawed pyrazole hits into successful, life-changing therapeutics.
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The Bridge from Benchtop to Bedside: A Comparative Guide to Validating In Vitro to In Vivo Correlation for Pyrazole Compounds
For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. It serves as the crucial link between laboratory experiments and clinical outcomes, enabling the optimization of drug formulations and potentially reducing the need for extensive in vivo studies. This guide provides an in-depth, technical comparison of methodologies for validating IVIVC for pyrazole compounds, a versatile class of molecules with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors in oncology.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs demonstrating its therapeutic value.[1] However, many pyrazole derivatives exhibit poor aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II compounds.[2][3] For these drugs, in vitro dissolution is often the rate-limiting step for in vivo absorption, making the development of a predictive IVIVC not only feasible but also highly valuable.[4]
This guide will navigate the complexities of establishing and validating a meaningful IVIVC for pyrazole compounds, providing both the theoretical framework and practical, field-proven insights to ensure scientific rigor and regulatory acceptance.
The Foundational Principles of IVIVC
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4][5] Generally, the in vitro property is the rate and extent of drug dissolution, while the in vivo response is the plasma drug concentration or the amount of drug absorbed.[6] The primary goal is to use the in vitro dissolution test as a surrogate for in vivo bioequivalence studies.[6]
There are three main levels of correlation defined by the FDA:
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A Level A correlation is the most informative and is generally the ultimate goal in IVIVC development.[4][5]
-
Level B Correlation: This level of correlation uses the principles of statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time. It is not a point-to-point correlation and is less useful for regulatory purposes.[5]
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter such as AUC or Cmax. While it can be useful during formulation development, it does not reflect the complete plasma concentration-time profile.[5]
This guide will focus on the development and validation of a Level A IVIVC, as it provides the most comprehensive and regulatory-accepted predictive power.
The IVIVC Workflow: A Step-by-Step Approach
The development of a robust IVIVC is a systematic process that involves a series of well-defined steps. The following diagram illustrates the typical workflow for establishing a Level A IVIVC.
Caption: A flowchart illustrating the key stages in the development and validation of a Level A In Vitro-In Vivo Correlation (IVIVC).
Comparative Analysis of In Vitro Assays for Pyrazole Compounds
The selection of an appropriate in vitro assay is paramount for developing a predictive IVIVC. For pyrazole compounds, which are often poorly soluble, the dissolution method must be carefully designed to be discriminating and biorelevant.
Biorelevant Dissolution Testing for BCS Class II Pyrazoles
For BCS Class II drugs like many pyrazoles, traditional dissolution media (e.g., simple buffers) may not adequately reflect the in vivo environment.[3] Biorelevant media, which mimic the composition of gastrointestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states, are often more predictive.[7]
Table 1: Comparison of Dissolution Media for Pyrazole Compounds
| Dissolution Medium | Composition Highlights | Advantages for Pyrazoles | Disadvantages |
| Phosphate Buffer (pH 6.8) | Simple buffer system. | Easy to prepare, good for initial screening. | May not be biorelevant for poorly soluble compounds.[3] |
| Surfactant-containing Media (e.g., with SLS) | Buffer with added surfactant (e.g., Sodium Lauryl Sulfate). | Can achieve sink conditions for poorly soluble pyrazoles.[8] | The concentration of surfactant needs careful optimization. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Contains bile salts and lecithin. | Mimics the composition of intestinal fluid in the fasted state.[7] | More complex to prepare than simple buffers. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Higher concentrations of bile salts and lecithin. | Simulates the post-prandial state, useful for assessing food effects.[7] | Can be more variable than FaSSIF. |
Experimental Protocol: Biorelevant Dissolution for a Pyrazole Tablet
This protocol outlines a two-stage biorelevant dissolution test, which is particularly useful for basic pyrazole compounds that may exhibit different solubility in the stomach and intestine.[7]
Objective: To assess the in vitro dissolution profile of a pyrazole-containing immediate-release tablet in a manner that simulates its transit from the stomach to the small intestine in a fasted state.
Materials:
-
USP Apparatus 2 (Paddle)
-
FaSSGF (Fasted State Simulated Gastric Fluid)
-
FaSSIF Converter
-
Validated HPLC method for the pyrazole compound
Procedure:
-
Media Preparation: Prepare FaSSGF and FaSSIF Converter according to established protocols.
-
Apparatus Setup: Set up the USP 2 apparatus with 250 mL of FaSSGF in each vessel, maintained at 37 ± 0.5 °C. Set the paddle speed to 75 rpm.
-
Gastric Phase: Place one tablet in each vessel and start the dissolution test.
-
Sampling (Gastric Phase): Withdraw samples at predetermined time points (e.g., 5, 10, 15, and 30 minutes).
-
Intestinal Phase: After the last gastric phase sample, add 250 mL of FaSSIF Converter to each vessel. This converts the FaSSGF to FaSSIF.
-
Sampling (Intestinal Phase): Continue to withdraw samples at appropriate time points (e.g., 45, 60, 90, and 120 minutes).
-
Sample Analysis: Analyze the withdrawn samples using a validated HPLC method to determine the concentration of the dissolved pyrazole compound.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
While dissolution is often the primary focus for BCS Class II compounds, intestinal permeability also plays a role in absorption. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Table 2: Interpreting Caco-2 Permeability Data for Pyrazole Compounds
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Implication for Pyrazole Compound Absorption |
| > 10 | High | Permeability is unlikely to be a limiting factor for absorption. |
| 1 - 10 | Moderate | Permeability may partially influence the rate and extent of absorption. |
| < 1 | Low | Permeability is likely a significant barrier to absorption. |
In Vivo Pharmacokinetic Studies: The Ground Truth
In vivo studies provide the essential data to which the in vitro results will be correlated. For pyrazole compounds, these studies are typically conducted in animal models, such as rats, before moving to human trials.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of a pyrazole compound after oral administration of different formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Formulations of the pyrazole compound (e.g., fast, medium, and slow-release)
-
Validated LC-MS/MS method for quantifying the pyrazole in plasma
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the pyrazole formulations to different groups of rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the pyrazole compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Case Study: Establishing an IVIVC for a Pyrazole-Based COX-2 Inhibitor
To illustrate the practical application of these principles, let's consider a hypothetical case study based on the known properties of celecoxib, a well-established pyrazole-based COX-2 inhibitor.
Objective: To develop and validate a Level A IVIVC for three extended-release formulations of a celecoxib analog with different release rates.
Methodology:
-
Formulation Development: Three extended-release tablet formulations (Fast, Medium, Slow) were developed by varying the concentration of a release-controlling polymer.
-
In Vitro Dissolution: Dissolution studies were performed using USP Apparatus 2 in a biorelevant medium (FaSSIF).
-
In Vivo Pharmacokinetics: A crossover pharmacokinetic study was conducted in healthy human volunteers for the three formulations.
-
Deconvolution: The in vivo absorption profiles were obtained from the plasma concentration data using the Wagner-Nelson deconvolution method.
-
Correlation: A linear regression analysis was performed to correlate the in vitro dissolution data with the in vivo absorption data.
Results:
Table 3: Comparative In Vitro Dissolution and In Vivo Pharmacokinetic Parameters
| Formulation | In Vitro T₅₀ (hours) | In Vivo Cmax (ng/mL) | In Vivo AUC₀₋t (ng·h/mL) |
| Fast Release | 2.5 | 850 | 7500 |
| Medium Release | 5.0 | 600 | 7800 |
| Slow Release | 8.0 | 450 | 7600 |
A strong linear correlation (R² > 0.95) was observed between the percentage of drug dissolved in vitro and the percentage of drug absorbed in vivo.
IVIVC Validation:
The predictability of the IVIVC model was assessed by comparing the predicted pharmacokinetic parameters with the observed values. The prediction error for both Cmax and AUC was found to be less than 10%, meeting the FDA's criteria for a validated IVIVC.[5]
Visualizing the Mechanism: Signaling Pathways of Pyrazole-Based Inhibitors
Understanding the mechanism of action of pyrazole compounds is crucial for interpreting their in vivo effects. The following diagrams illustrate the signaling pathways targeted by prominent pyrazole-based drugs.
Celecoxib and the COX-2 Pathway
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of prostaglandins that mediate inflammation and pain.
Ruxolitinib and the JAK-STAT Pathway
Caption: Ruxolitinib inhibits Janus kinases (JAKs), thereby blocking the downstream signaling cascade that leads to pro-inflammatory gene expression.
Crizotinib and the ALK Signaling Pathway
Caption: Crizotinib is an inhibitor of the anaplastic lymphoma kinase (ALK) fusion protein, blocking downstream signaling pathways that drive cell proliferation and survival in certain cancers.
Conclusion: The Strategic Value of IVIVC in Pyrazole Drug Development
The validation of a robust in vitro to in vivo correlation is a scientifically rigorous process that provides immense value in the development of pyrazole-based therapeutics. By carefully selecting biorelevant in vitro assays, conducting well-designed in vivo pharmacokinetic studies, and applying appropriate mathematical modeling, researchers can establish a predictive tool that accelerates formulation optimization, ensures product quality, and potentially reduces the regulatory burden.
As a Senior Application Scientist, I have witnessed firsthand the transformative impact of a well-established IVIVC. It empowers drug developers to make data-driven decisions, leading to the efficient development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a comprehensive framework for successfully navigating the complexities of IVIVC for pyrazole compounds, ultimately bridging the gap between promising laboratory discoveries and life-changing patient outcomes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 149246-82-2). As a research chemical with incompletely characterized toxicological properties, adherence to stringent safety and disposal protocols is paramount to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.
Part 1: Hazard Characterization and Precautionary Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific, known hazards. However, a critical aspect of its safety profile is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] This necessitates a precautionary principle, treating the compound as potentially more hazardous than currently documented.
The known hazards provide a baseline for minimum handling precautions. According to safety data sheets (SDS), the compound presents the following risks:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][5]
These classifications mandate careful handling to prevent ingestion, skin/eye contact, and inhalation. The lack of comprehensive data means that chronic effects, carcinogenicity, and environmental toxicity are unknown, reinforcing the need for containment and proper disposal through certified channels.
Hazard Summary Table
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensuring personal and environmental safety is critical. All handling of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for tears or holes before each use.[7]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing from contamination.[7]
-
Respiratory Protection: For situations with a high likelihood of aerosol or dust generation, or during spill cleanup, a NIOSH-approved respirator (e.g., N95 for particulates or a cartridge respirator for organic vapors) should be used.[1][2]
Part 3: Step-by-Step Disposal Protocol
The recommended and only compliant method for disposing of this compound is through a licensed professional waste disposal service.[1][2] This ensures the compound is managed according to federal and state regulations, typically involving high-temperature incineration with appropriate emission controls.[1][8] Never dispose of this chemical down the drain or in regular trash, as this can harm aquatic life and contaminate groundwater systems.[2][9][10]
Experimental Protocol: Waste Segregation and Containment
-
Identify and Segregate Waste Streams: Proper segregation is the most critical step to prevent hazardous reactions.[6][10]
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled container. This includes any contaminated materials like weighing paper, pipette tips, and gloves.[6][10]
-
Liquid Waste: Solutions containing the compound (e.g., in DMSO or other solvents) must be collected in a separate, sealed container designated for liquid chemical waste.[10]
-
Prevent Incompatibilities: Keep amine waste separate from other chemical wastes, especially strong acids and oxidizing agents, to prevent hazardous reactions.[9][11]
-
-
Select Appropriate Waste Containers:
-
Properly Label All Waste Containers:
-
Store Waste Securely Pending Disposal:
-
Arrange for Professional Disposal:
-
Once a waste container is full or has reached the maximum allowable accumulation time per your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][6]
-
Maintain detailed records of all waste disposal activities as required by regulations.[9]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Part 4: Emergency Procedures - Spill Management
Preparedness for accidental spills is a critical component of laboratory safety.[9] In the event of a spill involving this compound, follow these steps:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Part 2, including a respirator if necessary.[1]
-
Contain and Absorb: For liquid spills, contain the spill with absorbent pads or another inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material, avoiding dust formation.[1]
-
Collect Waste: Pick up and collect the absorbed material or swept solids and place it into a suitable, sealable container.[1]
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol in Part 3.
-
Decontaminate: Clean the spill area with soap and plenty of water.[1]
Part 5: Regulatory Framework
The procedures outlined in this guide are grounded in the regulations set forth by major governing bodies to ensure compliance and safety.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for its safe management from "cradle-to-grave".[12] This includes proper identification, storage, and disposal through a permitted treatment, storage, and disposal facility (TSDF).[13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), govern worker safety.[15] These standards mandate that employers inform and train employees about chemical hazards, provide adequate PPE, and implement safety procedures to minimize exposure.[16][17]
By adhering to this guide, your laboratory can establish a self-validating system for the disposal of this compound that prioritizes safety, environmental responsibility, and regulatory compliance.
References
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. (2009, May 12). Capot Chemical Co., Ltd.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Hazardous Waste. (n.d.). US EPA.
- Safety Data Sheet for this compound. (2024, August 28). Angene Chemical.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- Disposing Amine Waste. (n.d.). Technology Catalogue.
- Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). US EPA.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Carlo Erba Reagents.
- Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific.
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Comprehensive Safety and Handling Guide for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 149246-82-2). The information herein is intended for researchers, scientists, and professionals in drug development and is based on a synthesis of available safety data and established best practices for handling heterocyclic amines. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[1] Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses potential hazards based on its chemical structure and data from related aminopyrazole compounds.
Hazard Identification and Risk Assessment
Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Given these classifications, a thorough risk assessment should be conducted prior to any handling activities to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] For procedures with a significant risk of splashing, a face shield should be worn in conjunction with goggles. |
| Skin | Chemical-resistant gloves and a laboratory coat. | Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds.[3] Gloves should be inspected for integrity before each use and disposed of properly after contamination. A standard lab coat is required for all laboratory work.[4] For larger quantities or increased exposure risk, impervious clothing may be necessary.[4] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] All respirator use must adhere to a formal respiratory protection program. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents.
-
Ensure the chemical fume hood (if required) is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
If the compound is a solid, perform weighing and transfer operations in a fume hood to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the material.
-
Close the container tightly after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly dispose of all contaminated waste, including gloves and disposable labware.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.[1]
-
Contaminated Materials: Dispose of contaminated labware, gloves, and other materials as unused product in a sealed and labeled container.[1]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][2]
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound
References
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. (2025). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- Capot Chemical Co., Ltd. (2009). MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Fisher Scientific. (2015).
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Fluorochem Ltd. (2024). Safety Data Sheet - 3-ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.
- Sigma-Aldrich. (2024).
- Cole-Parmer.
- Angene Chemical. (2024). Safety Data Sheet - this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole.
- KISHIDA CHEMICAL CO., LTD. (2022). 1-(3-Methoxyphenyl)
- TCI Chemicals. (2024).
- Aldrich. (2025). SAFETY DATA SHEET - 5-Aminopyrazole-4-carbonitrile.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

